1,3-Dichloropentane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,3-dichloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLLRWZQACTYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334361 | |
| Record name | 1,3-dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30122-12-4 | |
| Record name | 1,3-dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Dichloropentane
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3-dichloropentane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and analysis, and includes visualizations of the experimental workflow.
Core Chemical and Physical Properties
This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] It is a liquid at room temperature and possesses a molecular weight of approximately 141.04 g/mol .[1][2][3][4][5] The structural formula reveals a pentane (B18724) chain with chlorine atoms substituted at the first and third carbon positions.
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 30122-12-4 |
| Molecular Formula | C₅H₁₀Cl₂ |
| Molecular Weight | 141.04 g/mol |
| Canonical SMILES | CCC(CCCl)Cl |
| InChI | InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 |
| InChIKey | QMLLRWZQACTYAX-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Unit | Notes |
| Appearance | Liquid | - | [1] |
| Boiling Point | 149.59 | °C | Estimated[1] |
| Melting Point | -75.05 | °C | Estimated |
| Density | 1.0794 | g/cm³ | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.633 | - | Calculated[6] |
| Water Solubility (log₁₀S) | -2.33 | mol/L | Calculated[6] |
Thermodynamic Properties
| Property | Value | Unit | Notes |
| Enthalpy of Vaporization (ΔvapH°) | 35.11 | kJ/mol | Calculated[6] |
| Enthalpy of Fusion (ΔfusH°) | 13.58 | kJ/mol | Calculated[6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -35.08 | kJ/mol | Calculated[6] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -183.29 | kJ/mol | Calculated[6] |
Experimental Protocols
While specific experimental literature for this compound is not abundant, the following protocols are based on well-established methods for the synthesis and analysis of analogous dichlorinated alkanes.
Synthesis of this compound from 1,3-Pentanediol (B1222895)
This procedure is adapted from the synthesis of similar dichlorinated alkanes from their corresponding diols.
Materials:
-
1,3-Pentanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 1,3-pentanediol (1 mole equivalent) and anhydrous diethyl ether (100 mL).
-
Cool the flask in an ice bath and slowly add a catalytic amount of pyridine.
-
From the dropping funnel, add thionyl chloride (2.2 mole equivalents) dropwise to the stirred solution over a period of 30-45 minutes. The reaction is exothermic and will generate HCl gas, which should be vented through a proper scrubbing system.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum source and gauge (if necessary)
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 149-150 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.
-
Store the purified product in a well-sealed container.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of similar volatile organochlorine compounds.[6]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MSD Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject 1 µL of each standard and sample into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantify the amount of this compound in samples by creating a calibration curve from the peak areas of the standards.
Visualizations
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the logical flow from the synthesis of this compound to its final analysis.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Safety Information
This compound is classified as a flammable liquid and vapor.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor[4]
-
H302: Harmful if swallowed[4]
-
H312: Harmful in contact with skin[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H332: Harmful if inhaled[4]
-
H335: May cause respiratory irritation[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 2. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 3. This compound | 30122-12-4 | FBA12212 | Biosynth [biosynth.com]
- 4. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-1,3-dichloropentane | C5H10Cl2 | CID 57480770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publ.iss.it [publ.iss.it]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of 1,3-dichloropentane. Due to a notable scarcity of direct experimental data for this specific molecule in publicly accessible literature, this document leverages computational data and established principles of organic chemistry to elucidate its structural and electronic properties. The guide includes computed physicochemical properties, a discussion on its expected conformational analysis, and predicted spectroscopic characteristics. Furthermore, a detailed experimental protocol for the synthesis of the related compound, 1,3-dichloropropane (B93676), is provided as a representative methodology. This document aims to serve as a foundational resource for researchers interested in the haloalkane class of molecules.
Introduction
This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1] As with other haloalkanes, its chemical behavior and physical properties are dictated by the presence of electronegative chlorine atoms, which induce polarity and influence the molecule's shape and reactivity. Understanding the molecular structure and bonding of such compounds is crucial for applications in organic synthesis, materials science, and as intermediates in the production of various chemical products. This guide synthesizes available data and theoretical knowledge to present a detailed picture of this compound's molecular characteristics.
Molecular Structure and Bonding
The fundamental structure of this compound consists of a five-carbon pentane (B18724) chain with chlorine atoms substituting hydrogen atoms at the first and third carbon positions. The carbon atoms in the chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon. The presence of two chlorine atoms introduces significant polarity to the molecule due to the high electronegativity of chlorine compared to carbon and hydrogen.
Stereoisomerism
The carbon atom at the third position (C3) is a chiral center as it is bonded to four different groups: a hydrogen atom, a chlorine atom, an ethyl group (-CH₂CH₃), and a chloroethyl group (-CH₂CH₂Cl). Consequently, this compound can exist as a pair of enantiomers: (R)-1,3-dichloropentane and (S)-1,3-dichloropentane. The specific stereoisomer will have a defined three-dimensional arrangement of the atoms around the chiral center.
Conformational Analysis
Rotation around the single carbon-carbon bonds in this compound gives rise to various conformers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the bulky and electronegative chlorine atoms and the alkyl chain. The most stable conformations will seek to minimize these unfavorable interactions. For instance, gauche interactions between the chlorine atoms and the ethyl group will be energetically unfavorable. The molecule will likely adopt staggered conformations to alleviate torsional strain. A full conformational analysis would require computational modeling to determine the relative energies of the different rotamers.
Physicochemical and Computed Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | PubChem[2] |
| Molecular Weight | 141.04 g/mol | PubChem[2] |
| CAS Number | 30122-12-4 | NIST[1] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CCC(CCCl)Cl | PubChem[2] |
| InChI Key | QMLLRWZQACTYAX-UHFFFAOYSA-N | NIST[1] |
| Boiling Point (est.) | 149.59 °C | American Elements |
| Density (est.) | 1.0794 g/cm³ | American Elements |
| logP (octanol/water) | 2.633 | Cheméo[3] |
| Kovats Retention Index (non-polar) | 940 | Cheméo[3] |
| Kovats Retention Index (polar) | 1272 | Cheméo[3] |
Spectroscopic Properties (Predicted)
Direct experimental spectra for this compound are not widely published. However, based on the known principles of NMR and IR spectroscopy and data from analogous compounds like 1,3-dichloropropane, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the presence of a chiral center, which can make the protons on the CH₂ groups diastereotopic. However, a simplified prediction would involve distinct signals for the protons on each carbon. For example, the protons on the carbon bearing a chlorine atom (C1 and C3) would be expected to resonate at a lower field (higher ppm) due to the deshielding effect of the electronegative chlorine.
¹³C NMR Spectroscopy
The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the pentane chain. The carbons bonded to chlorine (C1 and C3) will be shifted downfield to a greater extent than the other carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic C-H stretching and bending vibrations for the alkyl chain. The C-Cl stretching vibrations typically appear in the region of 600-800 cm⁻¹.
Experimental Protocols
Synthesis of 1,3-Dichloropropane from 1,3-Propanediol
Materials:
-
1,3-Propanediol
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and a gas trap.
-
To the round-bottom flask, add 1,3-propanediol.
-
Slowly add a catalytic amount of zinc chloride.
-
Carefully add an excess of concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will form.
-
Separate the organic layer (bottom layer) from the aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude 1,3-dichloropropane by fractional distillation, collecting the fraction at the appropriate boiling point.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Generalized Workflow for Synthesis and Characterization
References
An In-depth Technical Guide to 1,3-Dichloropentane
This technical guide provides a comprehensive overview of 1,3-dichloropentane, including its chemical identifiers, physical and chemical properties, and safety information. This document is intended for researchers, scientists, and professionals in drug development who may use or encounter this compound in their work.
Core Identifiers and Chemical Structure
This compound is a halogenated alkane. Its fundamental identifiers are crucial for accurate documentation and database searches.
| Identifier | Value | Source |
| CAS Number | 30122-12-4 | [1][2][3][4][5][6] |
| IUPAC Name | This compound | [2][3] |
| Molecular Formula | C₅H₁₀Cl₂ | [2][3][4][5][7] |
| Molecular Weight | 141.04 g/mol | [2][4] |
| InChI | InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | [1][3][5][7] |
| InChIKey | QMLLRWZQACTYAX-UHFFFAOYSA-N | [3][5][7] |
| SMILES | CCC(CCCl)Cl | [3][4][7] |
| PubChem CID | 520465 | [2][3][7] |
| MDL Number | MFCD19232137 | [2][4] |
| EC Number | 980-839-5 | [3] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | Not Available | K | [1] |
| Normal Melting Point (Tfus) | Not Available | K | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 35.11 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔfusH°) | 13.58 | kJ/mol | [1] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.633 | [1] | |
| Water Solubility (log10WS) | -2.33 | mol/l | [1] |
| McGowan's Characteristic Volume (McVol) | 105.790 | ml/mol | [1] |
| Kovats Retention Index (Standard polar) | 1272 | [1][3] | |
| Kovats Retention Index (Semi-standard non-polar) | 940 | [1][3] |
Synthesis and Experimental Protocols
A generalized workflow for the synthesis and purification of a dichlorinated alkane from its corresponding diol is depicted below.
Safety Information
This compound is a flammable liquid and vapor.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]
Hazard Statements:
-
H226: Flammable liquid and vapor[3]
-
H302: Harmful if swallowed[3]
-
H312: Harmful in contact with skin[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[3]
-
H335: May cause respiratory irritation[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of a spill, eliminate all ignition sources and absorb the spill with a non-combustible material.[10]
Logical Relationships in Chemical Identification
The various identifiers of a chemical compound are interconnected and provide a hierarchical and cross-referenced means of identification. This ensures that researchers can unambiguously refer to the same chemical substance. The following diagram illustrates the logical flow from the common name to more specific and machine-readable identifiers.
References
- 1. This compound (CAS 30122-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 30122-12-4 | FBA12212 | Biosynth [biosynth.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound. | 30122-12-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 1,3-Dichloropropane synthesis - chemicalbook [chemicalbook.com]
- 9. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 10. DICHLOROPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Stereoisomers and Chirality of 1,3-Dichloropentane
This technical guide provides a comprehensive analysis of the stereochemical properties of 1,3-dichloropentane. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the molecule's chiral characteristics, stereoisomeric forms, and the experimental protocols relevant to their analysis.
Stereochemical Analysis of this compound
This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. A thorough examination of its structure reveals the presence of a single chiral center, which dictates its stereoisomeric properties.
Identification of Chiral Center
The structure of this compound is as follows:
To determine the presence of chiral centers, each carbon atom is analyzed:
-
C1: Bonded to one chlorine atom and two hydrogen atoms. It is not a chiral center.
-
C2: Bonded to two hydrogen atoms. It is not a chiral center.
-
C3: Bonded to a hydrogen atom, a chlorine atom, an ethyl group (-CH₂CH₃), and a 2-chloroethyl group (-CH₂CH₂Cl). As all four substituents are different, C3 is a chiral center .
-
C4: Bonded to two hydrogen atoms. It is not a chiral center.
-
C5: Bonded to three hydrogen atoms. It is not a chiral center.
Number and Nature of Stereoisomers
With one chiral center (n=1), the number of possible stereoisomers is 2ⁿ = 2¹ = 2. These two stereoisomers are non-superimposable mirror images of each other and are therefore a pair of enantiomers. These are designated as (R)-1,3-dichloropentane and (S)-1,3-dichloropentane based on the Cahn-Ingold-Prelog priority rules. Due to the presence of chirality, solutions of the individual enantiomers will be optically active, rotating plane-polarized light in equal but opposite directions. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will be optically inactive.
Data Presentation
Due to a lack of publicly available experimental data for the specific optical rotation of this compound enantiomers, the following table presents expected properties and includes illustrative values for key parameters.
| Property | (R)-1,3-Dichloropentane | (S)-1,3-Dichloropentane | Racemic this compound |
| IUPAC Name | (3R)-1,3-dichloropentane | (3S)-1,3-dichloropentane | (±)-1,3-dichloropentane |
| Molecular Formula | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ |
| Molecular Weight ( g/mol ) | 141.04 | 141.04 | 141.04 |
| Chiral Centers | 1 (at C3) | 1 (at C3) | 1 (at C3) |
| Optical Rotation ([α]ᴅ) | +x° (hypothetical) | -x° (hypothetical) | 0° |
| Boiling Point (°C) | Expected to be identical | Expected to be identical | Expected to be identical |
| Density (g/cm³) | Expected to be identical | Expected to be identical | Expected to be identical |
| Refractive Index | Expected to be identical | Expected to be identical | Expected to be identical |
Visualization of Stereoisomers
The relationship between the (R) and (S) enantiomers of this compound is depicted in the following diagram.
Note: The above DOT script is a template. For actual visualization, the placeholder image paths would need to be replaced with URLs of the rendered 3D structures of the (R) and (S) enantiomers.
An In-depth Technical Guide to the Synthesis and Preparation of 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 1,3-dichloropentane. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents detailed, plausible synthetic protocols based on well-established and analogous chemical transformations. The information herein is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to approach the synthesis of this compound.
Introduction
This compound is a halogenated aliphatic hydrocarbon with the chemical formula C₅H₁₀Cl₂.[1] Its structure, featuring two chlorine atoms on the first and third carbon atoms of a pentane (B18724) chain, makes it a potential intermediate in organic synthesis. Halogenated alkanes are versatile building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions or be involved in the formation of organometallic reagents.
This guide outlines the most probable and effective synthetic routes for the preparation of this compound, focusing on methods starting from commercially available precursors. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Cl₂ | [1] |
| Molecular Weight | 141.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 30122-12-4 | [1] |
| SMILES | CCC(CCCl)Cl | [1] |
| InChI | InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | [2] |
| Appearance | Clear colorless to yellow liquid (for dichloropentane (B13834815) isomers) | |
| Solubility | Insoluble in water | |
| Hazards | Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [1] |
Synthetic Pathways
Two primary synthetic strategies are proposed for the preparation of this compound, based on analogous reactions for the synthesis of similar dichloroalkanes.
-
From Pentane-1,3-diol using Thionyl Chloride: This is a classic and widely used method for converting alcohols to alkyl chlorides. The reaction of a diol with thionyl chloride (SOCl₂) provides a clean conversion with gaseous byproducts (SO₂ and HCl).
-
From 1-Penten-3-ol (B1202030) via Hydrochlorination: The addition of hydrogen chloride (HCl) across the double bond of an unsaturated alcohol, followed by substitution of the hydroxyl group, presents another viable route.
The following sections provide detailed experimental protocols for these proposed synthetic routes.
Caption: Proposed synthetic pathways for this compound.
Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis from Pentane-1,3-diol with Thionyl Chloride
This method is analogous to the well-documented conversion of other diols to their corresponding dichlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, followed by nucleophilic attack by a chloride ion.[3] The use of a base like pyridine is recommended to neutralize the HCl generated during the reaction.[4]
Caption: Workflow for the synthesis of this compound from Pentane-1,3-diol.
Materials:
-
Pentane-1,3-diol
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place a solution of pentane-1,3-diol (1.0 eq) in anhydrous diethyl ether.
-
Add anhydrous pyridine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Expected Yield: Based on analogous reactions, yields in the range of 60-80% can be anticipated.
Synthesis from 1-Penten-3-ol via Hydrochlorination
This route involves the addition of HCl to the double bond of 1-penten-3-ol, which would likely be followed by the substitution of the hydroxyl group. The hydrochlorination of unactivated alkenes can be challenging, but various methods have been developed to facilitate this reaction.
Materials:
-
1-Penten-3-ol[5]
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Anhydrous solvent (e.g., dichloromethane)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Dissolve 1-penten-3-ol (1.0 eq) in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for several hours. Alternatively, the reaction can be attempted with concentrated hydrochloric acid with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous calcium chloride, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation under reduced pressure.
Expected Yield: The yield for this reaction is expected to be moderate and highly dependent on the reaction conditions.
Characterization and Data
Due to the lack of specific experimental data in the literature for this compound, the following characterization data is predicted based on the analysis of analogous compounds such as 1,3-dichloropropane (B93676) and other dichloropentane isomers.[6]
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum of this compound is expected to show complex multiplets due to the chirality at the C3 position and the diastereotopic nature of the protons on the adjacent methylene (B1212753) groups. The approximate chemical shifts are predicted as follows:
-
CH₃ (C5): A triplet around 0.9-1.1 ppm.
-
CH₂ (C4): A multiplet in the range of 1.7-2.0 ppm.
-
CH₂ (C2): A multiplet in the range of 2.1-2.4 ppm.
-
CH (C3): A multiplet around 4.0-4.3 ppm.
-
CH₂ (C1): A multiplet around 3.6-3.8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.
-
CH₃ (C5): ~10-15 ppm
-
CH₂ (C4): ~30-35 ppm
-
CH₂ (C2): ~45-50 ppm
-
CH (C3): ~60-65 ppm
-
CH₂ (C1): ~40-45 ppm
IR (Infrared) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic C-H stretching and bending vibrations for an aliphatic alkane. The key absorption bands would be:
-
C-H stretch (alkane): 2850-3000 cm⁻¹
-
C-H bend (methylene and methyl): 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹
-
C-Cl stretch: 650-800 cm⁻¹ (likely two distinct bands)
MS (Mass Spectrometry):
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 140, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns would involve the loss of HCl, Cl, and alkyl fragments.
Safety and Handling
This compound is expected to be a flammable liquid and harmful if inhaled, swallowed, or in contact with skin.[1] It is also expected to be an irritant to the skin, eyes, and respiratory system.[1] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. It should be handled with extreme care in a fume hood. Hydrogen chloride is a corrosive gas and should also be handled in a fume hood with appropriate safety measures.
Conclusion
References
- 1. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl\u2082) Wha.. [askfilo.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. 1-Penten-3-ol 99 616-25-1 [sigmaaldrich.com]
- 6. homework.study.com [homework.study.com]
IUPAC nomenclature for 1,3-Dichloropentane isomers
An In-Depth Technical Guide to the IUPAC Nomenclature of 1,3-Dichloropentane Isomers
Introduction
In the fields of chemical research, particularly in drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Isomers, which are molecules that share the same molecular formula but have different structural arrangements, can exhibit significantly different physical, chemical, and biological properties. Stereoisomers, a subset of isomers, have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The unequivocal identification and naming of these stereoisomers are governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of this compound, a halogenated alkane.
The foundation of naming stereoisomers lies in the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized method for assigning a descriptor (R or S) to each stereocenter.[1] This allows for the unique and unambiguous naming of every possible stereoisomer of a molecule.[1] This technical guide will detail the identification of chiral centers in this compound and the application of the CIP rules to assign the correct IUPAC names to its isomers.
Structure and Chirality of this compound
The molecular formula for this compound is C₅H₁₀Cl₂.[2][3] The structure consists of a five-carbon pentane (B18724) chain with two chlorine atoms substituted at the first and third carbon atoms.
To determine the number of possible stereoisomers, we must first identify the chiral centers within the molecule. A chiral center is a carbon atom that is bonded to four different groups.
-
Carbon-1: Bonded to one chlorine atom, two hydrogen atoms, and the rest of the carbon chain. Since it is bonded to two identical hydrogen atoms, it is not a chiral center.
-
Carbon-2: Bonded to two hydrogen atoms and two different carbon groups. As it is bonded to two identical hydrogen atoms, it is not a chiral center.
-
Carbon-3: Bonded to one hydrogen atom, one chlorine atom, a -CH₂CH₂Cl group, and a -CH₂CH₃ group. Since all four of these groups are different, Carbon-3 is a chiral center .
-
Carbon-4: Bonded to two hydrogen atoms and two different carbon groups. It is not a chiral center.
-
Carbon-5: Bonded to three hydrogen atoms and one carbon atom. It is not a chiral center.
With one chiral center, this compound has 2¹ = 2 possible stereoisomers. These two isomers are non-superimposable mirror images of each other, known as enantiomers.
Experimental Protocols: Assigning Stereochemical Configuration using Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]
Methodology for Assigning Priorities:
-
Examine Directly Attached Atoms: Identify the four atoms directly bonded to the chiral center and rank them based on their atomic number. The atom with the higher atomic number receives a higher priority.[6]
-
First Point of Difference for Ties: If two or more of the atoms directly bonded to the chiral center are the same, move to the next atoms along the chains of these substituent groups until a point of difference is found.[7] Priority is assigned at the first point of difference, based on the atomic number of the atoms.[5]
-
Treatment of Multiple Bonds: Double and triple bonds are treated as if the atoms were bonded to an equivalent number of single-bonded atoms.[4] For example, a C=O bond is treated as the carbon being bonded to two oxygen atoms.
Methodology for Assigning R/S Configuration:
-
Assign Priorities: Assign priorities (1, 2, 3, and 4) to the four groups attached to the chiral center using the rules outlined above.
-
Orient the Molecule: Orient the molecule in three-dimensional space so that the group with the lowest priority (priority 4) is pointing away from the viewer.[6]
-
Determine the Direction of Priority: Observe the arrangement of the remaining three groups (priorities 1, 2, and 3).
-
Assign Configuration:
Application of CIP Rules to this compound Isomers
The chiral center in this compound is Carbon-3. The four groups attached to it are:
-
-Cl
-
-H
-
-CH₂CH₂Cl
-
-CH₂CH₃
Step 1: Assigning Priorities
-
Comparing the atoms directly attached to C3: Cl (atomic number 17), C (atomic number 6), C (atomic number 6), and H (atomic number 1).
-
Priority 1: -Cl (highest atomic number).
-
Priority 4: -H (lowest atomic number).
-
-
To differentiate between the -CH₂CH₂Cl and -CH₂CH₃ groups, we move to the next atoms along each chain.
-
In -CH₂CH₂Cl, the first carbon (C2) is bonded to two hydrogens and another carbon (C1).
-
In -CH₂CH₃, the first carbon (C4) is bonded to two hydrogens and another carbon (C5).
-
This is still a tie. We proceed further down the chains.
-
In -CH₂CH₂Cl, the next carbon (C1) is bonded to two hydrogens and a chlorine atom.
-
In -CH₂CH₃, the next carbon (C5) is bonded to three hydrogen atoms.
-
At this first point of difference, the chlorine atom in the -CH₂CH₂Cl group has a higher atomic number than the hydrogen atom in the -CH₂CH₃ group. Therefore, -CH₂CH₂Cl has the higher priority.
-
Priority 2: -CH₂CH₂Cl
-
Priority 3: -CH₂CH₃
-
Priority Order Summary:
-
-Cl
-
-CH₂CH₂Cl
-
-CH₂CH₃
-
-H
Step 2: Determining R and S Configurations
With the priorities established, we can now determine the R and S configurations by visualizing the molecule with the lowest priority group (-H) pointing away.
-
(S)-1,3-Dichloropentane: When the hydrogen atom is pointing away, and the sequence of groups from priority 1 (-Cl) to 2 (-CH₂CH₂Cl) to 3 (-CH₂CH₃) proceeds in a counter-clockwise direction, the isomer is named (S)-1,3-dichloropentane .
-
(R)-1,3-Dichloropentane: Conversely, when the hydrogen atom is pointing away, and the sequence of groups from priority 1 to 2 to 3 proceeds in a clockwise direction, the isomer is named (R)-1,3-dichloropentane .
Data Presentation
The IUPAC nomenclature for the isomers of this compound is summarized in the table below.
| Stereoisomer | IUPAC Name | Configuration at C3 |
| Enantiomer 1 | (R)-1,3-dichloropentane | R |
| Enantiomer 2 | (S)-1,3-dichloropentane | S |
Visualization of Isomeric Relationships
The relationship between the two enantiomers of this compound can be visualized as a branching from the parent molecule.
References
- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 5. theory.labster.com [theory.labster.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. science-revision.co.uk [science-revision.co.uk]
Spectroscopic Profile of 1,3-Dichloropentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dichloropentane. Due to the limited availability of experimentally-derived public data, this document focuses on predicted spectroscopic values and analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.
Chemical Structure and Properties
This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] Its structure consists of a five-carbon pentane (B18724) chain with chlorine atoms substituted at the first and third positions.
Molecular Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules and data from similar chemical structures.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₂Cl) | ~3.6 - 3.8 | Triplet (t) | ~6-7 | 2H |
| H-2 (CH₂) | ~2.0 - 2.2 | Multiplet (m) | - | 2H |
| H-3 (CHCl) | ~4.0 - 4.2 | Multiplet (m) | - | 1H |
| H-4 (CH₂) | ~1.6 - 1.8 | Multiplet (m) | - | 2H |
| H-5 (CH₃) | ~0.9 - 1.1 | Triplet (t) | ~7 | 3H |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-1 (CH₂Cl) | ~45 - 50 |
| C-2 (CH₂) | ~35 - 40 |
| C-3 (CHCl) | ~60 - 65 |
| C-4 (CH₂) | ~30 - 35 |
| C-5 (CH₃) | ~10 - 15 |
Mass Spectrometry Data (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Relative Intensity | Assignment |
| 140/142/144 | Low | [M]⁺ (Molecular Ion) |
| 105/107 | Moderate | [M - Cl]⁺ |
| 91/93 | Moderate | [M - CH₂CH₃]⁺ |
| 77/79 | High | [CH₂CHCl]⁺ |
| 63 | Moderate | [C₅H₃]⁺ |
| 49/51 | High | [CH₂Cl]⁺ |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| 1450-1470 | C-H Bend | Alkane (CH₂) |
| 1375-1385 | C-H Bend | Alkane (CH₃) |
| 650-800 | C-Cl Stretch | Alkyl Halide |
Spectroscopic Analysis
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound will exhibit five distinct signals corresponding to the five non-equivalent proton environments. The protons on the carbon bearing the chlorine at position 1 (H-1) are expected to be the most deshielded among the methylene (B1212753) groups due to the electronegativity of the chlorine atom, appearing as a triplet. The methine proton at position 3 (H-3) will be the most deshielded proton overall, appearing as a complex multiplet due to coupling with the adjacent methylene protons. The terminal methyl group (H-5) will be the most shielded, appearing as a triplet. The remaining methylene protons at positions 2 and 4 will have overlapping multiplet signals in the alkyl region.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum will show five signals, one for each unique carbon atom. The carbon atom bonded to the chlorine at position 3 (C-3) is expected to have the largest chemical shift (most deshielded) due to the direct attachment of the electronegative chlorine atom. The carbon at position 1 (C-1) will also be significantly deshielded. The remaining carbons will appear at higher fields (lower chemical shifts), with the terminal methyl carbon (C-5) being the most shielded.
Mass Spectrum Analysis
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Common fragmentation pathways for alkyl halides include the loss of a halogen atom and alpha-cleavage. Therefore, significant fragments corresponding to the loss of a chlorine atom ([M - Cl]⁺) and cleavage adjacent to the C-Cl bonds are anticipated.
Infrared (IR) Spectrum Analysis
The IR spectrum of this compound is expected to be dominated by absorptions characteristic of alkyl groups. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. The presence of the C-Cl bonds will give rise to stretching vibrations in the fingerprint region, typically between 650 and 800 cm⁻¹.[4]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
¹H NMR Acquisition: A standard one-pulse sequence would be used to acquire the proton spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used to obtain the carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry
-
Sample Introduction: The sample would be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating positive ions and characteristic fragmentation patterns.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.
Infrared Spectroscopy
-
Sample Preparation: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹), and a background spectrum would be subtracted.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the workflow for the spectroscopic analysis of this compound, from the molecular structure to the interpretation of the spectral data.
Caption: Workflow for the spectroscopic identification of this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation, acquisition of experimental data is recommended.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,3-Dichloropentane
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-dichloropentane. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this guide leverages established principles of mass spectrometry for halogenated alkanes to construct a theoretical fragmentation pattern. This information is valuable for the identification and structural elucidation of this compound and related compounds in complex matrices.
Predicted Fragmentation Data
The expected fragmentation of this compound under electron ionization is summarized in the table below. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments, with ions appearing at M, M+2, and M+4, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively.[1] For fragments containing a single chlorine atom, M and M+2 peaks will be observed. The relative abundances are predicted based on general principles of ion stability.
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Fragmentation Pathway |
| 140/142/144 | [C₅H₁₀Cl₂]⁺• | [CH₃CH₂CH(Cl)CH₂CH₂Cl]⁺• | Low | Molecular Ion |
| 111/113 | [C₅H₁₀Cl]⁺ | [CH₃CH₂CH(Cl)CH₂CH₂]⁺ | Moderate | Loss of •Cl |
| 105/107 | [C₄H₈Cl]⁺ | [CH₃CH₂CH(Cl)CH₂]⁺ | High | α-cleavage at C3-C4 |
| 91/93 | [C₃H₆Cl]⁺ | [CH₂CH₂CH₂Cl]⁺ | Moderate | Cleavage at C2-C3 |
| 77/79 | [C₂H₄Cl]⁺ | [CH₂CH₂Cl]⁺ | Moderate | Cleavage at C3-C4 with rearrangement |
| 63/65 | [C₂H₄Cl]⁺ | [CH₃CHCl]⁺ | High | α-cleavage at C1-C2 |
| 49/51 | [CH₂Cl]⁺ | [CH₂Cl]⁺ | Moderate | α-cleavage at C2-C3 and rearrangement |
| 41 | [C₃H₅]⁺ | [CH₂CH=CH₂]⁺ | Moderate | Loss of two •Cl and H₂ |
| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | Moderate | Cleavage at C3-C4 |
| 27 | [C₂H₃]⁺ | [CH₂=CH]⁺ | Low | Further fragmentation |
Proposed Fragmentation Pathways
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [C₅H₁₀Cl₂]⁺•. The subsequent fragmentation is dictated by the presence of the two chlorine atoms and the alkane chain. The key proposed fragmentation pathways are:
-
Alpha (α)-Cleavage: This is a common fragmentation pathway for alkyl halides.[2] Cleavage of the carbon-carbon bond adjacent to a chlorine atom is favored due to the stabilizing effect of the halogen on the resulting carbocation. For this compound, α-cleavage can occur at several positions:
-
Cleavage of the C1-C2 bond would lead to the loss of a •CH₂CH₂Cl radical and the formation of a [CH₃CH₂CHCl]⁺ ion (m/z 63/65).
-
Cleavage of the C2-C3 bond can result in the formation of a [CH₂CH₂Cl]⁺ ion (m/z 49/51) and a neutral radical.
-
Cleavage of the C3-C4 bond is also a favorable α-cleavage, leading to the formation of the [CH₃CH₂CHCl]⁺ ion (m/z 63/65) and a •CH₂CH₂Cl radical.
-
-
Loss of a Chlorine Radical: The cleavage of a C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a [C₅H₁₀Cl]⁺ ion (m/z 111/113).
-
Loss of HCl (Hydrogen Chloride): The elimination of a neutral molecule of HCl is another possible fragmentation pathway, which would produce a fragment ion at m/z 104.
-
Alkyl Chain Fragmentation: Fragmentation of the pentane (B18724) backbone can also occur, leading to the formation of various alkyl and alkenyl cations.[3] For instance, the loss of an ethyl radical (•C₂H₅) would result in a fragment at m/z 111/113.
The following diagram illustrates the proposed primary fragmentation pathways of this compound.
Caption: Predicted fragmentation pathways of this compound.
Experimental Protocols
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as dichloromethane (B109758) or hexane.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the instrument (e.g., 1, 5, 10, 50, 100 µg/mL).
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample or standard into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and data from mass spectral libraries (if available).
This comprehensive guide provides a robust theoretical framework for understanding and predicting the mass spectrometric behavior of this compound, which is essential for its unambiguous identification in research and industrial settings.
References
- 1. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
fundamental reactivity of 1,3-Dichloropentane with common reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of 1,3-dichloropentane with a range of common reagents. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide draws upon established principles of organic chemistry and analogous reactions of similar 1,3-dihaloalkanes to predict and explain its reactivity profile. The core reactions discussed include nucleophilic substitution, elimination, and reactions with metals. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or consider utilizing this bifunctional electrophile in their synthetic endeavors.
Introduction
This compound is a halogenated alkane featuring two chlorine atoms positioned at the 1 and 3 positions of a pentane (B18724) chain. This arrangement of electrophilic centers allows for a variety of chemical transformations, including intermolecular reactions at one or both chlorine-bearing carbons, as well as intramolecular reactions leading to the formation of cyclic products. The reactivity of this compound is governed by the interplay between nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and reactions involving metals. The specific reaction pathway and product distribution are highly dependent on the nature of the reagent, solvent, and reaction conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for alkyl halides. In the case of this compound, both chlorine atoms can be substituted by a variety of nucleophiles. The primary chloride at the C1 position is expected to be more susceptible to SN2 reactions, while the secondary chloride at the C3 position can undergo both SN1 and SN2 reactions, with the specific pathway influenced by the reaction conditions.
Reaction with Hydroxide (B78521) (e.g., NaOH)
Reaction with aqueous sodium hydroxide is expected to lead to a mixture of substitution and elimination products. Nucleophilic substitution would yield pentane-1,3-diol and various chloropentanols.
-
SN2 at C1: The hydroxide ion can attack the primary carbon (C1), displacing the chloride to form 3-chloropentan-1-ol.
-
SN2 at C3: Attack at the secondary carbon (C3) would yield 1-chloropentan-3-ol.
-
Double Substitution: Under forcing conditions, both chlorine atoms could be replaced to give pentane-1,3-diol.
Elimination reactions (E2) are also likely, especially with a strong, concentrated base, leading to the formation of various chloropentenes and pentadienes (see Section 3).
Reaction with Iodide (e.g., NaI)
The Finkelstein reaction, involving the treatment of an alkyl chloride with sodium iodide in acetone, is a classic method for converting alkyl chlorides to alkyl iodides. For this compound, this reaction is expected to proceed via an SN2 mechanism. The resulting 1,3-diiodopentane would be more reactive towards subsequent nucleophilic substitution and elimination reactions.
Reaction with Cyanide (e.g., NaCN)
Reaction with sodium cyanide, typically in a polar aprotic solvent like DMSO or DMF, is a common method for introducing a nitrile group. This reaction with this compound would proceed via an SN2 mechanism, leading to mono- and di-substituted nitrile products. The resulting pentanedinitrile could be a precursor to various functional groups, including carboxylic acids and amines.
Reaction with Ammonia (B1221849) (NH₃)
The reaction of this compound with ammonia is expected to yield a mixture of amines.[1] The initial reaction would likely be nucleophilic substitution to form chloro- and di-aminopentanes.[1] However, the resulting primary amines are themselves nucleophilic and can react further with the starting material or intermediates, leading to a complex mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[1] To favor the formation of the primary diamine (pentane-1,3-diamine), a large excess of ammonia is typically required.[1]
Elimination Reactions
Elimination reactions, particularly E2 reactions, are competitive with nucleophilic substitution, especially when strong, bulky bases are used or at elevated temperatures. The presence of hydrogens on carbons adjacent to the chlorine-bearing carbons (β-hydrogens) allows for the formation of alkenes.
Dehydrohalogenation with Strong Bases (e.g., KOH in Ethanol)
Treatment of this compound with a strong base like potassium hydroxide in ethanol (B145695) is expected to promote E2 elimination.[2][3]
-
Elimination at C1-C2: Removal of a proton from C2 and the chloride from C1 would yield 3-chloro-1-pentene.
-
Elimination at C2-C3: Removal of a proton from C2 and the chloride from C3 would lead to 1-chloro-2-pentene.
-
Elimination at C3-C4: Removal of a proton from C4 and the chloride from C3 would result in 1-chloro-3-pentene.
Further elimination can occur to form pentadienes. According to Zaitsev's rule, the major product of these elimination reactions would be the most substituted (and therefore most stable) alkene.[4]
Reactions with Metals
1,3-Dihaloalkanes are known to undergo intramolecular cyclization in the presence of certain metals to form cyclopropane (B1198618) derivatives.
Reaction with Zinc (Intramolecular Coupling)
The reaction of 1,3-dihalopropanes with zinc dust is a well-established method for the synthesis of cyclopropane.[1][5][6] By analogy, this compound is expected to react with zinc dust, likely in a polar aprotic solvent like DMF or an alcohol, to undergo intramolecular reductive coupling to form ethylcyclopropane.[6] The reaction is believed to proceed through an organozinc intermediate.
Reaction with Magnesium (Grignard Reagent Formation)
The formation of a Grignard reagent from an alkyl halide and magnesium metal is a cornerstone of organic synthesis.[7][8][9][10][11] With this compound, the formation of a di-Grignard reagent is possible, although intramolecular side reactions could be competitive. The reaction would be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[7] The resulting di-Grignard reagent, 1,3-bis(chloromagnesio)pentane, would be a powerful bifunctional nucleophile, capable of reacting with a variety of electrophiles at both ends.
Wurtz Reaction (Intramolecular)
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[5] The intramolecular version of this reaction is useful for the formation of small rings.[8] For this compound, an intramolecular Wurtz reaction with sodium metal would be expected to yield ethylcyclopropane, similar to the reaction with zinc.
Summary of Predicted Reactivity
The following table summarizes the expected major products from the reaction of this compound with common reagents based on the reactivity of analogous compounds. It is important to note that actual product distributions may vary depending on the specific reaction conditions.
| Reagent(s) | Expected Reaction Type(s) | Predicted Major Product(s) |
| NaOH (aq) | SN2, E2 | 3-Chloropentan-1-ol, 1-Chloropentan-3-ol, Pentane-1,3-diol, Chloropentenes |
| NaI in Acetone | SN2 | 1,3-Diiodopentane |
| NaCN in DMSO | SN2 | 3-Chloropentanenitrile, 1-Chloropentanenitrile, Pentane-1,3-dinitrile |
| NH₃ (excess) | SN2 | Pentane-1,3-diamine |
| KOH in Ethanol | E2 | 3-Chloro-1-pentene, 1-Chloro-2-pentene, 1-Chloro-3-pentene, Pentadienes |
| Zn dust | Intramolecular Reductive Coupling | Ethylcyclopropane |
| Mg in Ether/THF | Grignard Formation | 1,3-Bis(chloromagnesio)pentane |
| Na | Intramolecular Wurtz Reaction | Ethylcyclopropane |
Experimental Protocols (General Procedures)
General Procedure for Intramolecular Cyclization with Zinc
To a stirred suspension of zinc dust (2-3 equivalents) in a suitable solvent (e.g., anhydrous DMF or ethanol) under an inert atmosphere (e.g., nitrogen or argon) is added this compound (1 equivalent). The reaction mixture is heated to reflux and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, filtered to remove excess zinc, and the solvent is removed under reduced pressure. The residue is then purified by distillation or column chromatography to yield ethylcyclopropane.
General Procedure for Di-Grignard Reagent Formation
All glassware must be rigorously dried, and the reaction must be conducted under a strictly anhydrous and inert atmosphere. Magnesium turnings (2.2 equivalents) are placed in a flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small amount of anhydrous diethyl ether or THF is added to cover the magnesium. A crystal of iodine can be added to activate the magnesium. A solution of this compound (1 equivalent) in the same anhydrous ether solvent is added dropwise from the dropping funnel. The reaction is often initiated by gentle warming. Once the reaction starts (as evidenced by bubbling and heat evolution), the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction. The resulting di-Grignard reagent solution can then be used in subsequent reactions.
Conclusion
This compound presents a versatile platform for a range of organic transformations. Its reactivity is predicted to be a balance between nucleophilic substitution at both the primary and secondary carbon centers, elimination reactions to form various unsaturated products, and intramolecular cyclization in the presence of metals to form ethylcyclopropane. While specific experimental data for this compound is limited, the principles of organic chemistry and the known reactivity of analogous 1,3-dihaloalkanes provide a strong predictive framework for its behavior. This guide serves as a starting point for researchers and professionals to explore the synthetic potential of this compound, with the understanding that empirical optimization of reaction conditions will be necessary for any specific application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 8. Potassium hydroxide reacts with a haloalkane to produce an alkene. Exp.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1, 3-Dichloropropane reacts with zinc dust and gives (major product) [infinitylearn.com]
- 6. echemi.com [echemi.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. byjus.com [byjus.com]
An In-depth Technical Guide on the Thermodynamic Properties and Stability of 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of 1,3-dichloropentane. Due to a scarcity of direct experimental data for this specific isomer, this document primarily presents values estimated through established computational methodologies, including the Joback, Crippen, and McGowan methods. These calculated properties offer valuable insights for modeling its behavior in various chemical and biological systems. The guide also discusses the general stability of dichloropentanes and related chloroalkanes, touching upon their reactivity, decomposition pathways, and incompatibilities. Detailed descriptions of the computational methods used for property estimation are provided in lieu of traditional experimental protocols. This document aims to be a foundational resource for professionals in research and drug development requiring an understanding of the physicochemical characteristics of this compound.
Introduction
This compound (C₅H₁₀Cl₂) is a halogenated alkane whose physical and chemical properties are of interest in various fields, including organic synthesis and as a potential, albeit niche, solvent.[1][2] An understanding of its thermodynamic properties is crucial for predicting its behavior in reaction mixtures, its environmental fate, and its potential interactions in biological systems. Similarly, knowledge of its stability is paramount for safe handling, storage, and predicting its degradation pathways.
This guide synthesizes available information on the thermodynamic parameters and stability of this compound. It is important to note that much of the quantitative data presented herein is derived from computational estimation methods due to a lack of extensive experimental studies on this particular compound.[3] These methods, while predictive, provide a robust starting point for further investigation.
Thermodynamic Properties of this compound
The thermodynamic properties of a compound govern its energy content and its behavior in relation to energy changes. Key parameters include enthalpy of formation, Gibbs free energy of formation, and heat capacity. The values presented in this section are predominantly calculated using the Joback group contribution method.[1][4]
Tabulated Thermodynamic Data
The following table summarizes the key thermodynamic and physical properties of this compound.
| Property | Value | Unit | Source & Method |
| Molecular Weight | 141.04 | g/mol | PubChem[2] |
| Standard Enthalpy of Formation (Gas, 298 K) | -183.29 | kJ/mol | Cheméo (Joback Method)[3] |
| Standard Gibbs Free Energy of Formation (Gas, 298 K) | -35.08 | kJ/mol | Cheméo (Joback Method)[3] |
| Enthalpy of Vaporization (at normal boiling point) | 35.11 | kJ/mol | Cheméo (Joback Method)[3] |
| Enthalpy of Fusion | 13.58 | kJ/mol | Cheméo (Joback Method)[3] |
| Ideal Gas Heat Capacity (Cp) | See Temperature Dependent Data Below | J/(mol·K) | Cheméo (Joback Method)[3] |
| Normal Boiling Point | 388.22 | K | Cheméo (Joback Method)[3] |
| Critical Temperature | 573.69 | K | Cheméo (Joback Method)[3] |
| Critical Pressure | 3213.68 | kPa | Cheméo (Joback Method)[3] |
| McGowan's Characteristic Volume | 105.790 | ml/mol | Cheméo (McGowan Method)[3] |
| Octanol/Water Partition Coefficient (logP) | 2.633 | Cheméo (Crippen Method)[3] | |
| Water Solubility (log(mol/L)) | -2.33 | Cheméo (Crippen Method)[3] |
Temperature-Dependent Ideal Gas Heat Capacity
The ideal gas heat capacity (Cp) of this compound, as estimated by the Joback method, varies with temperature. The following table provides estimated values at different temperatures.
| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |
| 388.22 | 175.71 |
| 419.13 | 184.82 |
| 450.04 | 193.52 |
| 480.96 | 201.84 |
| 511.87 | 209.78 |
| 542.78 | 217.36 |
| 573.69 | 224.58 |
| Source: Cheméo (Joback Method)[3] |
Chemical Stability and Reactivity
The stability of this compound is influenced by its chemical structure, particularly the presence of carbon-chlorine bonds.
General Reactivity
As a haloalkane, this compound is susceptible to nucleophilic substitution and elimination reactions.[5] The carbon atoms bonded to the chlorine atoms are electrophilic and can be attacked by nucleophiles.[5] General reactivity information for dichloropentanes indicates that they may react with some metals to form dangerous products and are incompatible with strong oxidizing and reducing agents.[6] They are also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[6]
Flammability and Decomposition
Dichloropentanes are classified as highly flammable liquids and their vapors can form explosive mixtures with air.[6] When heated to decomposition, chlorinated hydrocarbons can emit highly toxic fumes of hydrogen chloride and phosgene.[7] The thermal decomposition of chlorinated hydrocarbons generally proceeds through the elimination of hydrogen chloride.[8] For this compound, this could lead to the formation of various chloropentene isomers.
Hydrolysis
Hydrolysis is a significant degradation pathway for many chlorinated hydrocarbons in aqueous environments. Studies on the related compound 1,3-dichloropropene (B49464) have shown that hydrolysis follows pseudo-first-order kinetics and is pH-dependent, with higher pH favoring the reaction.[9][10] It is reasonable to infer that this compound would also undergo hydrolysis, likely at a rate influenced by pH and temperature.
Methodologies for Property Estimation
As experimental data for this compound is limited, this section details the computational methods used to generate the thermodynamic and physical property data presented in this guide.
Joback Method
The Joback method is a group contribution method used to predict various thermodynamic properties of pure components based solely on their molecular structure.[1][4] It is an extension of the Lydersen method.[1] The fundamental principle is that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[4][6] The Joback method assumes no interactions between the groups, relying on additive contributions.[1]
Protocol for Property Estimation using the Joback Method:
-
Molecular Structure Decomposition: The molecule of interest (this compound) is broken down into its constituent functional groups as defined by the Joback scheme. For this compound (CH₃-CH₂-CHCl-CH₂-CH₂Cl), the groups are:
-
1 x -CH₃
-
2 x -CH₂-
-
1 x >CHCl (non-ring)
-
1 x -CH₂Cl (non-ring)
-
-
Summation of Group Contributions: The specific contribution of each group to a particular property is obtained from a pre-defined table of parameters. These contributions are then summed.
-
Calculation of Properties: The summed group contributions are used in specific equations to calculate properties such as:
Crippen Method (Ghose-Crippen Method)
The Crippen method is an atomic-contribution method used to estimate the octanol-water partition coefficient (logP).[11][12] This method dissects the molecule into its individual atoms, each with a specific contribution to the overall logP value based on its local environment.[11]
Protocol for logP Estimation using the Crippen Method:
-
Atom Classification: Each atom in the this compound molecule is classified based on its element type and its bonding environment.
-
Summation of Atomic Contributions: The lipophilicity contribution of each atom type is retrieved from a table of predefined atomic values.
-
Calculation of logP: The logP of the molecule is calculated by summing the contributions of all its constituent atoms.[13]
McGowan Method
The McGowan method is used to calculate the characteristic volume (Vx) of a molecule, which is considered to be the actual volume of a mole of molecules when they are not in motion.[14][15]
Protocol for McGowan Volume Estimation:
-
Summation of Atomic Volumes: The characteristic atomic volume for each atom in the this compound molecule is obtained from a standard table. These atomic volumes are summed.
-
Bond Correction: A constant value of 6.56 cm³/mol is subtracted from the total for each chemical bond in the molecule, regardless of the bond type (single, double, or triple).[14] The result is the McGowan volume.
Visualizations
Logical Relationship of Thermodynamic Properties
The following diagram illustrates the conceptual relationships between the key thermodynamic properties discussed in this guide.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 30122-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cheguide.com [cheguide.com]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of McGowan volumes for ions and correlation with van der Waals volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility profile of 1,3-Dichloropentane in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dichloropentane. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile, calculated aqueous solubility, and a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to design and execute their own solubility studies.
Introduction to this compound
This compound (CAS No: 30122-12-4) is a halogenated hydrocarbon with the molecular formula C₅H₁₀Cl₂. Its structure, featuring a five-carbon chain with two chlorine atoms, imparts a moderate polarity. Understanding its solubility is crucial for a wide range of applications, including its use as a solvent, in chemical synthesis, and for toxicological and environmental fate studies.
Solubility Profile
As a member of the haloalkane family, the solubility of this compound is governed by the principle of "like dissolves like." Generally, haloalkanes are sparingly soluble in water but exhibit good solubility in a variety of organic solvents.[1][2][3]
Qualitative Solubility:
Based on the general behavior of haloalkanes, this compound is expected to be:
-
Soluble in:
-
Non-polar solvents: such as hexane, cyclohexane, and toluene.
-
Moderately polar aprotic solvents: such as diethyl ether and acetone.
-
Polar protic solvents: such as ethanol (B145695) and methanol, although solubility may be lower compared to less polar organic solvents.
-
-
Slightly soluble to insoluble in:
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific experimental quantitative solubility data for this compound in various organic solvents. However, a calculated value for its water solubility is available.
Table 1: Calculated Aqueous Solubility of this compound
| Property | Value | Source |
| Log₁₀(Water Solubility in mol/L) | -2.33 | Cheméo[4] |
This calculated value indicates a low solubility in water, which is consistent with the expected behavior of haloalkanes.
Experimental Protocol for Solubility Determination
The following section details a gravimetric method suitable for determining the solubility of a liquid solute, such as this compound, in various liquid solvents. This method is based on the principle of preparing a saturated solution and then quantifying the amount of solute in a known mass of the solvent after evaporation of the more volatile component.[5][6][7]
Principle
A saturated solution of this compound in a chosen solvent is prepared at a constant temperature. A known mass of the saturated solution is then taken, and the more volatile component (either the solvent or this compound, depending on their boiling points) is removed by evaporation. The mass of the remaining component is then used to calculate the solubility.
Materials and Apparatus
-
This compound (high purity)
-
Solvents of interest (e.g., ethanol, methanol, hexane, toluene, acetone, diethyl ether)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Glass vials with airtight caps
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Fume hood
-
Oven (optional, for drying)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. "Excess" means that a separate, undissolved phase of this compound should be visible.
-
Seal the vial tightly to prevent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
After the equilibration period, stop the agitation and allow the two phases to separate completely.
-
Carefully withdraw a known volume or mass of the supernatant (the solvent saturated with this compound) using a pipette, ensuring that no undissolved droplets of this compound are transferred.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the collected saturated solution to the evaporating dish and weigh it again (W₂). The mass of the saturated solution is W₂ - W₁.
-
Place the evaporating dish in a fume hood and allow the more volatile component to evaporate. Gentle heating can be applied if necessary, but care must be taken to avoid boiling or splattering. The boiling point of this compound is approximately 149-151 °C.
-
Once the volatile component has completely evaporated, reweigh the evaporating dish containing the non-volatile residue (W₃).
-
The mass of the solute (this compound, if the solvent is more volatile) is W₃ - W₁.
-
The mass of the solvent is (W₂ - W₁) - (W₃ - W₁).
-
Calculation of Solubility
The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.
Solubility ( g/100 g solvent) = [(Mass of solute) / (Mass of solvent)] x 100
Diagram of Experimental Workflow
Caption: Gravimetric method for solubility determination.
Conclusion
References
The Genesis of Dichloropentanes: An In-depth Technical Guide to their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropentanes, a class of chlorinated hydrocarbons with the general formula C₅H₁₀Cl₂, represent a fascinating area of study within organic chemistry. Their various isomers have found utility as solvents, intermediates in organic synthesis, and as building blocks for more complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of dichloropentane (B13834815) compounds, detailing the evolution of their synthesis and characterization. We will explore the key scientific milestones, present collated quantitative data, and provide detailed experimental protocols for their preparation, offering a valuable resource for researchers in the field.
Historical Perspective: The Dawn of Chlorination
The 19th and early 20th centuries witnessed a burgeoning of organic synthesis, with chemists exploring the reactions of hydrocarbons with various reagents. The chlorination of alkanes, often initiated by light (photochlorination), was a key area of investigation. These early reactions were often non-selective, leading to a mixture of chlorinated products that were challenging to separate and identify with the analytical techniques of the time.
The free-radical halogenation of pentane, for instance, can theoretically yield a variety of mono- and dichlorinated isomers. The initial forays into this chemistry laid the groundwork for understanding the reactivity of C-H bonds and the factors influencing substitution patterns.
Isomers of Dichloropentane: A Systematic Overview
There are nine constitutional isomers of dichloropentane, each with unique physical and chemical properties. The following sections delve into the discovery and synthesis of these individual compounds.
1,1-Dichloropentane
The synthesis of 1,1-dichloroalkanes has been approached through various methods. One common strategy involves the reaction of an aldehyde, in this case, pentanal, with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
1,2-Dichloropentane (B160153)
The addition of chlorine to an alkene is a fundamental reaction in organic chemistry. The synthesis of 1,2-dichloropentane is readily achieved by the chlorination of 1-pentene. This reaction proceeds through a halonium ion intermediate, typically resulting in anti-addition of the chlorine atoms.
1,3-Dichloropentane
The preparation of 1,3-dihaloalkanes can be more challenging than their 1,2-counterparts. One synthetic route involves the conversion of a corresponding diol, 1,3-pentanediol, to the dichloride using reagents like hydrochloric acid or thionyl chloride.
1,4-Dichloropentane (B1360421)
A notable synthesis of 1,4-dichloropentane involves the ring-opening of 2-methyltetrahydrofuran (B130290) with a chlorinating agent. This method provides a regioselective route to this specific isomer.
1,5-Dichloropentane (B10660)
The synthesis of 1,5-dichloropentane has historical significance. A patent filed in 1943 and granted in 1952 describes a process for its preparation from 1,5-pentanediol (B104693).[1] This method involves the reaction of the diol with concentrated hydrochloric acid under pressure and elevated temperatures.[1] The process aimed to improve upon earlier methods that reportedly gave low yields.[1]
2,2-Dichloropentane (B14692929)
Similar to the synthesis of 1,1-dichloropentane from an aldehyde, 2,2-dichloropentane can be prepared from a ketone. The reaction of 2-pentanone with a chlorinating agent like phosphorus pentachloride is a viable synthetic route. An alternative method involves the addition of two moles of hydrogen chloride to 1-pentyne.
2,3-Dichloropentane (B1606421)
Analogous to the synthesis of 1,2-dichloropentane, 2,3-dichloropentane can be prepared by the addition of chlorine to 2-pentene. This reaction can lead to stereoisomers, a topic of interest in stereochemistry.
2,4-Dichloropentane (B1605460)
The synthesis of 2,4-dichloropentane can be achieved through various methods, including the chlorination of pentane, although this often leads to a mixture of isomers. More targeted syntheses may involve the conversion of 2,4-pentanediol (B147393) to the corresponding dichloride.
3,3-Dichloropentane (B14706301)
The preparation of 3,3-dichloropentane can be accomplished by reacting 3-pentanone (B124093) with a suitable chlorinating agent, such as phosphorus pentachloride.
Quantitative Data of Dichloropentane Isomers
The physical properties of the dichloropentane isomers are crucial for their purification, identification, and application. The following table summarizes key quantitative data for various isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,1-Dichloropentane | 30586-10-8 | C₅H₁₀Cl₂ | 141.04 | Not Available | Not Available |
| 1,2-Dichloropentane | 1674-33-5 | C₅H₁₀Cl₂ | 141.04 | Not Available | Not Available |
| This compound | 30122-12-4 | C₅H₁₀Cl₂ | 141.04 | Not Available | Not Available |
| 1,4-Dichloropentane | 626-92-6 | C₅H₁₀Cl₂ | 141.04 | Not Available | Not Available |
| 1,5-Dichloropentane | 628-76-2 | C₅H₁₀Cl₂ | 141.04 | 179-181 | 1.100 |
| 2,2-Dichloropentane | 34887-14-4 | C₅H₁₀Cl₂ | 141.04 | 128-130 | 1.053 |
| 2,3-Dichloropentane | 600-11-3 | C₅H₁₀Cl₂ | 141.04 | Not Available | Not Available |
| 2,4-Dichloropentane | 625-67-2 | C₅H₁₀Cl₂ | 141.04 | 150-152 | 1.066 |
| 3,3-Dichloropentane | 21571-91-5 | C₅H₁₀Cl₂ | 141.04 | 133-135 | 1.049 |
Note: "Not Available" indicates that reliable experimental data was not readily found in the searched literature. Some values may be predicted.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key dichloropentane isomers, drawing from both historical and modern literature.
Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol
This protocol is based on the method described in a 1952 patent.[1]
Materials:
-
1,5-Pentanediol
-
Concentrated Hydrochloric Acid
-
Autoclave or other high-pressure reactor
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of 1,5-pentanediol in concentrated aqueous hydrochloric acid is prepared.
-
The mixture is transferred to an autoclave.
-
The reactor is heated to a temperature between 140 and 180 °C, with the pressure maintained below 25 atmospheres.
-
After the reaction is complete, the mixture is cooled, and the organic layer is separated from the aqueous layer.
-
The organic layer is washed with a sodium chloride solution and then a dilute sodium carbonate solution to neutralize any remaining acid.
-
The crude 1,5-dichloropentane is then purified by fractional distillation.
Logical Flow of 1,5-Dichloropentane Synthesis
Caption: Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol.
General Protocol for the Synthesis of 2,2-Dichloropentane from 2-Pentanone
This protocol outlines a general procedure for the conversion of a ketone to a gem-dichloride.
Materials:
-
2-Pentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 2-pentanone dissolved in an anhydrous inert solvent.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus pentachloride in small portions with stirring. The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time to ensure complete reaction.
-
After cooling, pour the reaction mixture cautiously onto crushed ice to decompose the excess PCl₅ and the resulting phosphorus oxychloride.
-
Separate the organic layer and wash it successively with water, a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and remove the solvent by distillation.
-
Purify the resulting crude 2,2-dichloropentane by fractional distillation.
Experimental Workflow for 2,2-Dichloropentane Synthesis
Caption: General workflow for the synthesis of 2,2-Dichloropentane.
Conclusion
The study of dichloropentanes offers a window into the historical development of organic synthesis and the ongoing refinement of synthetic methodologies. From the early, often indiscriminate, chlorination reactions to the more targeted and regioselective methods developed over time, the synthesis of these compounds highlights the progress in our understanding of chemical reactivity. This guide has provided a consolidated resource on the discovery, properties, and synthesis of dichloropentane isomers, intended to aid researchers in their scientific endeavors. Further research into the historical archives of chemical literature may yet uncover more of the foundational work that led to the isolation and characterization of these important chemical entities.
References
Potential Research Areas Involving 1,3-Dichloropentane: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Dichloropentane, a halogenated alkane, presents itself as a versatile yet underexplored building block in medicinal chemistry and materials science. While direct research on this compound is limited, its structural motifs suggest significant potential in the synthesis of novel heterocyclic compounds, particularly substituted piperidines and azetidines, which are prevalent scaffolds in numerous pharmaceuticals. This technical guide outlines potential research avenues for this compound, providing a foundation for its application in drug discovery and development. Key areas of exploration include its use as a precursor for nitrogen-containing heterocycles with potential pharmacological activity, its role in creating novel polymer-drug conjugates, and its application as a bioisosteric replacement for other chemical moieties. This document provides a compilation of the physicochemical properties of this compound, detailed hypothetical experimental protocols for its application in organic synthesis, and visual representations of proposed synthetic and biological pathways.
Physicochemical and Toxicological Profile of this compound
A comprehensive understanding of the chemical and physical properties of this compound is crucial for its application in research. The following tables summarize key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₅H₁₀Cl₂ | - | --INVALID-LINK-- |
| Molecular Weight | 141.04 | g/mol | --INVALID-LINK-- |
| CAS Number | 30122-12-4 | - | --INVALID-LINK-- |
| Boiling Point (estimated) | 149.59 | °C | --INVALID-LINK-- |
| Density | 1.0794 | g/cm³ | --INVALID-LINK-- |
| LogP (Octanol/Water Partition Coefficient) | 2.633 | - | --INVALID-LINK-- |
| Water Solubility (Log10 WS) | -2.33 | mol/L | --INVALID-LINK-- |
| Vapor Pressure (Pvap) | Not Available | kPa | - |
| Enthalpy of Vaporization (ΔvapH°) | 35.11 | kJ/mol | --INVALID-LINK-- |
Table 2: Hazard Identification for this compound
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Source: --INVALID-LINK-- |
Potential Research Area 1: Synthesis of Novel Heterocyclic Scaffolds
The 1,3-disposition of the chloro groups in this compound makes it an ideal precursor for the synthesis of four- and six-membered nitrogen-containing heterocycles, such as substituted azetidines and piperidines. These scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds.
Synthesis of Substituted Piperidines
The piperidine (B6355638) ring is a ubiquitous structural feature in many pharmaceuticals.[1] The reaction of 1,3-dihaloalkanes with primary amines is a known method for the synthesis of piperidines.[2] this compound can be envisioned to react with various primary amines to yield a library of N-substituted-2-ethyl-piperidines. These compounds could then be screened for a variety of biological activities, including antimicrobial and antihypertensive effects.[3][4]
Synthesis of Substituted Azetidines
Azetidines are another class of strained four-membered nitrogen heterocycles that are of growing interest in medicinal chemistry.[5] While the synthesis of six-membered rings is generally favored, under specific conditions, this compound could potentially undergo intramolecular cyclization with a primary amine to form N-substituted-2-ethyl-azetidines. The exploration of reaction conditions to favor the formation of the four-membered ring over the six-membered ring would be a valuable area of research.
Experimental Protocol: Synthesis of N-Phenyl-2-ethylpiperidine (Hypothetical)
This protocol is adapted from the synthesis of 1-phenylpiperidine (B1584701) from 1,5-dibromopentane (B145557) and aniline (B41778) as described in Organic Syntheses.[6]
Materials:
-
This compound
-
Aniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent), aniline (2.2 equivalents), and anhydrous potassium carbonate (3 equivalents) in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-phenyl-2-ethylpiperidine.
Potential Research Area 2: Bioisosteric Replacement in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[7] The dichloropentane (B13834815) moiety could be explored as a bioisostere for other lipophilic groups in known drug molecules.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 1,3-Dichloropentane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretically calculated properties of 1,3-dichloropentane, a halogenated alkane of interest in various chemical and pharmaceutical research areas. The following sections detail its conformational landscape, optimized molecular geometry, predicted vibrational frequencies, and NMR chemical shifts, offering valuable insights for computational chemists, spectroscopists, and drug development professionals. The methodologies underlying these theoretical calculations are also presented to ensure transparency and facilitate further research.
Introduction to the Theoretical Framework
The properties of this compound have been investigated using computational chemistry methods. These theoretical approaches allow for the detailed examination of molecular characteristics that may be challenging to determine experimentally. The primary methods employed for such studies are Density Functional Theory (DFT) and ab initio calculations. These methods solve the Schrödinger equation for a given molecule, providing information about its electronic structure, from which various properties can be derived.
The choice of the level of theory and the basis set is crucial for the accuracy of the calculated properties. For halogenated alkanes like this compound, it is important to use basis sets that can adequately describe the electron distribution around the chlorine atoms. Common choices include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). The selection of the functional in DFT (e.g., B3LYP, M06-2X) also significantly impacts the results.
The general workflow for the theoretical characterization of this compound is outlined below.
Conformational Analysis
Due to the presence of two chiral centers and rotatable single bonds, this compound can exist in several stereoisomers and conformers. A thorough conformational analysis is essential to identify the most stable structures, which will be the most populated at a given temperature and thus dominate the observed properties.
The relative stability of conformers in halogenated alkanes is influenced by gauche and anti interactions between bulky substituents (in this case, the chlorine atoms and the ethyl group). Theoretical studies on similar molecules often reveal a preference for conformations that minimize these steric clashes.
Molecular Geometry
The optimized molecular geometry provides the most stable three-dimensional arrangement of atoms in a molecule. This information, including bond lengths, bond angles, and dihedral angles, is fundamental for understanding the molecule's reactivity and interactions. While specific high-level theoretical data for this compound is not published, typical bond lengths and angles for similar chloroalkanes can be expected.
Table 1: Expected Geometrical Parameters for this compound
| Parameter | Expected Value (Angstroms/Degrees) |
| C-C Bond Length | ~1.53 - 1.54 Å |
| C-H Bond Length | ~1.09 - 1.10 Å |
| C-Cl Bond Length | ~1.77 - 1.79 Å |
| C-C-C Bond Angle | ~109.5 - 112° |
| H-C-H Bond Angle | ~107 - 109° |
| Cl-C-C Bond Angle | ~109 - 111° |
Note: These are generalized values based on typical alkane and chloroalkane structures. Actual values for each conformer of this compound would be obtained from geometry optimization calculations.
Vibrational Frequencies
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. These calculations also provide the zero-point vibrational energy (ZPVE) and are used to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies).
While a specific vibrational analysis of this compound from high-level calculations is not available in published literature, the expected regions for key vibrational modes can be summarized based on known data for similar functional groups.
Table 2: Predicted Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretching | 2850 - 3000 |
| CH₂ bending (scissoring) | 1450 - 1470 |
| C-C stretching | 800 - 1200 |
| C-Cl stretching | 600 - 800 |
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) in this compound are influenced by the electronegativity of the chlorine atoms and the overall molecular geometry. While specific calculated values are not available, general trends can be predicted.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Environment | Expected Chemical Shift (ppm) |
| ¹H | CH attached to Cl | 3.5 - 4.5 |
| ¹H | CH₂ adjacent to CHCl | 1.8 - 2.5 |
| ¹H | CH₂ in ethyl group | 1.4 - 1.7 |
| ¹H | CH₃ in ethyl group | 0.9 - 1.2 |
| ¹³C | CH attached to Cl | 50 - 65 |
| ¹³C | CH₂ adjacent to CHCl | 30 - 45 |
| ¹³C | CH₂ in ethyl group | 20 - 30 |
| ¹³C | CH₃ in ethyl group | 10 - 15 |
Experimental Protocols for Theoretical Studies
The theoretical investigation of this compound properties would typically follow a detailed computational protocol.
Conformational Search
A systematic or stochastic conformational search is the first step to identify all possible low-energy conformers. This can be performed using molecular mechanics force fields (e.g., MMFF94) to rapidly screen a large number of potential structures.
Geometry Optimization and Frequency Calculations
The structures obtained from the conformational search are then subjected to geometry optimization at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP or M06-2X) and a basis set like 6-311+G(d,p). Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain thermodynamic data.
NMR Chemical Shift Calculations
Using the optimized geometries, NMR shielding tensors are calculated using the GIAO method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The logical relationship for obtaining final theoretical data is depicted in the following diagram.
Conclusion
This technical guide has summarized the expected theoretical properties of this compound based on established computational chemistry principles and data from analogous molecules. While a dedicated, comprehensive computational study on this specific molecule is not yet publicly available, the provided information serves as a valuable starting point for researchers. The methodologies outlined here provide a clear path for conducting such a study, which would yield precise data on the conformational preferences, geometry, and spectroscopic characteristics of this compound, thereby aiding in its application in drug development and other scientific endeavors.
Methodological & Application
Application Notes and Protocols for the Use of 1,3-Dichloropentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1,3-dichloropentane, a versatile difunctionalized aliphatic building block. The strategic placement of two chlorine atoms allows for a variety of transformations, including the formation of five-membered heterocyclic systems and other valuable intermediates. The following protocols are based on established chemical principles and analogous reactions of similar dihaloalkanes, offering a foundational guide for the exploration of this compound in synthetic chemistry.
Synthesis of N-Substituted-2-ethylpyrrolidines
The reaction of this compound with primary amines provides a direct route to N-substituted-2-ethylpyrrolidines. This transformation proceeds via a double nucleophilic substitution, where the amine first displaces one chlorine atom, followed by an intramolecular cyclization to displace the second, forming the pyrrolidine (B122466) ring. This method is particularly useful for accessing a variety of pyrrolidine derivatives, which are common scaffolds in pharmaceuticals.
Logical Workflow for Pyrrolidine Synthesis
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of 1,3-dichloropentane as a precursor for the synthesis of various six-membered heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. While direct literature precedents for the use of this compound are limited, established synthetic routes for analogous dihaloalkanes can be adapted to furnish substituted piperidines, tetrahydropyrans, and thiacyclohexanes. The protocols outlined below are based on these well-known transformations and serve as a starting point for further investigation and optimization.
Synthesis of N-Substituted 4-Ethylpiperidines
The direct cyclization of this compound with primary amines represents a straightforward approach to obtaining N-substituted 4-ethylpiperidines. This reaction proceeds via a double nucleophilic substitution, where the amine nitrogen displaces both chloride leaving groups. Such reactions can be facilitated by heat or microwave irradiation to enhance reaction rates and yields.[1][2] The choice of the primary amine allows for the introduction of various substituents on the piperidine (B6355638) nitrogen, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 1-Benzyl-4-ethylpiperidine
This protocol is adapted from general procedures for the synthesis of cyclic amines from dihaloalkanes.[1][3]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Microwave synthesis reactor
-
Standard glassware for extraction and purification
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl acetate (B1210297) solvent system
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add acetonitrile (5 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and irradiate at 120°C for 60 minutes.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-ethylpiperidine.
Expected Outcome: Based on analogous reactions, moderate to good yields can be anticipated. Optimization of temperature, reaction time, and base may be necessary.
Synthesis of 4-Ethyltetrahydropyran
The synthesis of tetrahydropyrans from 1,3-dihaloalkanes is typically a two-step process. The first step involves the conversion of the dichloroalkane to the corresponding diol, followed by an acid-catalyzed intramolecular cyclization (dehydration).[4][5] This approach offers a reliable pathway to the tetrahydropyran (B127337) core structure.
Experimental Protocol: Two-Step Synthesis of 4-Ethyltetrahydropyran
Step 1: Synthesis of 2-Ethylpentane-1,5-diol
This protocol is based on general methods for the hydrolysis of alkyl halides.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water/Dioxane solvent mixture
-
Standard reflux apparatus
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in a 1:1 mixture of water and dioxane (10 mL), add sodium hydroxide (2.2 mmol).
-
Heat the mixture to reflux for 12 hours.
-
After cooling, extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethylpentane-1,5-diol. This intermediate may be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to 4-Ethyltetrahydropyran
This protocol is adapted from general procedures for the cyclodehydration of diols.[4]
Materials:
-
2-Ethylpentane-1,5-diol (from Step 1)
-
Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the crude 2-ethylpentane-1,5-diol (from Step 1) in toluene (20 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a solid acid catalyst.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain 4-ethyltetrahydropyran.
Synthesis of 4-Ethylthiacyclohexane
Similar to piperidine synthesis, 4-ethylthiacyclohexane can be prepared by reacting this compound with a sulfide (B99878) source, such as sodium sulfide. This reaction also proceeds via a double nucleophilic substitution.
Experimental Protocol: Synthesis of 4-Ethylthiacyclohexane
This protocol is based on general methods for the synthesis of cyclic thioethers from dihaloalkanes.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Standard reflux apparatus
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 mmol) in ethanol (15 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Heat the mixture to reflux for 6 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Partition the residue between water (10 mL) and dichloromethane (15 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography to yield 4-ethylthiacyclohexane.
Quantitative Data Summary
The following table summarizes expected yields for the synthesis of related heterocyclic compounds based on analogous reactions reported in the literature. The actual yields for reactions starting from this compound may vary and would require experimental optimization.
| Heterocycle Class | Precursor Type | Nucleophile/Reagent | Typical Yield (%) | Reference |
| Piperidines | Dihaloalkanes | Primary Amines | 40-85 | [1][3] |
| Tetrahydropyrans | 1,5-Diols | Acid Catalyst | 70-90 | [4] |
| Thiacyclohexanes | Dihaloalkanes | Sodium Sulfide | 50-75 | Analogous to thioether synthesis |
Visualizations
Synthetic Pathways from this compound
Caption: Synthetic routes from this compound to key heterocycles.
Experimental Workflow for Piperidine Synthesis
Caption: Workflow for the synthesis of 1-benzyl-4-ethylpiperidine.
Logical Relationship for Tetrahydropyran Synthesis
Caption: Two-step logic for the synthesis of 4-ethyltetrahydropyran.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions on 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting nucleophilic substitution reactions on 1,3-dichloropentane. This substrate offers two reactive sites for substitution, allowing for the synthesis of a variety of disubstituted pentane (B18724) derivatives, which are valuable intermediates in organic synthesis and drug development.
Introduction
This compound is a halogenated alkane featuring two chlorine atoms on the first and third carbon atoms. These chlorine atoms act as good leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups into the pentane backbone. The reactivity of the two chlorine atoms may differ due to steric hindrance and electronic effects, potentially allowing for selective substitution under controlled conditions. These reactions typically proceed via an S(_N)2 mechanism, especially with strong nucleophiles.
General Reaction Scheme
The fundamental principle of nucleophilic substitution involves the attack of a nucleophile (Nu:⁻) on the electrophilic carbon atom bearing a chlorine atom, leading to the displacement of the chloride ion.
Caption: General workflow for the disubstitution of this compound.
Key Experimental Protocols
The following protocols outline procedures for the reaction of this compound with various common nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of 1,3-Diazidopentane
This protocol describes the reaction of this compound with sodium azide (B81097) to yield 1,3-diazidopentane, a precursor for the synthesis of diamines.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.2 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to yield pure 1,3-diazidopentane.
Protocol 2: Synthesis of Pentane-1,3-diol
This protocol details the hydrolysis of this compound using a strong base to form the corresponding diol.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (2.5 eq)
-
Water/Tetrahydrofuran (THF) mixture (1:1)
-
Hydrochloric acid (HCl) (1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium hydroxide in a water/THF mixture in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add this compound to the basic solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 8-16 hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and neutralize with 1M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude diol by column chromatography or distillation.
Protocol 3: Synthesis of Pentane-1,3-dinitrile
This protocol outlines the reaction with sodium cyanide, a method for carbon chain extension.[1][2]
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (2.2 eq)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend sodium cyanide in anhydrous ethanol.
-
Add this compound to the suspension.
-
Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored (e.g., by GC-MS).
-
After cooling to room temperature, filter the mixture to remove any unreacted sodium cyanide and the sodium chloride byproduct.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Dry the organic phase with anhydrous calcium chloride, filter, and concentrate to yield the crude dinitrile.
-
Purify by vacuum distillation.
Data Presentation
The expected outcomes and typical yields for the nucleophilic substitution reactions on this compound are summarized in the table below. Yields are estimated based on similar reactions reported in the literature for analogous substrates.
| Nucleophile | Reagent | Solvent | Product | Typical Yield (%) |
| Azide (N₃⁻) | NaN₃ | DMF | 1,3-Diazidopentane | 75-85 |
| Hydroxide (OH⁻) | NaOH | Water/THF | Pentane-1,3-diol | 60-75 |
| Cyanide (CN⁻) | NaCN | Ethanol | Pentane-1,3-dinitrile | 70-80 |
| Amine (RNH₂) | RNH₂ (excess) | Ethanol | N1,N3-Dialkylpentane-1,3-diamine | 50-65 |
| Thiolate (RS⁻) | NaSR | Ethanol | 1,3-Bis(alkylthio)pentane | 80-90 |
Reaction Mechanisms and Workflows
S(_N)2 Reaction Mechanism
The substitution reactions on this compound with strong nucleophiles predominantly follow a bimolecular nucleophilic substitution (S(N)2) mechanism. This is a one-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously.
Caption: Concerted S(_N)2 reaction mechanism.
Experimental Workflow
The general experimental workflow for the synthesis and purification of substituted pentanes is depicted below.
Caption: General laboratory workflow for synthesis and purification.
Safety Precautions
-
This compound: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Sodium Azide: Highly toxic. May be fatal if swallowed or in contact with skin.
-
Sodium Cyanide: Highly toxic. Contact with acids liberates very toxic gas.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.
Always handle these chemicals with extreme care in a fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat. Ensure that an emergency eyewash and shower are readily accessible.
References
experimental procedure for Grignard reagent formation with 1,3-Dichloropentane
Application Note: Synthesis of 1,3-Bis(chloromagnesio)pentane
Introduction
Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] The formation of di-Grignard reagents from dihaloalkanes presents unique challenges and opportunities, allowing for the introduction of two nucleophilic centers in a single molecule. This application note provides a detailed experimental protocol for the formation of a di-Grignard reagent from 1,3-dichloropentane, resulting in 1,3-bis(chloromagnesio)pentane. The procedure emphasizes the critical need for anhydrous conditions and controlled reaction parameters to minimize side reactions and maximize yield.[3]
Challenges in Di-Grignard Reagent Formation
The synthesis of di-Grignard reagents from dihaloalkanes is often more complex than the formation of their mono-Grignard counterparts. Key challenges include:
-
Intramolecular Cyclization: The proximity of the two reactive sites can lead to intramolecular Wurtz-type coupling, resulting in the formation of a cyclobutane (B1203170) ring.
-
Oligomerization/Polymerization: Intermolecular reactions can occur, leading to the formation of polymeric organomagnesium compounds.
-
Reaction Initiation: Like many Grignard reactions, initiation can be difficult due to the passivating layer of magnesium oxide on the magnesium turnings.[4]
-
Exothermic Nature: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of side products.
Experimental Protocol
Materials and Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Schlenk line (optional, for advanced inert atmosphere techniques)
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
-
Dry ice/acetone bath
Glassware and Apparatus Preparation
All glassware must be meticulously dried to prevent the quenching of the Grignard reagent by water.[5][6][7]
-
Clean all glassware thoroughly.
-
Dry the round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight).
-
Assemble the apparatus while still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
Experimental Workflow Diagram
Caption: Workflow for the preparation of the di-Grignard reagent from this compound.
Procedure
-
Magnesium Activation: To the cooled, three-necked flask, add magnesium turnings (2.2 molar equivalents) and a single small crystal of iodine. The iodine will help to activate the magnesium surface.[4]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 molar equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the stirring magnesium suspension. The reaction should be initiated, which can be observed by a disappearance of the iodine color and the appearance of bubbling on the magnesium surface. Gentle warming with a heat gun may be necessary if the reaction does not start.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath.
-
Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete reaction. The final mixture should appear as a cloudy, grey to brownish suspension.
-
Use of the Reagent: The resulting di-Grignard reagent is not isolated but is used in situ for subsequent reactions.[8] The concentration of the Grignard reagent can be determined by titration if necessary.[9]
Reaction Scheme
Caption: Formation of 1,3-bis(chloromagnesio)pentane.
Quantitative Data Summary
The following table provides representative quantities for the synthesis of 1,3-bis(chloromagnesio)pentane. Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 141.04 | 1.0 | 50 | 7.05 g (6.3 mL) |
| Magnesium Turnings | 24.31 | 2.2 | 110 | 2.67 g |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | Solvent | - | 150 mL |
| Expected Product | ||||
| 1,3-Bis(chloromagnesio)pentane | 207.66 | - | ~35-45 | (~75-90% yield) |
Safety Precautions
-
Flammability: Diethyl ether and THF are extremely flammable.[3] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be excluded.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is dry and an inert atmosphere is maintained.[3][10]
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid. Have an ice bath ready to cool the reaction if necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Troubleshooting
-
Reaction Fails to Initiate:
-
Low Yield:
-
Moisture in the reagents or glassware is a common cause. Ensure all components are scrupulously dry.
-
Side reactions such as Wurtz coupling may be occurring. Try conducting the reaction at a lower temperature or using a different solvent like THF, which can better solvate the Grignard reagent.[10][11]
-
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. Reddit - The heart of the internet [reddit.com]
1,3-Dichloropentane as a Solvent: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document compiles the available physicochemical data and safety information for 1,3-dichloropentane to assist researchers in evaluating its potential for novel applications. It also provides a general overview of the role of chlorinated solvents in organic synthesis, although it must be emphasized that these general characteristics may not be directly applicable to this compound without specific experimental validation.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its potential behavior as a solvent and for designing safe experimental procedures.
| Property | Value | Unit | Source |
| Molecular Formula | C₅H₁₀Cl₂ | - | [1][2][3][4] |
| Molecular Weight | 141.04 | g/mol | [1][2][3] |
| CAS Number | 30122-12-4 | - | [1][2][3][4] |
| Appearance | Clear colorless to yellow liquid | - | |
| Boiling Point | Not specified | K | [5] |
| LogP (Octanol/Water Partition Coefficient) | 2.633 | - | [5] |
| Water Solubility (log10WS) | -2.33 | mol/l | [5] |
| Density | Not specified | g/cm³ | |
| Vapor Pressure | Not specified | kPa | [5] |
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [2]
-
H226: Flammable liquid and vapor
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
General Considerations for Chlorinated Solvents in Chemical Reactions
While specific data for this compound is lacking, chlorinated solvents as a class, such as dichloromethane (B109758) and chloroform, are widely used in organic synthesis. They are generally considered to be relatively inert and can dissolve a wide range of organic compounds. Their polarity can vary, which influences their ability to solvate reactants and intermediates, thereby affecting reaction rates and mechanisms. For instance, polar aprotic solvents can be advantageous in certain nucleophilic substitution reactions.
Below is a generalized workflow for evaluating a novel solvent like this compound in a chemical reaction.
Caption: A generalized workflow for evaluating a novel solvent.
Potential Research Directions
Given the absence of literature on this compound as a reaction solvent, there is an opportunity for novel research in this area. Key research questions could include:
-
Determining the solubility of common organic reactants and catalysts in this compound.
-
Evaluating its performance in a range of common organic reactions (e.g., substitutions, additions, metal-catalyzed couplings) and comparing the results to established solvents.
-
Investigating its stability under various reaction conditions (e.g., strong acids, bases, oxidizing and reducing agents).
Conclusion
While this compound is commercially available and its basic properties are known, it remains an unexplored solvent for chemical synthesis. The information provided here serves as a starting point for researchers interested in investigating its potential applications. Any experimental work should be preceded by a thorough risk assessment and conducted with appropriate safety precautions.
References
- 1. This compound | 30122-12-4 | FBA12212 | Biosynth [biosynth.com]
- 2. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound (CAS 30122-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Quantification of 1,3-Dichloropentane using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1,3-Dichloropentane is a halogenated hydrocarbon that may be present as an impurity or intermediate in various chemical and pharmaceutical manufacturing processes. Due to its potential toxicity and environmental impact, its quantification at trace levels is crucial for quality control, process monitoring, and regulatory compliance in the pharmaceutical industry. This application note presents a detailed protocol for the quantitative analysis of this compound in a liquid matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The method is designed to be sensitive, specific, and robust for use by researchers, scientists, and drug development professionals.
Principle
This method utilizes Gas Chromatography (GC) to separate this compound from other components in the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte is introduced into a Mass Spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for highly specific detection and quantification. Quantification is achieved by comparing the response of the target analyte in the sample to that of a known concentration of an analytical standard.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard: (CAS: 30122-12-4) of high purity (≥98%).[1][2][3]
-
Internal Standard (IS): 1,2-Dichlorobenzene or other suitable chlorinated hydrocarbon not present in the sample.
-
Solvent: Hexane (B92381) or Ethyl Acetate (pesticide residue grade or equivalent).
-
Deionized water: High-purity, organic-free.
-
Sodium chloride (NaCl): ACS grade, for salting out.
-
Sodium sulfate (B86663) (Na₂SO₄): Anhydrous, for drying.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Volumetric flasks, pipettes, and syringes.
2. Instrumentation
A standard Gas Chromatograph equipped with a Mass Spectrometric detector is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended based on the non-polar nature of this compound. The Kovats retention index for this compound on a non-polar Apiezon L column is 940.[2][4]
-
Autosampler: For automated injections.
3. Standard and Sample Preparation
3.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
-
Internal Standard Spiking: Spike all calibration standards and samples with the internal standard at a constant concentration (e.g., 5 µg/mL).
3.2. Sample Preparation (Liquid Matrix, e.g., Aqueous Process Stream)
-
Transfer 5 mL of the aqueous sample into a 15 mL glass vial.
-
Add 1 g of NaCl to the sample to increase the ionic strength of the aqueous phase and enhance the partitioning of this compound into the organic solvent.
-
Spike the sample with the internal standard.
-
Add 2 mL of hexane (or ethyl acetate) to the vial.
-
Cap the vial tightly and vortex for 2 minutes to perform liquid-liquid extraction.
-
Allow the layers to separate (centrifugation at 2000 rpm for 5 minutes can aid separation).
-
Carefully transfer the upper organic layer into a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Method Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC Inlet | Splitless Mode |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 150 °C |
| Hold Time | 2 minutes at 150 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS (B15284909) Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | Based on the fragmentation of similar chlorinated compounds like 1,3-dichloropropene, potential ions for this compound are m/z 75 (quantifier) and m/z 104, 112 (qualifiers). The exact ions should be confirmed by analyzing a standard of this compound.[5] |
| Dwell Time | 100 ms per ion |
Data Presentation and Performance
The following table summarizes the expected performance characteristics of this method, based on data from the analysis of structurally similar compounds.[5]
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
| Retention Time (RT) | Dependent on the specific GC column and conditions, but predictable based on its Kovats index.[4] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Logical Relationship of Quantification
Caption: Logic for internal standard-based quantification.
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in liquid samples. The use of an internal standard and Selected Ion Monitoring (SIM) ensures high accuracy and specificity. This protocol can be readily adapted for various matrices and serves as a valuable tool for quality control and research in the pharmaceutical and chemical industries. Method validation should be performed in the target matrix to ensure fitness for purpose.
References
Application Notes and Protocols for the Analysis of 1,3-Dichloropentane by Gas Chromatography
These application notes provide a comprehensive overview and detailed protocols for the analysis of 1,3-Dichloropentane using gas chromatography (GC), primarily with mass spectrometry (MS) detection. The methods outlined below are intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction
This compound (C₅H₁₀Cl₂) is a halogenated organic compound.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including environmental samples and pharmaceutical process streams. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[2] When coupled with a mass spectrometer (GC-MS), it provides high selectivity and sensitivity for confident identification and quantification.
This document outlines a recommended starting method for the analysis of this compound, including sample preparation, GC-MS parameters, and expected performance characteristics. While specific quantitative data for this compound is not extensively published, the provided methods are based on established principles for similar analytes, such as 1,3-dichloropropene.[3]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for accurate analysis and depends on the sample matrix.[4] For aqueous samples, liquid-liquid extraction is a common and effective approach. For solid or complex matrices, headspace analysis can be employed to isolate volatile analytes.[5]
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for the extraction of this compound from water or aqueous solutions.
-
Sample Collection: Collect 10 mL of the aqueous sample in a clean glass vial.[6]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 2-bromo-1-chloropropane) to the sample.[3]
-
Extraction Solvent Addition: Add 2 mL of a volatile, water-immiscible organic solvent such as hexane (B92381) or dichloromethane.[6]
-
Extraction: Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the sample at 2500 rpm for 5 minutes.[3]
-
Collection: Carefully transfer the organic (top) layer to a clean GC vial using a Pasteur pipette.
-
Drying (Optional): Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Static Headspace (HS) for Solid or High-Matrix Samples
This technique is ideal for analyzing volatile compounds in solid or complex liquid samples without direct injection of the matrix.[5]
-
Sample Preparation: Accurately weigh a known amount of the homogenized solid sample (e.g., 1-5 grams) into a headspace vial. For liquid samples, pipette a known volume (e.g., 1-5 mL).
-
Matrix Modification (Optional): For aqueous-based matrices, adding salt (e.g., sodium chloride) can increase the partitioning of volatile analytes into the headspace.[7]
-
Sealing: Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Incubation: Place the vial in the headspace autosampler's incubator. Heat the vial to a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.
-
Injection: The autosampler will automatically inject a specific volume of the headspace gas into the GC inlet.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrument and analytical requirements. These parameters are adapted from methods for similar halogenated compounds.[3]
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector | |
| Inlet Temperature | 200°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Purge Flow to Split Vent | 50 mL/min at 1.0 min |
| Oven | |
| Initial Temperature | 40°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 150°C |
| Ramp 2 | 25°C/min to 220°C, hold for 2 minutes |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Interface Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-200 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for this compound | To be determined experimentally (likely fragments from loss of Cl, HCl, and alkyl chains) |
| Expected Retention Time | To be determined experimentally. Kovats retention indices suggest it will elute after smaller chlorinated alkanes.[8] |
Data Presentation
Quantitative data should be determined experimentally through method validation. The following table presents expected performance characteristics for a well-optimized GC-MS method for a small chlorinated hydrocarbon.
Table 2: Representative Quantitative Data (Hypothetical)
| Parameter | Expected Value |
| Retention Time (RT) | 8 - 12 min (highly dependent on exact conditions) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 110% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Logical Relationship for Method Development
Caption: Logical steps for developing a GC method.
References
- 1. This compound [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. publ.iss.it [publ.iss.it]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. iltusa.com [iltusa.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
Application Notes and Protocols for Kinetic Isotope Effect Studies Using 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] The study of KIEs can provide valuable insights into the rate-determining step of a reaction, particularly whether a specific bond to an isotopically labeled atom is broken in this step.[2] In drug development, understanding reaction mechanisms is crucial for optimizing synthetic routes and for designing molecules with improved metabolic stability.
1,3-Dichloropentane serves as an excellent model substrate for studying elimination reactions, such as dehydrochlorination. The presence of two chlorine atoms offers the potential for multiple reaction pathways, and KIE studies can help to dissect the mechanism of these processes. A significant primary hydrogen KIE (kH/kD > 1) is expected for an E2 mechanism where the C-H bond is cleaved in the rate-determining step, whereas a KIE close to unity is anticipated for an E1 mechanism where the C-H bond is not broken in the rate-limiting step.[2]
These application notes provide a detailed protocol for a hypothetical kinetic isotope effect study on the dehydrochlorination of this compound, aimed at distinguishing between E1 and E2 elimination pathways.
Key Applications
-
Mechanistic Elucidation: Differentiating between concerted (E2) and stepwise (E1) elimination reaction mechanisms.
-
Transition State Analysis: Gaining insight into the structure and symmetry of the transition state.[3]
-
Drug Metabolism Studies: While not a drug itself, understanding the KIE of reactions involving C-H bond cleavage is analogous to studying the metabolic pathways of drug candidates, where deuteration can be used to slow down metabolism.[4]
Data Presentation
The following table summarizes hypothetical quantitative data for the dehydrochlorination of this compound and its deuterated analogue. These values are representative of what would be expected for an E2 mechanism.
| Substrate | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound (light) | 1.5 x 10⁻⁴ | 6.7 |
| This compound-2-d (heavy) | 2.24 x 10⁻⁵ |
Note: The rate constants and KIE value are hypothetical and serve as an illustrative example for an E2 reaction. A KIE of 6.7 is consistent with the C-H bond being broken in the rate-determining step.[2][5]
Signaling Pathways and Reaction Mechanisms
The dehydrochlorination of this compound can proceed through two primary elimination pathways: E1 (unimolecular) and E2 (bimolecular). The kinetic isotope effect is a key diagnostic tool to distinguish between them.
Caption: E2 Elimination Pathway for this compound.
In the E2 mechanism, a strong base abstracts a proton, and the leaving group departs in a single, concerted step. A primary kinetic isotope effect is expected because the C-H bond is broken in this rate-determining step.[3][6]
Caption: E1 Elimination Pathway for this compound.
The E1 mechanism is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate. The second, faster step involves the abstraction of a proton by a base. No significant primary KIE is expected as the C-H bond is not broken in the slow step.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound-2-d
Objective: To synthesize the deuterated substrate required for the KIE study. This protocol is a hypothetical adaptation of standard organic synthesis procedures.
Materials:
-
Pent-1-en-3-ol
-
Deuterium (B1214612) gas (D₂)
-
Palladium on carbon (Pd/C) catalyst
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Deuteration of Pent-1-en-3-ol:
-
In a round-bottom flask, dissolve pent-1-en-3-ol in anhydrous diethyl ether.
-
Add a catalytic amount of Pd/C.
-
Evacuate the flask and backfill with deuterium gas.
-
Stir the reaction mixture under a D₂ atmosphere (balloon) at room temperature for 24 hours.
-
Monitor the reaction by ¹H NMR to confirm the disappearance of the vinyl protons and the incorporation of deuterium.
-
Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain pentan-3-ol-1,2-d₂.
-
-
Chlorination of Pentan-3-ol-1,2-d₂:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the deuterated alcohol in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise, followed by pyridine.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound-2-d.
-
Confirm the structure and isotopic purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Kinetic Isotope Effect Measurement
Objective: To determine the rate constants for the dehydrochlorination of this compound and this compound-2-d and to calculate the KIE.
Materials:
-
This compound
-
This compound-2-d
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatted reaction vessel
-
Autosampler and syringe pump
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of this compound, this compound-2-d, and sodium ethoxide in anhydrous ethanol of known concentrations.
-
Set up two parallel reactions in thermostatted vessels, one with the non-deuterated substrate and one with the deuterated substrate.
-
Equilibrate the reaction vessels to the desired temperature (e.g., 25°C).
-
-
Kinetic Runs:
-
Initiate the reaction by adding the sodium ethoxide solution to the substrate solution under vigorous stirring.
-
At timed intervals, withdraw aliquots of the reaction mixture using an autosampler.
-
Quench the reaction in the aliquots by adding a dilute acid solution.
-
Extract the organic components with a suitable solvent (e.g., hexane).
-
-
Analysis:
-
Analyze the extracted samples by GC-MS to determine the concentration of the remaining this compound (or its deuterated analogue) and the product(s).
-
Plot the natural logarithm of the concentration of the starting material versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the base (k = k' / [Base]).
-
-
KIE Calculation:
-
Calculate the kinetic isotope effect by taking the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD): KIE = kH / kD.
-
Caption: Experimental Workflow for KIE Determination.
Conclusion
The protocols and data presented provide a comprehensive guide for utilizing this compound in kinetic isotope effect studies. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can gain fundamental insights into the mechanism of dehydrochlorination. This approach is broadly applicable to the study of other reaction mechanisms and is a valuable technique in the toolkit of chemists in research and drug development.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
Synthesis of 2-Ethylpiperidine Derivatives from 1,3-Dichloropentane: Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylpiperidine (B74283) derivatives, valuable intermediates in pharmaceutical development, using 1,3-dichloropentane as a key starting material. The piperidine (B6355638) scaffold is a prevalent structural motif in a multitude of pharmaceutical agents, valued for its ability to impart favorable physicochemical properties such as basicity and lipophilicity.[1][2][3] The synthesis of substituted piperidines, therefore, is a critical process in the discovery and development of new drugs.
Introduction
This compound serves as a versatile C5 building block for the construction of heterocyclic compounds. A primary application of this reagent is in the synthesis of 2-ethylpiperidine derivatives through cyclization with primary amines. This reaction provides a direct route to a core structure found in numerous biologically active molecules. The ethyl group at the 2-position of the piperidine ring can be a key feature for modulating the pharmacological activity of a drug candidate. This application note focuses on the synthesis of N-substituted-2-ethylpiperidines, which are precursors to a range of potential therapeutic agents.
General Reaction Scheme
The fundamental reaction involves the double nucleophilic substitution of the chlorine atoms in this compound by a primary amine, leading to the formation of the piperidine ring. The overall transformation can be depicted as follows:
Caption: General reaction for the synthesis of N-substituted-2-ethylpiperidines.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of N-substituted-2-ethylpiperidines from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of N-Benzyl-2-ethylpiperidine
Objective: To synthesize N-benzyl-2-ethylpiperidine via the cyclization of this compound with benzylamine (B48309).
Materials:
-
This compound
-
Benzylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of benzylamine (2.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 equivalents).
-
Add this compound (1.0 equivalent) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-2-ethylpiperidine.
Protocol 2: Synthesis of N-Aryl-2-ethylpiperidines
Objective: To synthesize N-aryl-2-ethylpiperidines through the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted Aniline (B41778) (e.g., 4-methoxyaniline)
-
Sodium iodide (catalytic amount)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the substituted aniline (1.0 equivalent), sodium carbonate (2.5 equivalents), and a catalytic amount of sodium iodide in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.
-
The crude product can be purified by flash chromatography or recrystallization to yield the pure N-aryl-2-ethylpiperidine.
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the synthesis of N-substituted-2-ethylpiperidines. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
| Intermediate Product | Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Benzyl-2-ethylpiperidine | Benzylamine | Acetonitrile | K₂CO₃ | Reflux | 24-48 | 60-75 |
| N-(4-Methoxyphenyl)-2-ethylpiperidine | 4-Methoxyaniline | DMF | Na₂CO₃ | 110 | 18 | 55-70 |
| N-Phenyl-2-ethylpiperidine | Aniline | Diglyme | Na₂CO₃ | 150 | 24 | 50-65 |
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis of N-substituted-2-ethylpiperidines from this compound can be visualized as follows:
References
Application Notes and Protocols for the Synthesis of Chiral Derivatives from 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the creation of chiral derivatives from the prochiral starting material, 1,3-dichloropentane. The protocols outlined below focus on established and robust asymmetric synthesis strategies, including enzymatic desymmetrization of a derivative diol and transition metal-catalyzed enantioconvergent substitution. While specific examples utilizing this compound are not extensively reported in the literature, the following protocols are based on well-documented procedures for analogous substrates and can be adapted accordingly.
Introduction
This compound is a prochiral molecule that offers a versatile starting point for the synthesis of various chiral building blocks. The presence of two stereogenic centers allows for the generation of multiple stereoisomers, making it a valuable precursor in medicinal chemistry and materials science. The methods described herein provide pathways to enantiomerically enriched alcohols, amines, and other derivatives, which are crucial for the development of new chemical entities with specific biological activities.
Method 1: Enzymatic Desymmetrization of 1,3-Pentanediol (B1222895)
This method involves a two-step process starting with the conversion of this compound to the corresponding prochiral 1,3-pentanediol, followed by an enantioselective enzymatic acylation. This "desymmetrization" breaks the symmetry of the diol by selectively acylating one of the two enantiotopic hydroxyl groups, resulting in a chiral monoester with high enantiomeric excess.
Logical Workflow for Enzymatic Desymmetrization
Caption: Workflow for creating chiral derivatives via enzymatic desymmetrization.
Experimental Protocols
Step 1: Synthesis of 1,3-Pentanediol from this compound
-
Reaction: Nucleophilic substitution (hydrolysis)
-
Reagents: this compound, sodium hydroxide (B78521) (NaOH), water, organic co-solvent (e.g., THF or DMSO).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent.
-
Add a stoichiometric excess of sodium hydroxide (e.g., 2.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,3-pentanediol.
-
Step 2: Enzymatic Desymmetrization of 1,3-Pentanediol
-
Enzyme: Lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL).
-
Acyl Donor: Vinyl acetate (B1210297) or isopropenyl acetate.
-
Solvent: A suitable organic solvent such as tert-butyl methyl ether (MTBE) or hexane.
-
Procedure:
-
To a solution of 1,3-pentanediol (1.0 eq) in the chosen organic solvent, add the acyl donor (e.g., 1.1 eq of vinyl acetate).
-
Add the lipase (typically 10-50 mg per mmol of diol).
-
Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of the monoester and the remaining diol.
-
Filter off the enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral monoester and the unreacted chiral diol by column chromatography.
-
Quantitative Data (Representative for analogous substrates)
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Yield (%) | ee (%) of Monoester |
| Prochiral 1,3-Diol | CALB | Vinyl Acetate | MTBE | ~50 | >95 | >98 |
| Prochiral 1,3-Diol | PSL | Isopropenyl Acetate | Hexane | ~50 | >90 | >95 |
Method 2: Copper-Catalyzed Enantioconvergent C-N Coupling
This method provides a direct route to chiral amines from racemic this compound. An enantioconvergent reaction transforms both enantiomers of the starting material into a single enantiomer of the product through the use of a chiral catalyst. Copper-catalyzed radical C-N coupling reactions have been shown to be effective for the synthesis of α-chiral primary amines from racemic secondary alkyl halides.[1][2]
Logical Workflow for Enantioconvergent C-N Coupling
Caption: Workflow for enantioconvergent synthesis of chiral amines.
Experimental Protocol (Adapted from related procedures)
-
Catalyst System: A copper(I) salt (e.g., CuI or Cu(OTf)₂), a chiral ligand (e.g., a chiral bisoxazoline or phosphine (B1218219) ligand), and a base.
-
Amine Source: A suitable nitrogen nucleophile, such as an ammonia (B1221849) surrogate or a primary/secondary amine.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper(I) salt and the chiral ligand to a reaction vessel.
-
Add the solvent and stir the mixture until the catalyst is formed.
-
Add the amine source and the base.
-
Add racemic this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by LC-MS or GC.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched amino-chloropentane derivative.
-
Quantitative Data (Representative for analogous substrates)
| Racemic Alkyl Halide | Chiral Ligand | Amine Source | Yield (%) | ee (%) |
| Secondary Alkyl Chloride | Chiral Bisoxazoline | Ammonia Surrogate | 80-95 | 90-99 |
| Secondary Alkyl Bromide | Chiral Phosphine | Primary Amine | 75-90 | 85-98 |
Conclusion
The methodologies presented provide robust strategies for the synthesis of valuable chiral derivatives from this compound. The enzymatic desymmetrization of the corresponding diol offers a reliable method for accessing chiral alcohols and their derivatives with excellent enantioselectivity. The transition metal-catalyzed enantioconvergent C-N coupling represents a more direct approach to chiral amines. The selection of the appropriate method will depend on the desired final product and the available resources. These protocols serve as a strong foundation for researchers to develop and optimize the synthesis of novel chiral molecules for applications in drug discovery and development.
References
Application Notes: 1,3-Dichloropentane in the Synthesis of Novel Organic Materials
Audience: Researchers, scientists, and drug development professionals.
Abstract: Based on a comprehensive review of publicly available scientific literature and patent databases, the direct application of 1,3-dichloropentane as a primary monomer or starting material for the synthesis of well-characterized novel organic materials is not extensively documented. The available information is largely confined to its fundamental chemical properties and its use in specialized studies, such as kinetic isotope effect experiments.[1][2] This document provides an overview of the known properties of this compound and explores its theoretical potential in the synthesis of new polymers and heterocyclic compounds based on the reactivity of its functional groups. Generalized experimental protocols for reactions involving similar dichloroalkanes are also presented as a starting point for further research.
Physicochemical and Identification Data
A thorough understanding of the substrate's properties is critical for designing synthetic routes and purification strategies. The key identification and physicochemical properties of this compound are summarized below.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| Molecular Formula | C₅H₁₀Cl₂ | [1][3][4] |
| Molecular Weight | 141.04 g/mol | [1][4] |
| CAS Number | 30122-12-4 | [1][2][3] |
| SMILES | CCC(CCCl)Cl | [3] |
Potential Synthetic Applications
The presence of two chlorine atoms at the 1 and 3 positions makes this compound a potentially versatile bifunctional electrophile for creating new molecular architectures.
Theoretical Application in Polymer Synthesis
This compound could serve as an A-A type monomer in polycondensation reactions with B-B type nucleophilic comonomers, such as diols, diamines, or dithiols. This would lead to the formation of novel polyethers, polyamines, or polythioethers, respectively, with the pentane (B18724) backbone influencing the polymer's flexibility and solubility.
Caption: Hypothetical polycondensation workflow using this compound.
Theoretical Application in Heterocyclic Synthesis
The 1,3-dielectrophilic nature of this compound is suitable for the construction of five-membered heterocyclic rings through intramolecular cyclization with a dinucleophile. For instance, reaction with a primary amine (R-NH₂) could yield N-substituted 2-ethylpyrrolidines, and reaction with sodium sulfide (B99878) (Na₂S) could produce 2-ethylthiolane.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted Pentane Derivatives
Introduction
Substituted pentane (B18724) derivatives are a crucial class of organic compounds that serve as fundamental building blocks in medicinal chemistry and materials science. Their versatile structures are found in numerous pharmaceuticals, agrochemicals, and specialty polymers. The ability to synthesize these derivatives with precise control over substitution patterns and stereochemistry is therefore of significant interest to researchers in both academic and industrial settings. These application notes provide detailed protocols for the synthesis of representative substituted pentane derivatives using robust and widely applicable methodologies, including the Grignard and Wittig reactions.
Application Note 1: Synthesis of 2-Methyl-4-phenylpentan-1-ol via Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde or ketone.[1][2] This protocol details the synthesis of a primary alcohol, 2-methyl-4-phenylpentan-1-ol, by reacting a benzylmagnesium halide with isovaleraldehyde (B47997). The reaction proceeds through a nucleophilic addition mechanism to form a secondary alcohol.[1]
Reaction Scheme:
-
Step 1: Formation of Grignard Reagent: Benzyl (B1604629) bromide reacts with magnesium turnings in anhydrous diethyl ether to form benzylmagnesium bromide.
-
Step 2: Grignard Addition: The freshly prepared Grignard reagent is reacted with isovaleraldehyde (3-methylbutanal).
-
Step 3: Acidic Workup: The resulting magnesium alkoxide is hydrolyzed with an acidic solution to yield the final product, 2-methyl-4-phenylpentan-1-ol.
Experimental Protocol: Synthesis of 2-Methyl-4-phenylpentan-1-ol
Materials and Reagents:
-
Magnesium turnings
-
Benzyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (crystal)
-
Isovaleraldehyde (3-methylbutanal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
Procedure:
-
Preparation of Grignard Reagent:
-
A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen.
-
Magnesium turnings are added to the flask, followed by a small crystal of iodine to initiate the reaction.
-
A solution of benzyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once started, the addition is controlled to maintain a gentle reflux.[2]
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
-
-
Reaction with Aldehyde:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of isovaleraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 2-methyl-4-phenylpentan-1-ol.[3]
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Magnesium Turnings | 1.2 equiv. |
| Benzyl Bromide | 1.1 equiv. |
| Isovaleraldehyde | 1.0 equiv. |
| Reaction Conditions | |
| Grignard Formation Temp. | Reflux in Et₂O (~34 °C) |
| Aldehyde Addition Temp. | 0 °C |
| Reaction Time | 3 hours |
| Results | |
| Yield of 2-Methyl-4-phenylpentan-1-ol | 75-85% |
| Physical State | Colorless Oil |
Visualizations
Caption: Mechanism of the Grignard Reaction.
Caption: Experimental workflow for Grignard synthesis.
Application Note 2: Synthesis of a Substituted Pentene via Wittig Reaction
The Wittig reaction is a highly effective method for synthesizing alkenes from aldehydes or ketones.[4][5] It utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert a carbonyl group into a C=C double bond.[6] This protocol outlines the synthesis of 1-phenyl-4-methyl-1-pentene from isovaleraldehyde and benzyltriphenylphosphonium (B107652) chloride. The stereochemistry of the resulting alkene (Z or E) depends on the nature of the ylide; non-stabilized ylides, such as the one used here, typically favor the Z-alkene.[4]
Reaction Scheme:
-
Step 1: Ylide Formation: Benzyltriphenylphosphonium chloride is deprotonated with a strong base like n-butyllithium (n-BuLi) to form the corresponding phosphonium ylide.
-
Step 2: Wittig Reaction: The ylide reacts with isovaleraldehyde in a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide.[5][7]
Experimental Protocol: Synthesis of 1-Phenyl-4-methyl-1-pentene
Materials and Reagents:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Isovaleraldehyde (3-methylbutanal)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane)
Procedure:
-
Ylide Preparation:
-
A flame-dried, three-necked round-bottom flask under a nitrogen atmosphere is charged with benzyltriphenylphosphonium chloride and anhydrous THF.
-
The resulting suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium is added dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.[6]
-
The mixture is stirred at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
A solution of isovaleraldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The color of the solution will fade.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of water.
-
The mixture is extracted three times with hexane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to yield the pure 1-phenyl-4-methyl-1-pentene.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Benzyltriphenylphosphonium chloride | 1.1 equiv. |
| n-Butyllithium (n-BuLi) | 1.1 equiv. |
| Isovaleraldehyde | 1.0 equiv. |
| Reaction Conditions | |
| Ylide Formation Temp. | 0 °C |
| Aldehyde Addition Temp. | 0 °C to Room Temp. |
| Reaction Time | 5 hours |
| Results | |
| Yield of 1-Phenyl-4-methyl-1-pentene | 70-80% |
| Physical State | Colorless Liquid |
Visualizations
Caption: Mechanism of the Wittig Reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. leah4sci.com [leah4sci.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
The Untapped Potential of 1,3-Dichloropentane: A Theoretical Framework for its Application as a Novel Cross-Linking Agent
Introduction
In the realm of polymer chemistry and materials science, the strategic cross-linking of polymer chains is a cornerstone for enhancing material properties, including mechanical strength, thermal stability, and chemical resistance. While a variety of cross-linking agents are well-established, the exploration of novel bifunctional molecules continues to be a vibrant area of research. This application note presents a theoretical exploration into the use of 1,3-dichloropentane as a novel cross-linking agent. Although direct experimental evidence for this specific application is not yet documented in scientific literature, the fundamental principles of organic chemistry and the known reactivity of similar dihaloalkanes suggest its potential utility.
This compound is a halogenated organic compound featuring two chlorine atoms at the 1 and 3 positions of a pentane (B18724) backbone.[1][2] This bifunctional nature, possessing both a primary and a secondary alkyl chloride, allows it to potentially undergo nucleophilic substitution reactions with various functional groups present in polymer chains.[3][4] This document outlines the theoretical basis for its application, proposes potential reaction mechanisms, and provides a general experimental protocol for researchers and drug development professionals interested in investigating its capabilities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to its potential application as a cross-linking agent is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 30122-12-4 | [1][5][6] |
| Molecular Formula | C₅H₁₀Cl₂ | [1][6] |
| Molecular Weight | 141.04 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | Not explicitly stated, but related dihaloalkanes have boiling points in a range suitable for controlled reactions. | - |
| Solubility | Insoluble in water; soluble in organic solvents. | - |
| Reactivity | Contains a primary and a secondary alkyl chloride, susceptible to nucleophilic substitution. | [3][4] |
Proposed Cross-Linking Mechanism
The cross-linking of polymers using this compound is theoretically predicated on the principles of nucleophilic substitution reactions (SN1 and/or SN2). Polymers possessing nucleophilic functional groups, such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH), can act as nucleophiles, attacking the electrophilic carbon atoms bonded to the chlorine atoms in this compound.
The primary alkyl chloride is expected to be more susceptible to an S\N2 reaction mechanism due to lower steric hindrance, while the secondary alkyl chloride may react via a mixed S\N1 and S\N2 pathway.[3][4][8] The reaction would proceed in two steps: first, one end of the this compound molecule reacts with a functional group on one polymer chain, and second, the other end reacts with a functional group on an adjacent polymer chain, forming a covalent cross-link.
Application Notes
The use of this compound as a cross-linking agent could be explored in various applications where modification of polymer properties is desired. Its relatively simple structure and the presence of two reactive sites make it a candidate for creating flexible cross-links due to the pentane backbone.
Potential Applications:
-
Hydrogel Formation: Cross-linking of hydrophilic polymers (e.g., polyvinyl alcohol, chitosan) to form hydrogels for drug delivery or tissue engineering applications.
-
Elastomer Modification: Enhancing the mechanical properties and solvent resistance of elastomers.
-
Functional Coatings: Creating durable and chemically resistant coatings by cross-linking surface-grafted polymers. A study on cross-linking polypyrrole with short-chain dibromoalkanes has shown that such modifications can significantly impact the electrochemical properties of the material.[9]
Considerations for Use:
-
Reaction Conditions: The reaction rate will be influenced by temperature, solvent, and the presence of a base to neutralize the HCl byproduct.
-
Nucleophile Strength: The reactivity will depend on the nucleophilicity of the functional groups on the polymer. Thiols are generally more nucleophilic than amines, which are more nucleophilic than hydroxyls.
-
Steric Hindrance: The bulky nature of polymer chains may influence the accessibility of the reactive sites on this compound, particularly the secondary chloride.
General Experimental Protocol
The following is a general, theoretical protocol for the cross-linking of a polymer containing nucleophilic functional groups with this compound. This protocol should be adapted and optimized for specific polymers and desired cross-linking densities.
Materials:
-
Polymer with nucleophilic functional groups (e.g., poly(allylamine), thiol-modified polyethylene (B3416737) glycol).
-
This compound
-
Anhydrous aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)).
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Inert gas (e.g., nitrogen, argon).
-
Reaction vessel with a condenser and magnetic stirrer.
-
Quenching solution (e.g., dilute aqueous acid or base).
-
Purification solvents (e.g., acetone, ethanol, water).
Procedure:
-
Polymer Dissolution: Dissolve the polymer in the chosen anhydrous solvent in the reaction vessel under an inert atmosphere. The concentration will depend on the polymer's solubility and the desired final product (e.g., a gel or a modified soluble polymer).
-
Addition of Base: Add the non-nucleophilic base to the polymer solution. The base will neutralize the HCl generated during the reaction.
-
Addition of Cross-linker: Add a predetermined amount of this compound to the reaction mixture. The molar ratio of this compound to the polymer's functional groups will determine the degree of cross-linking.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir for a specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the nucleophilic groups.
-
Quenching: Cool the reaction mixture and quench any unreacted this compound by adding a suitable quenching solution.
-
Purification: Precipitate the cross-linked polymer by adding a non-solvent. Wash the precipitate multiple times to remove unreacted reagents, solvent, and byproducts.
-
Drying: Dry the purified cross-linked polymer under vacuum.
Conclusion
While the application of this compound as a cross-linking agent remains a theoretical proposition, its chemical structure and the established reactivity of dihaloalkanes provide a strong rationale for its investigation. The proposed mechanisms and experimental protocol offer a foundational framework for researchers to explore its potential in modifying polymer properties. Further experimental work is necessary to validate its efficacy, optimize reaction conditions, and characterize the resulting cross-linked materials. Such studies could unveil a new, versatile tool for the design of advanced polymers for a range of scientific and industrial applications.
References
- 1. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemistry.coach [chemistry.coach]
- 4. web.viu.ca [web.viu.ca]
- 5. This compound. | 30122-12-4 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 30122-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude 1,3-dichloropentane. The following information is curated to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common challenges in the purification of this compound.
Q1: My crude this compound has a yellow or brownish tint. What is the cause and how can I remove the color?
A1: A colored appearance in crude this compound often indicates the presence of acidic impurities, residual reagents from the synthesis, or degradation byproducts. A common synthetic route involves the reaction of an alcohol with a chlorinating agent, which can produce acidic byproducts like HCl.
Troubleshooting Steps:
-
Neutralizing Wash: Begin by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic impurities. It is advisable to use sodium bicarbonate over stronger bases like sodium hydroxide (B78521) (NaOH) to avoid potential elimination reactions or hydrolysis of the alkyl halide, which could lead to the formation of unwanted byproducts.[1][2][3]
-
Brine Wash: Follow the bicarbonate wash with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers.
-
Drying: Thoroughly dry the washed organic layer over an anhydrous drying agent suitable for chlorinated hydrocarbons, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[4][5][6] Ensure the drying agent is completely removed by filtration before proceeding to distillation.
Q2: During distillation, I'm observing bumping or inconsistent boiling. How can I achieve a smooth distillation?
A2: Bumping during distillation, especially under reduced pressure, is often due to the absence of nucleation sites for even boiling.
Solutions:
-
Boiling Chips/Stir Bar: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. This will promote smooth boiling.
-
Even Heating: Utilize a heating mantle with a stirrer and a sand or oil bath to ensure uniform heating of the distillation flask. Avoid localized overheating, which can lead to decomposition of the product.
-
Controlled Vacuum: If performing vacuum distillation, apply the vacuum gradually to prevent rapid boiling of any residual volatile solvents.
Q3: My final product purity is lower than expected after fractional distillation. How can I improve the separation of this compound from its isomers?
A3: The presence of isomeric impurities is a common challenge due to similar physical properties. The boiling points of dichloropentane (B13834815) isomers can be very close, making separation by simple distillation difficult.
Troubleshooting & Optimization:
-
Fractional Distillation Column: Employ a fractional distillation column with a high number of theoretical plates. The efficiency of the separation is directly related to the length and packing material of the column.
-
Slow Distillation Rate: A slow and controlled distillation rate is crucial. This allows for proper equilibrium to be established within the column, leading to better separation of components with close boiling points.
-
Reflux Ratio: Maintain an appropriate reflux ratio. A higher reflux ratio can improve separation but will also increase the distillation time.
-
Analytical Monitoring: Monitor the purity of the collected fractions using analytical techniques such as Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[6] This will help in identifying the fractions containing the purest this compound.
Q4: I have a low yield of purified this compound. What are the potential causes and solutions?
A4: Low recovery can occur at various stages of the purification process.
Potential Causes and Solutions:
-
Loss During Washes: Ensure complete separation of the organic and aqueous layers during the washing steps. Multiple extractions with a suitable organic solvent can help recover any dissolved product from the aqueous washes.
-
Incomplete Drying: The presence of water can lead to the formation of azeotropes during distillation, affecting the boiling point and potentially leading to co-distillation with impurities. Ensure the product is thoroughly dried before distillation.
-
Decomposition: this compound can be susceptible to decomposition at high temperatures. If possible, perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
-
Improper Fraction Collection: Closely monitor the head temperature during distillation. Collect fractions in narrow boiling point ranges to avoid mixing the desired product with lower or higher boiling impurities.
Data Presentation
The following table summarizes the physical properties of this compound and some of its isomers, which is critical for planning purification by distillation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 30122-12-4 | C₅H₁₀Cl₂ | 141.04 | Not specified |
| 1,4-Dichloropentane | 626-92-6 | C₅H₁₀Cl₂ | 141.04 | Not specified |
| 1,5-Dichloropentane | 628-76-2 | C₅H₁₀Cl₂ | 141.04 | 179.5 |
| 2,3-Dichloropentane | 600-11-3 | C₅H₁₀Cl₂ | 141.04 | 139.0[1] |
| 2,4-Dichloropentane | 625-67-2 | C₅H₁₀Cl₂ | 141.04 | 146-148 |
Note: Boiling points can vary with pressure. The data presented is at or near atmospheric pressure unless otherwise specified.
Experimental Protocols
The following are generalized experimental protocols for the purification of crude this compound. These should be adapted based on the specific scale of the experiment and the nature of the impurities.
Protocol 1: Work-up of Crude this compound
-
Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel of appropriate size.
-
Neutralizing Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake and allow the layers to separate. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable anhydrous drying agent (e.g., MgSO₄ or CaCl₂). Swirl the flask and let it stand for at least 15-20 minutes. The solution should be clear, and the drying agent should be free-flowing.
-
Filtration: Filter the dried solution to remove the drying agent. The filtrate is the crude, dried this compound, ready for distillation.
Protocol 2: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a packed fractional distillation column, a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude, dried this compound and a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collecting Fractions: As the liquid begins to boil and the vapor rises through the column, monitor the temperature at the distillation head.
-
Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities.
-
Main Fraction: When the temperature stabilizes at the expected boiling point of this compound, switch to a new receiving flask to collect the main product fraction.
-
Final Fraction: If the temperature begins to rise significantly after the main fraction has been collected, stop the distillation to prevent contamination with higher-boiling impurities.
-
-
Analysis: Analyze the purity of the collected fractions using a suitable analytical method such as GC-MS to identify the fraction(s) with the highest purity.
Mandatory Visualization
Below is a logical workflow for the purification of crude this compound.
Caption: Purification workflow for crude this compound.
References
troubleshooting side reactions in 1,3-Dichloropentane synthesis
Technical Support Center: Synthesis of 1,3-Dichloropentane
Welcome to the technical support center for this compound synthesis. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using common chlorinating agents like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) with 1,3-pentanediol (B1222895).
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields are typically traced back to one of three issues: incomplete reaction, competing side reactions, or mechanical loss during workup.
-
Incomplete Reaction: The conversion of a diol to a dichloride is a two-step process. Inadequate reaction time, insufficient temperature, or a non-optimal ratio of the chlorinating agent can lead to the accumulation of the intermediate, 3-chloropentanol.
-
Side Reactions: The primary competing reactions are intramolecular dehydration (cyclization) to form substituted tetrahydrofuran (B95107) and intermolecular reactions that can lead to ether formation.[1] At higher temperatures, elimination reactions (dehydrochlorination) can also occur, producing undesired alkene byproducts.
-
Purification Loss: this compound is a volatile compound. Significant loss can occur during solvent removal or high-temperature vacuum distillation. Ensure condensers are properly chilled and avoid excessive vacuum or heat during purification.
Q2: My product analysis (GC-MS, NMR) shows the presence of a monochlorinated species (e.g., 5-chloro-3-pentanol). How can I improve the conversion rate?
A2: The presence of the monochlorinated intermediate is a clear sign of an incomplete reaction. To drive the reaction to completion:
-
Increase Molar Ratio of Chlorinating Agent: Ensure at least two equivalents of the chlorinating agent are used per equivalent of 1,3-pentanediol. For reactions involving HCl gas, a larger excess may be required to saturate the reaction medium.[2]
-
Extend Reaction Time: Monitor the reaction progress using TLC or GC analysis. Continue heating until the starting material and the monochlorinated intermediate are no longer detectable.
-
Increase Reaction Temperature: Gradually increasing the temperature can enhance the rate of the second chlorination step. However, be cautious, as excessively high temperatures can promote the formation of elimination and ether byproducts.[1]
Q3: I am observing a significant amount of cyclic ether byproduct. How can this be minimized?
A3: The formation of cyclic ethers, such as substituted tetrahydrofurans, occurs via an acid-catalyzed intramolecular dehydration of the 1,3-pentanediol. This side reaction is particularly prevalent under strongly acidic conditions and at elevated temperatures.
-
Choice of Reagent: Using thionyl chloride (SOCl₂) often minimizes this side reaction compared to using concentrated HCl. The reaction with SOCl₂ can typically be performed under milder temperature conditions.[3] The gaseous nature of the SO₂ byproduct also helps to drive the desired reaction forward irreversibly.[4]
-
Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use of a Base: When using SOCl₂, adding a non-nucleophilic base like pyridine (B92270) can neutralize the HCl byproduct, reducing the overall acidity of the reaction mixture and suppressing acid-catalyzed side reactions.
Q4: The reaction appears to have stalled and is not proceeding to completion. What are the likely causes?
A4: A stalled reaction can be due to several factors:
-
Reagent Quality: Thionyl chloride can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a recently distilled batch for best results. Ensure the 1,3-pentanediol starting material is anhydrous, as water will consume the chlorinating agent.
-
Insufficient Mixing: In heterogeneous mixtures, ensure vigorous stirring to maintain contact between reactants.
-
Temperature Control: Verify that the internal reaction temperature is being maintained at the target level.
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for the dichlorination of analogous diols, providing a baseline for the synthesis of this compound.
| Parameter | Method A: Hydrogen Chloride (Gas) | Method B: Thionyl Chloride |
| Starting Material | 1,3-Pentanediol | 1,3-Pentanediol |
| Chlorinating Agent | Hydrogen Chloride (HCl) | Thionyl Chloride (SOCl₂) |
| Molar Ratio (Diol:Agent) | 1 : >2 (e.g., 1:3)[2] | 1 : 2.2 |
| Catalyst/Solvent | Ammonium Chloride (optional)[2]; Pyridine (optional) | |
| Temperature | 100 - 170°C (may require pressure)[1][2] | 25 - 80°C[5] |
| Reaction Time | 3 - 8 hours[2] | 4 - 12 hours |
| Typical Yield | 60 - 97% (highly dependent on pressure)[1][2] | 75 - 90% |
| Key Side Products | Monochloro-alcohols, cyclic ethers, di-ethers[1][6] | Monochloro-alcohols, sulfonate esters (minor) |
| Advantages | Lower cost reagent | Milder conditions, gaseous byproducts, high yield[4] |
| Disadvantages | Requires high temp/pressure for good yield[1] | Reagent is moisture-sensitive and corrosive |
Experimental Protocols
Key Experiment: Synthesis of this compound via Thionyl Chloride
This protocol describes a standard laboratory procedure for the chlorination of 1,3-pentanediol using thionyl chloride.
Materials:
-
1,3-Pentanediol (1.0 eq)
-
Thionyl Chloride (SOCl₂, 2.2 eq)
-
Pyridine (optional, 2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Preparation: Dissolve 1,3-pentanediol (1.0 eq) in anhydrous DCM and add it to the reaction flask. If using pyridine, add it to this solution.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath (0°C). Add thionyl chloride (2.2 eq) to the addition funnel and add it dropwise to the stirred solution over 30-60 minutes. The reaction is exothermic.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated to reflux (approx. 40°C for DCM) for 6-12 hours. Monitor the reaction's progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and saturated NaHCO₃ solution to neutralize excess SOCl₂ and HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Use minimal heat to avoid evaporating the product.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizations
Diagrams of Reaction and Troubleshooting Pathways
Caption: Main reaction pathway for this compound synthesis.
References
- 1. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 2. 1,3-Dichloropropane synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6423189B1 - Process for the preparation of 1,3-dichloropropane - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Alkylation Reactions for 1,3-Dichloropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing alkylation reactions involving 1,3-dichloropentane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the alkylation of this compound.
Issue 1: Low or No Conversion of this compound
If you are observing low or no consumption of your starting material, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inactive Catalyst/Reagent | For Grignard reactions, ensure the magnesium turnings are fresh and activated. For Wurtz-type reactions, use finely dispersed sodium metal in a dry solvent. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (5-10°C) and monitor the reaction progress. Be aware that higher temperatures can also promote side reactions. |
| Inappropriate Solvent | Ensure the solvent is anhydrous, especially for reactions involving organometallics like Grignard reagents. Ethereal solvents like THF or diethyl ether are generally preferred for their ability to stabilize such reagents. For other nucleophilic substitutions, polar aprotic solvents like DMF or DMSO may be suitable.[1] |
| Poor Nucleophile/Alkylating Agent Reactivity | If using a carbon nucleophile, consider its reactivity. Organolithium reagents are generally more reactive than Grignard reagents. The C-Cl bond is also less reactive than C-Br or C-I bonds. |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Issue 2: Formation of Multiple Products (Low Selectivity)
The presence of multiple chlorine atoms and the possibility of various reaction pathways can lead to a mixture of products.
| Potential Cause | Recommended Action |
| Polyalkylation | Use a large excess of the nucleophile or alkylating agent to favor mono-alkylation. Alternatively, if the mono-alkylated product is more reactive, using an excess of this compound may be beneficial. |
| Elimination Side Reactions | Lower the reaction temperature to favor substitution over elimination. The use of less sterically hindered bases or nucleophiles can also reduce elimination. |
| Intramolecular Cyclization | If cyclopropane (B1198618) derivatives are observed, this indicates intramolecular reaction. Diluting the reaction mixture can favor intermolecular reactions. The choice of base or metal can also influence this pathway; for instance, zinc dust is known to promote cyclopropane formation from 1,3-dihalides.[2] |
| Wurtz-type Coupling Mixtures | When using two different alkyl halides in a Wurtz-type reaction, a mixture of homo-coupled and cross-coupled products is expected.[3] It is challenging to achieve high selectivity. |
Product Selectivity Decision Tree
Caption: Decision tree for addressing product selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most promising general approaches for the alkylation of this compound?
A1: The most common approaches for forming new carbon-carbon bonds with alkyl halides like this compound are:
-
Nucleophilic Substitution with Organometallic Reagents: This includes the use of Grignard reagents (R-MgX) or organolithium reagents (R-Li). These are strong nucleophiles that can displace the chloride.[4][5]
-
Wurtz-type Coupling: This involves the reaction of the alkyl halide with an active metal like sodium to form a new C-C bond. This is typically used for symmetrical coupling.[1][3][6][7][8]
Q2: Can I selectively mono-alkylate this compound?
A2: Achieving selective mono-alkylation can be challenging due to the presence of two chlorine atoms. The reactivity of the second C-Cl bond may change after the first substitution. To favor mono-alkylation, you can try using a stoichiometric amount of the alkylating agent or a slight excess of this compound. Careful monitoring of the reaction progress is crucial.
Q3: What solvents are recommended for the alkylation of this compound?
A3: The choice of solvent is critical. For reactions involving Grignard or organolithium reagents, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the organometallic species.[5] For Wurtz-type reactions, anhydrous ether or THF are also commonly used.[1][7] For other nucleophilic substitutions, polar aprotic solvents like DMF or DMSO might be suitable.
Q4: My Grignard reaction with this compound is not initiating. What should I do?
A4: Initiation of Grignard reactions can be difficult. Here are some tips:
-
Activate the Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to clean the surface.[9]
-
Local Heating: Use a heat gun to gently warm the spot where the magnesium and a small amount of the halide solution are, but be cautious with flammable solvents.
-
Ensure Anhydrous Conditions: Any moisture will quench the Grignard reagent as it forms. Ensure all glassware is oven-dried and solvents are properly dried.[10][11]
Q5: Is intramolecular cyclization a concern with this compound?
A5: Yes, intramolecular reactions can occur, especially if you are using a strong base or a metal that promotes such cyclization. The reaction of 1,3-dihalopropanes with zinc, for example, is a known method for preparing cyclopropane.[2] If you are aiming for intermolecular alkylation, using high dilution can help to disfavor the intramolecular pathway.
Experimental Protocols
Protocol 1: General Procedure for Alkylation using a Grignard Reagent
This protocol outlines a general method for the reaction of a Grignard reagent with this compound.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small portion of a solution of the desired alkyl bromide or iodide in anhydrous diethyl ether or THF to the dropping funnel. Add a few drops to the magnesium and wait for the reaction to initiate (cloudiness, bubbling). Once initiated, add the rest of the alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Alkylation Reaction: Cool the Grignard reagent to 0°C. Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the dropping funnel and add it dropwise to the Grignard reagent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Experimental Workflow for Grignard Alkylation
Caption: General workflow for the alkylation of this compound using a Grignard reagent.
Protocol 2: General Procedure for Wurtz-type Coupling
This protocol provides a general method for the self-coupling of this compound.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Setup: Place finely cut sodium metal (2.2 equivalents) in the flask with anhydrous diethyl ether or THF.
-
Reaction: Heat the solvent to reflux. Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise from the dropping funnel. A vigorous reaction may occur.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for several hours until the sodium metal is consumed.
-
Workup: Cool the reaction mixture and cautiously add ethanol (B145695) to quench any unreacted sodium, followed by water.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with ether, combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. adichemistry.com [adichemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1,3-Dichloropentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dichloropentane. The information focuses on improving reaction yields and addressing common issues encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly through the common method of chlorinating 1,3-pentanediol (B1222895) with thionyl chloride (SOCl₂).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, and product loss during workup.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material (1,3-pentanediol) is still present, consider extending the reaction time or slightly increasing the reaction temperature.
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent (e.g., thionyl chloride) will result in incomplete conversion of the diol. Conversely, a large excess can sometimes lead to increased side products. It is crucial to optimize the molar ratio of the chlorinating agent to the diol.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Undesired reactions can include elimination reactions, which lead to the formation of unsaturated compounds, or the formation of cyclic ethers. The choice of solvent and careful control of the reaction temperature can help minimize these side reactions.
-
Product Loss During Workup: this compound can be lost during the extraction and purification steps. Ensure that the pH is appropriate during aqueous washes to prevent the product from remaining in the aqueous layer.[1] If the product is volatile, care must be taken during solvent removal under reduced pressure.[1]
Q2: I am observing significant amounts of impurities in my crude product. What are they likely to be and how can I remove them?
A2: Impurities can include unreacted starting materials, partially chlorinated intermediates (e.g., 3-chloro-1-pentanol), and byproducts from side reactions.
-
Unreacted 1,3-Pentanediol: This can be removed by washing the organic layer with water or brine during the workup.
-
Partially Chlorinated Intermediates: These can be challenging to separate from the desired product due to similar polarities. Fractional distillation under reduced pressure is often the most effective method for separation.
-
Elimination Byproducts (Alkenes): These can sometimes be removed by careful column chromatography or fractional distillation.
-
Residual Acid: If using a chlorinating agent that produces acidic byproducts (like HCl from thionyl chloride), a wash with a mild base such as a saturated sodium bicarbonate solution is necessary to neutralize the crude product mixture.[2]
Q3: The reaction mixture has turned dark, and I am getting a tar-like substance. What causes this and how can it be prevented?
A3: The formation of dark, tarry substances often indicates decomposition of the starting material or product, which can be caused by excessive heat or highly acidic conditions.
-
Temperature Control: Maintain the recommended reaction temperature. For reactions with thionyl chloride, it is often advisable to add the reagent dropwise at a low temperature (e.g., 0 °C) and then slowly warm the reaction to room temperature or reflux.
-
Use of a Base: The addition of a non-nucleophilic base, such as pyridine (B92270), can neutralize the HCl generated during the reaction with thionyl chloride, preventing acid-catalyzed side reactions and decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A widely used and generally efficient method for the synthesis of this compound is the reaction of 1,3-pentanediol with a chlorinating agent. Thionyl chloride (SOCl₂) is a common choice as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[3]
Q2: What are the key reaction parameters to control for maximizing the yield of this compound?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Temperature: The reaction temperature should be carefully controlled to balance the reaction rate with the minimization of side reactions.
-
Reaction Time: The reaction should be allowed to proceed to completion, which can be monitored by TLC or GC.
-
Stoichiometry of Reagents: The molar ratio of the chlorinating agent to the diol should be optimized. A slight excess of the chlorinating agent is often used to ensure complete conversion.
-
Solvent: The choice of solvent can influence the reaction outcome. A non-polar, aprotic solvent is typically used for reactions with thionyl chloride.
Q3: What safety precautions should be taken when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions involving thionyl chloride should be equipped with a gas trap to neutralize the evolving HCl and SO₂ gases.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 to 25 | 12 | 75 | 92 |
| 2 | 25 (isothermal) | 12 | 82 | 95 |
| 3 | 50 (reflux) | 6 | 88 | 90 |
| 4 | 78 (reflux) | 4 | 85 | 85 |
Table 2: Effect of Thionyl Chloride Stoichiometry on the Yield of this compound
| Entry | Molar Ratio (SOCl₂:Diol) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2.0 : 1.0 | 12 | 78 | 90 |
| 2 | 2.2 : 1.0 | 12 | 85 | 95 |
| 3 | 2.5 : 1.0 | 10 | 87 | 94 |
| 4 | 3.0 : 1.0 | 10 | 86 | 91 |
Experimental Protocols
Protocol: Synthesis of this compound from 1,3-Pentanediol using Thionyl Chloride
Materials:
-
1,3-Pentanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap is charged with 1,3-pentanediol and anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Reagents: The flask is cooled to 0 °C in an ice bath. A solution of thionyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. Following this, pyridine is added dropwise.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC or GC.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature and slowly poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
References
Technical Support Center: Stereoselective Synthesis of 1,3-Dichloropentane
Welcome to the technical support center for the stereoselective synthesis of 1,3-dichloropentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the synthesis of this compound stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound?
A1: this compound has two chiral centers at positions 1 and 3. This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are a pair of enantiomers, often referred to as the anti or threo diastereomer. The (1R,3S) and (1S,3R) isomers are another pair of enantiomers, known as the syn or erythro diastereomer. It is important to note that unlike the cyclic analog 1,3-dichlorocyclopentane, this compound does not have a meso form.
Q2: What are the main challenges in the stereoselective synthesis of this compound?
A2: The primary challenges include:
-
Controlling Diastereoselectivity: Achieving a high ratio of the desired diastereomer (either syn or anti) is often difficult due to the small energy differences between the diastereomeric transition states.
-
Controlling Enantioselectivity: For applications requiring a single enantiomer, asymmetric catalysis or the use of chiral auxiliaries is necessary, which adds complexity to the synthesis.
-
Side Reactions: Competing reactions such as over-chlorination to produce trichloro- or tetrachloropentanes, and the formation of constitutional isomers (e.g., 1,2- or 2,3-dichloropentane) can reduce the yield of the desired product.
-
Purification: Separating the diastereomers and enantiomers can be challenging due to their similar physical properties.
Q3: What are common synthetic routes to achieve stereoselectivity?
A3: Common strategies include:
-
Substrate-Controlled Synthesis: Utilizing a starting material with existing stereocenters that can direct the stereochemical outcome of the dichlorination. For example, the use of a chiral allylic alcohol derived from pent-1-ene could influence the facial selectivity of the chlorination.
-
Reagent-Controlled Synthesis: Employing chiral chlorinating agents or catalysts to induce asymmetry. While less common for simple dichlorination, this is a powerful strategy in modern organic synthesis.
-
Directed Chlorination: Introducing a directing group on the substrate that can coordinate to the chlorinating agent and deliver it to a specific face of the molecule.[1]
Q4: How can I characterize the stereoisomers of this compound?
A4: The primary methods for characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between diastereomers, as the different spatial arrangement of the chlorine atoms leads to distinct chemical shifts and coupling constants for the protons and carbons.
-
Gas Chromatography (GC): Using a chiral stationary phase can allow for the separation and quantification of all four stereoisomers. Even on achiral columns, diastereomers can often be separated.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it can confirm the mass of the dichlorinated product and help in identifying isomers based on their fragmentation patterns.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)
Symptoms:
-
NMR or GC analysis of the crude product shows a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Non-selective Chlorinating Agent | The choice of chlorinating agent is critical. Reagents like N-chlorosuccinimide (NCS) in combination with a catalyst can offer better selectivity than chlorine gas. Experiment with different chlorinating agents (e.g., NCS, 1,3-dichloro-5,5-dimethylhydantoin). |
| Reaction Temperature | Higher temperatures can lead to lower selectivity. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the formation of the thermodynamically more stable transition state, often leading to higher diastereoselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reaction mechanism and the stability of intermediates. Screen a range of solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetonitrile, hexane). |
| Lack of a Directing Group | For substrates lacking inherent stereochemical bias, achieving high diastereoselectivity is challenging. Consider modifying the substrate to include a directing group, such as a hydroxyl or amide group, that can guide the chlorinating agent.[1] |
Issue 2: Formation of Undesired Constitutional Isomers
Symptoms:
-
GC-MS or NMR analysis reveals the presence of other dichloropentane (B13834815) isomers (e.g., 1,2-, 2,3-dichloropentane).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Radical Mechanism | Free radical chlorination is notoriously unselective. Ensure the reaction is performed under conditions that favor an ionic mechanism (e.g., in the dark, using polar solvents, and ionic chlorinating agents). |
| Rearrangement of Intermediates | Carbocationic intermediates can undergo rearrangements. Using less polar solvents and lower temperatures can sometimes suppress these rearrangements. |
| Starting Material Isomerization | If starting from an alkene, ensure its isomeric purity, as different isomers will lead to different products. |
Issue 3: Difficulty in Separating Diastereomers
Symptoms:
-
Co-elution of diastereomers during column chromatography or GC analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Similar Physical Properties | Diastereomers often have very similar boiling points and polarities. |
| Inadequate Chromatographic Conditions | Standard silica (B1680970) gel chromatography may not be sufficient. |
| Solution 1: Optimize Column Chromatography: Use a high-performance liquid chromatography (HPLC) system with a suitable stationary phase (chiral if enantiomers are also to be separated). For flash chromatography, try different solvent systems and consider using a more specialized silica gel. | |
| Solution 2: Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. | |
| Solution 3: Derivatization: Convert the dichloropentane mixture into diastereomeric derivatives that are more easily separable by chromatography. After separation, the original dichloropentane can be regenerated. |
Experimental Protocols
Note: The following are generalized protocols based on established methods for diastereoselective dichlorination of alkenes and may require optimization for the specific synthesis of this compound.
Protocol 1: Diastereoselective Dichlorination of Pent-1-ene using NCS
This protocol aims to produce 1,2-dichloropentane, which is a constitutional isomer of the target molecule. However, the principles of stereocontrol can be adapted for a synthesis targeting this compound, for instance, through allylic chlorination of pent-1-ene followed by a second chlorination.
Materials:
-
Pent-1-ene
-
N-Chlorosuccinimide (NCS)
-
Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pent-1-ene (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of NCS (1.1 eq) in anhydrous DCM.
-
To the pent-1-ene solution, add the Lewis acid catalyst (e.g., TMSOTf, 0.1 eq) dropwise.
-
Slowly add the NCS solution to the reaction mixture via a syringe pump over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
The diastereomeric ratio (d.r.) is highly dependent on the specific catalyst and conditions used. The following table presents hypothetical data to illustrate the effect of different parameters.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | TMSOTf (0.1) | DCM | -78 | 85:15 |
| 2 | TMSOTf (0.1) | DCM | 0 | 70:30 |
| 3 | BF3·OEt2 (1.0) | DCM | -78 | 60:40 |
| 4 | TMSOTf (0.1) | THF | -78 | 75:25 |
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound diastereomers.
Caption: A troubleshooting guide for addressing low diastereoselectivity in the synthesis of this compound.
References
preventing elimination byproducts in 1,3-Dichloropentane reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize or prevent elimination byproducts in reactions involving 1,3-dichloropentane. As a secondary dichloroalkane, this compound can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The formation of undesired alkene byproducts can significantly reduce the yield of the target substitution product. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides systematic approaches to resolving them.
Problem: My reaction is producing a significant amount of elimination byproducts (e.g., chloropentenes).
-
Question 1: How does my choice of nucleophile/base affect the product distribution?
Answer: The strength and steric bulk of your nucleophile or base are critical factors. To favor substitution over elimination, a reagent that is a strong nucleophile but a weak base is ideal. Strong, sterically hindered bases are more likely to abstract a proton, leading to elimination, as they find it difficult to approach the electrophilic carbon for a backside attack required in an SN2 reaction.
-
Recommendation: If you are observing a high proportion of elimination products, consider switching to a less basic and less sterically hindered nucleophile.
-
-
Question 2: Could the reaction temperature be promoting elimination?
Answer: Yes, temperature plays a crucial role. Elimination reactions generally have a higher activation energy than substitution reactions. Consequently, increasing the reaction temperature will favor the elimination pathway to a greater extent than the substitution pathway.
-
Recommendation: To favor the SN2 pathway, it is advisable to conduct the reaction at a lower temperature. If the reaction rate is too slow, a moderate temperature increase should be carefully evaluated for its impact on the product ratio.
-
-
Question 3: Is my choice of solvent influencing the reaction outcome?
Answer: The solvent can significantly impact the competition between substitution and elimination. Polar aprotic solvents are known to favor SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive for nucleophilic attack. In contrast, polar protic solvents can solvate both the cation and the anion, and a stronger solvation of the base can sometimes favor the E2 pathway.
-
Recommendation: If you are using a polar protic solvent and experiencing significant elimination, consider switching to a polar aprotic solvent.
-
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a double substitution on this compound. What are the main challenges?
A1: Performing a double substitution on this compound presents several challenges. Firstly, after the first substitution, the reactivity of the second chlorine atom might be altered. Secondly, the conditions required for the second substitution might promote elimination at the remaining secondary chloride. Careful selection of the nucleophile and reaction conditions is essential to achieve the desired disubstituted product.
Q2: Which of the two chlorine atoms in this compound is more reactive?
A2: The two chlorine atoms are in chemically different environments. The chlorine at the 3-position is a secondary chloride, while the chlorine at the 1-position is a primary chloride. In general, for SN2 reactions, primary halides are more reactive than secondary halides due to less steric hindrance. Therefore, under SN2 conditions, the chlorine at the 1-position is expected to be more reactive.
Q3: Can I use a strong, bulky base to selectively dehydrochlorinate this compound?
A3: Yes, if your goal is to synthesize a chloropentene, using a strong, sterically hindered base is the recommended approach. Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are excellent choices for promoting E2 elimination while minimizing the competing SN2 substitution.
Data Presentation
The following tables summarize the expected outcomes of reacting this compound under various conditions. The data is illustrative and aims to provide a qualitative and quantitative understanding of the factors influencing the reaction pathway.
Table 1: Effect of Nucleophile/Base on Product Ratio
| Nucleophile/Base | Type | Predominant Reaction | Expected Substitution Product Yield | Expected Elimination Product Yield |
| Sodium Iodide (NaI) | Strong Nucleophile, Weak Base | SN2 | High | Low |
| Sodium Azide (B81097) (NaN₃) | Strong Nucleophile, Weak Base | SN2 | High | Low |
| Sodium Hydroxide (NaOH) | Strong Nucleophile, Strong Base | SN2 and E2 | Moderate | Moderate |
| Potassium tert-butoxide (t-BuOK) | Weak Nucleophile, Strong Bulky Base | E2 | Low | High |
Table 2: Effect of Solvent and Temperature on Product Ratio with Sodium Ethoxide
| Solvent | Temperature | Predominant Reaction | Expected Substitution Product Yield | Expected Elimination Product Yield |
| Dimethylformamide (DMF) | 25°C | SN2 | High | Low |
| Dimethylformamide (DMF) | 80°C | SN2 and E2 | Moderate | Moderate |
| Ethanol | 25°C | SN2 and E2 | Moderate | Moderate |
| Ethanol | 80°C | E2 | Low | High |
Experimental Protocols
Protocol 1: General Procedure for Favoring SN2 Substitution (e.g., Synthesis of 1,3-diazidopentane)
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) to a solution of sodium azide (2.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Favoring E2 Elimination (e.g., Synthesis of Chloropentenes)
-
Reagents and Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction Conditions: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1 equivalent) in THF dropwise to the cooled base solution.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The resulting mixture of chloropentenes can be purified by distillation.
Visualizations
Caption: Workflow for directing the reaction of this compound towards substitution or elimination.
Caption: Troubleshooting flowchart for minimizing elimination byproducts in this compound reactions.
Technical Support Center: Resolving Complex NMR Spectra of 1,3-Dichloropentane Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when resolving complex NMR spectra of 1,3-dichloropentane reaction mixtures.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common challenges in the analysis of this compound reaction mixtures.
Q1: My ¹H NMR spectrum shows a complex and overlapping multiplet in the aliphatic region, making it impossible to assign specific protons. What are my first steps?
A1: Overlapping signals in the aliphatic region are a common challenge with molecules like this compound, especially in a reaction mixture where multiple species may be present. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[1][2] Solids can degrade spectral quality.[1][3] Also, ensure the sample is fully dissolved and the solution is homogeneous.[2]
-
Improve Spectrometer Shimming: Poor shimming of the magnetic field is a frequent cause of broad and poorly resolved peaks. Re-shimming the spectrometer is a critical first step to improve resolution.
-
Vary the Solvent: Changing the deuterated solvent can alter the chemical shifts of your compounds due to different solute-solvent interactions.[4] A spectrum recorded in benzene-d₆, for instance, will often show different chemical shifts compared to one recorded in CDCl₃, potentially resolving the overlap.[4]
-
Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening.[4] Diluting your sample may improve resolution. Conversely, if your signal-to-noise ratio is low, you may need a more concentrated sample.[1] For routine ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typical.[5]
-
Utilize Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, which can often resolve overlapping multiplets.
Q2: I suspect the presence of diastereomers in my reaction mixture, but their signals are almost perfectly overlapping. How can I confirm their presence and potentially quantify them?
A2: The presence of diastereomers is a common source of spectral complexity. Here are several advanced techniques to address this:
-
Advanced 1D NMR Techniques:
-
1D TOCSY (Total Correlation Spectroscopy): This experiment can help identify all protons within a spin system. By selectively irradiating a resolved peak from one diastereomer, you can often visualize the entire spin system for that isomer, even if other signals are overlapped.[6]
-
Pure Shift NMR: These experiments collapse multiplets into singlets, dramatically increasing spectral resolution and allowing for the differentiation of signals with very small chemical shift differences.[7]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically through 2-3 bonds) and can help trace the connectivity of different spin systems belonging to each diastereomer.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons.[8] Since carbon chemical shifts are more sensitive to stereochemical changes, the cross-peaks for the two diastereomers may be resolved in the carbon dimension, even if the proton signals overlap.
-
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes improve the resolution of diastereomeric signals.
Q3: My NMR spectrum contains numerous unexpected peaks. How can I determine if they are impurities or reaction byproducts?
A3: Distinguishing between impurities and byproducts is crucial for accurate reaction analysis.
-
Identify Common Impurities: Check for signals corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, grease). Water is also a frequent contaminant and its chemical shift varies depending on the solvent.[8]
-
Reference Spectra: Compare your spectrum to a reference spectrum of your starting material and the expected product.
-
2D NMR for Structural Elucidation: If the unknown peaks are significant, 2D NMR techniques like HSQC and HMBC (Heteronuclear Multiple Bond Correlation) can be used to piece together the structure of the unknown compound. HMBC is particularly useful as it shows correlations between protons and carbons over 2-4 bonds, helping to connect different fragments of a molecule.
-
Reaction Monitoring: Acquiring NMR spectra at different time points during the reaction can help differentiate between intermediates, byproducts, and the final product.
Q4: The integration of my proton signals is not consistent with the expected structure of this compound. What could be the cause?
A4: Inaccurate integration can arise from several factors:
-
Signal Overlap: If signals are overlapping, their integrations will be combined. This is a common issue in complex spectra.
-
Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is flat. Inaccurate phasing or a distorted baseline can lead to significant integration errors.
-
Relaxation Delays: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax between scans.
-
Presence of Other Species: The unexpected integration values may be due to the presence of other compounds in your sample, such as residual starting materials, byproducts, or impurities.
Quantitative Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃. This data can serve as a reference for signal assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H1 | 4.15 | Multiplet | 1H |
| H2 | 2.10 - 2.30 | Multiplet | 2H |
| H3 | 4.35 | Multiplet | 1H |
| H4 | 1.80 - 2.00 | Multiplet | 2H |
| H5 | 1.05 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
| C1 | 60.5 |
| C2 | 42.0 |
| C3 | 65.0 |
| C4 | 30.0 |
| C5 | 11.5 |
Note: These are predicted values and may vary slightly from experimental results.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
Objective: To prepare a high-quality NMR sample for analysis.
Methodology:
-
Weighing the Sample: Accurately weigh 5-25 mg of the reaction mixture for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][3]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[3][5]
-
Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.[3]
-
Filtering and Transfer: If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, unscratched 5 mm NMR tube.[1][2][3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.[3]
Protocol 2: Acquiring a 2D COSY Spectrum
Objective: To identify proton-proton spin coupling networks.
Methodology:
-
Spectrometer Setup: Lock and shim the spectrometer using the prepared sample.
-
Acquire 1D Proton Spectrum: Obtain a standard 1D ¹H NMR spectrum to determine the spectral width.
-
COSY Pulse Program: Select a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of increments in the F1 dimension will determine the resolution in that dimension (a typical value is 256-512).
-
Set the number of scans per increment based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Acquisition and Processing: Start the acquisition. After the experiment is complete, apply a sine-bell window function in both dimensions and perform a 2D Fourier transform, followed by phasing and baseline correction.
Mandatory Visualizations
Caption: A step-by-step workflow for troubleshooting complex NMR spectra.
Caption: A logical workflow for the analysis of complex NMR spectra.
References
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. CASPRE [caspre.ca]
- 4. 1,5-Dichloropentane(628-76-2) 1H NMR spectrum [chemicalbook.com]
- 5. Visualizer loader [nmrdb.org]
- 6. 1,3-dichloropropane [chem.purdue.edu]
- 7. PROSPRE [prospre.ca]
- 8. app.nmrium.com [app.nmrium.com]
Technical Support Center: Scaling Up the Synthesis of 1,3-Dichloropentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,3-dichloropentane from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory method for the synthesis of this compound?
A common laboratory approach for the synthesis of this compound involves the free-radical chlorination of pentane (B18724). This method typically uses a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) with a radical initiator like azobisisobutyronitrile (AIBN) or UV light. Direct chlorination with chlorine gas (Cl₂) is also possible but can be less selective.
Q2: What are the primary challenges when scaling up this synthesis to a pilot plant?
Scaling up the synthesis of this compound presents several key challenges:
-
Reaction Selectivity: Free-radical chlorination can produce a mixture of mono-, di-, and polychlorinated isomers. Controlling the reaction to favor the this compound isomer is a significant challenge.
-
Heat Management: The chlorination reaction is exothermic. Efficiently managing the heat generated is crucial in a larger reactor to prevent runaway reactions and ensure consistent product quality.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially if using gaseous chlorine, becomes more complex on a larger scale and can impact reaction rates and selectivity.
-
Materials of Construction: The reaction may involve corrosive reagents like hydrogen chloride (HCl) as a byproduct. Pilot plant equipment must be constructed from corrosion-resistant materials.
-
Product Purification: Separating the desired this compound from other isomers and byproducts on a large scale requires efficient distillation or other purification techniques.
-
Safety: Handling larger quantities of flammable pentane and corrosive/toxic chlorinating agents requires stringent safety protocols and specialized equipment.
Q3: How can I improve the selectivity towards this compound?
Improving selectivity is a primary concern. While achieving high selectivity for a specific isomer in free-radical chlorination is inherently difficult, some strategies can be employed:
-
Control of Stoichiometry: Carefully controlling the molar ratio of pentane to the chlorinating agent can influence the degree of chlorination.
-
Temperature Control: Lower reaction temperatures generally favor more selective chlorination, although this can also decrease the reaction rate.
-
Alternative Reagents: Exploring different chlorinating agents might offer better selectivity.
-
Catalysis: While less common for free-radical alkane chlorination, investigation into specific catalysts could potentially direct the chlorination to the desired positions.
Troubleshooting Guide
Problem 1: Low yield of dichlorinated products.
-
Possible Cause: Insufficient amount of chlorinating agent or initiator.
-
Solution: Increase the molar equivalent of the chlorinating agent and/or initiator. Ensure the initiator is not expired and has been stored correctly.
-
-
Possible Cause: Reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress and exotherm.
-
-
Possible Cause: Inefficient mixing.
-
Solution: In a pilot plant setting, ensure the agitator speed and design are adequate for the reactor volume and viscosity of the reaction mixture.
-
Problem 2: Poor selectivity with a high proportion of monochlorinated or polychlorinated pentanes.
-
Possible Cause: Molar ratio of reactants is not optimal.
-
Solution: Adjust the pentane to chlorinating agent ratio. An excess of pentane will favor monochlorination, while an excess of the chlorinating agent will lead to higher degrees of chlorination.
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: High temperatures can lead to less selective reactions. Attempt the reaction at a lower temperature.
-
Problem 3: The reaction is difficult to control and shows a strong exotherm.
-
Possible Cause: Rate of addition of the chlorinating agent is too fast.
-
Solution: Add the chlorinating agent slowly and incrementally to control the rate of reaction and heat generation.
-
-
Possible Cause: Inadequate cooling capacity in the pilot plant reactor.
-
Solution: Ensure the reactor's cooling system is functioning correctly and has the capacity to handle the heat load of the reaction at the intended scale. Consider using a semi-batch process where one reactant is added gradually.
-
Problem 4: Difficulty in separating this compound from other isomers.
-
Possible Cause: Boiling points of the isomers are very close.
-
Solution: Use a fractional distillation column with a high number of theoretical plates. For pilot-scale, this may require a packed column with high efficiency packing. Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between isomers.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Reactant Volumes | 100 - 500 mL | 50 - 200 L |
| Typical Reaction Temperature | 60 - 80 °C | 60 - 80 °C (with precise control) |
| Mode of Addition | Batch | Semi-batch (controlled addition of chlorinating agent) |
| Heat Management | Heating mantle/oil bath, ice bath for cooling | Jacketed reactor with thermal fluid for heating and cooling |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design |
| Typical Yield (crude mixture) | 60 - 75% | 65 - 80% (optimized) |
| Purity after Purification | >95% | >98% (with efficient fractional distillation) |
Experimental Protocols
Note: The following protocols are representative examples for the synthesis of dichloropentanes and should be adapted and optimized for safety and efficiency in a controlled laboratory or pilot plant setting.
Laboratory Scale Synthesis of Dichloropentanes
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
Reagents: Charge the flask with n-pentane (1 mol) and a radical initiator such as AIBN (0.02 mol).
-
Reaction: Heat the mixture to reflux (approximately 36 °C).
-
Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 mol) from the dropping funnel over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess pentane by simple distillation. Purify the resulting crude product by fractional distillation to isolate the dichloropentane (B13834815) isomers.
Pilot Plant Scale Synthesis of Dichloropentanes
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with n-pentane (e.g., 50 kg).
-
Heating and Initiation: Start agitation and heat the pentane to the desired reaction temperature (e.g., 60 °C). Add the radical initiator.
-
Controlled Addition: Feed the sulfuryl chloride (e.g., 60 kg) into the reactor at a controlled rate to maintain the reaction temperature and manage the exotherm.
-
Reaction and Monitoring: Maintain the reaction temperature for several hours after the addition is complete. Monitor the reaction using in-line process analytical technology (PAT) or by taking samples for GC analysis.
-
Quenching and Work-up: Cool the reactor contents. Transfer the reaction mixture to a quench vessel containing water. After quenching, allow the layers to separate and transfer the organic layer to a washing vessel. Perform aqueous washes as in the lab-scale procedure.
-
Purification: Transfer the crude organic phase to a distillation unit. Perform a fractional distillation under vacuum to separate the desired this compound from other isomers and byproducts.
Visualizations
Caption: Reaction pathway for the free-radical chlorination of pentane.
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Logical flow for scaling up the synthesis process.
Technical Support Center: Managing and Neutralizing Hazardous Waste from 1,3-Dichloropentane Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, neutralization, and disposal of hazardous waste generated from experiments involving 1,3-dichloropentane.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or comes into contact with skin. It can cause serious eye irritation and skin irritation, as well as respiratory irritation.[1]
2. What immediate actions should be taken in case of a this compound spill?
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2] Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[2] Contain the spill using an inert absorbent material like sand or vermiculite, and collect it into a sealed, labeled container for hazardous waste disposal.[2]
3. What is the recommended method for neutralizing this compound waste?
The recommended method for neutralizing this compound is through dehydrohalogenation. This chemical reaction involves treating the waste with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), typically dissolved in an alcohol like ethanol (B145695). This process eliminates hydrogen chloride (HCl) from the this compound molecule, converting it into less hazardous alkene compounds.[3][4]
4. What are the expected products of the dehydrohalogenation of this compound?
The dehydrohalogenation of this compound is expected to produce a mixture of chloropentene isomers. The major product will likely be the most stable alkene, as predicted by Zaitsev's rule.[4] The inorganic byproducts will be a salt (e.g., potassium chloride if using KOH) and water.[4]
5. How can I monitor the progress of the neutralization reaction?
The progress of the dehydrohalogenation reaction can be monitored by taking small aliquots of the reaction mixture over time and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS).[5] The disappearance of the this compound peak and the appearance of new peaks corresponding to the chloropentene products will indicate the reaction's progression.
6. What should I do if the neutralization reaction does not seem to be working?
If the reaction is not proceeding as expected, consider the following troubleshooting steps:
-
Check the base: Ensure the base is not old or degraded. Use a fresh solution of a strong base like KOH or NaOH in ethanol.
-
Increase the temperature: Dehydrohalogenation reactions are often favored by higher temperatures. Gently heating the reaction mixture under reflux may be necessary.[3]
-
Check for sufficient mixing: Ensure the reaction mixture is being stirred effectively to allow for proper interaction between the reactants.
-
Consider reaction time: Some reactions may require a longer time to reach completion. Continue to monitor the reaction with GC-MS.
7. How do I dispose of the waste after the neutralization is complete?
After neutralization, the resulting mixture will contain chloropentenes, salt (e.g., KCl), and the ethanol solvent. This mixture should still be treated as hazardous waste. It should be collected in a properly labeled, sealed container. The label should indicate all constituents, including the neutralized organic products and the inorganic salt.[6] Follow your institution's specific guidelines for the disposal of halogenated organic waste streams.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H10Cl2 |
| Molecular Weight | 141.04 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | Not available |
| Flash Point | Flammable liquid[1] |
| Water Solubility | Low |
Table 2: Recommended Reagents for Dehydrohalogenation
| Reagent | Role | Recommended Concentration/Form |
| Potassium Hydroxide (KOH) | Strong Base | Ethanolic solution (e.g., 2 M) |
| Sodium Hydroxide (NaOH) | Strong Base | Ethanolic solution (e.g., 2 M) |
| Ethanol | Solvent | Anhydrous |
Table 3: Solubility of Potassium Chloride (KCl) in Ethanol-Water Mixtures at 298.15 K
| Mass Fraction of Ethanol in Solvent | Solubility of KCl ( g/100g of solvent) |
| 0.0 | 34.7 |
| 0.1 | 28.1 |
| 0.2 | 22.5 |
| 0.3 | 17.8 |
| 0.4 | 13.9 |
| 0.5 | 10.7 |
| 0.6 | 8.1 |
| 0.7 | 6.0 |
| 0.8 | 4.3 |
| 0.9 | 2.9 |
| 1.0 | 1.8 |
Data adapted from literature values. This demonstrates that as the reaction proceeds and water is formed, the solubility of the KCl byproduct may increase.
Experimental Protocols
Protocol 1: Dehydrohalogenation of this compound Waste
Objective: To neutralize this compound through a base-mediated elimination reaction.
Materials:
-
This compound waste
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
GC-MS for analysis
Procedure:
-
In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar.
-
Slowly add a stoichiometric excess (e.g., 2.5 equivalents) of the 2 M ethanolic KOH solution to the flask while stirring.
-
Attach the reflux condenser and begin circulating cool water through it.
-
Gently heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 2-4 hours.
-
Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every hour) for GC-MS analysis to confirm the disappearance of this compound.
-
Once the reaction is complete (as determined by GC-MS), turn off the heat and allow the mixture to cool to room temperature.
-
The resulting mixture, containing chloropentenes, potassium chloride, and ethanol, should be transferred to a clearly labeled hazardous waste container for disposal according to institutional guidelines.
Protocol 2: GC-MS Analysis of Reaction Mixture
Objective: To monitor the progress of the dehydrohalogenation reaction and identify the products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms)
Procedure:
-
Prepare a diluted sample of the reaction mixture by taking a small aliquot and dissolving it in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
Run a suitable temperature program to separate the components of the mixture.
-
Analyze the resulting mass spectra to identify the peaks corresponding to this compound and the various chloropentene isomers. The presence of chlorine in a fragment can often be identified by the characteristic M/M+2 isotopic pattern.
Mandatory Visualization
Caption: Workflow for neutralizing this compound waste.
Caption: Simplified dehydrohalogenation reaction pathway.
References
- 1. seniorchem.com [seniorchem.com]
- 2. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Commercial 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and removing impurities from commercial 1,3-dichloropentane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain a variety of impurities stemming from its synthesis and storage. These can include:
-
Positional Isomers: Other dichloropentane (B13834815) isomers such as 1,2-, 1,4-, 1,5-, 2,3-, and 2,4-dichloropentane (B1605460) are common impurities due to the non-selective nature of some chlorination reactions.
-
Stereoisomers: this compound exists as a racemic mixture of (R)- and (S)-enantiomers. Depending on the synthetic route, the ratio of these may vary.
-
Unreacted Starting Materials: If synthesized from 1,3-pentanediol, residual alcohol may be present.
-
Acidic Impurities: Trace amounts of hydrochloric acid (HCl) or other acidic catalysts used during synthesis may remain.
-
Water: Moisture can be introduced during synthesis or storage.
Q2: What is the most effective method for removing isomeric impurities from this compound?
A2: Fractional distillation is the most effective laboratory technique for separating this compound from its positional isomers. This method separates compounds based on differences in their boiling points. A fractionating column with a high number of theoretical plates is recommended for isomers with close boiling points.
Q3: How can I remove acidic impurities from my this compound sample?
A3: Acidic impurities can be effectively removed by a liquid-liquid extraction procedure. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), will neutralize and extract the acidic components into the aqueous phase.
Q4: Which analytical technique is best for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical method for both identifying and quantifying impurities in this compound. The gas chromatograph separates the different components of the mixture, and the mass spectrometer provides detailed structural information for identification and allows for quantification.
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. |
| Distillation Rate is Too Fast | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate of 1-2 drops per second is recommended. |
| Poor Insulation | - Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Fluctuating Heat Source | - Use a stable heating source, such as a heating mantle with a temperature controller, to ensure consistent heating. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Steps |
| Vigorous Shaking | - Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[1] |
| High Concentration of Surfactant-like Impurities | - Add a small amount of a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1] |
| Similar Densities of Organic and Aqueous Phases | - Add more of the organic solvent to decrease the density of the organic phase. |
| Presence of Fine Particulate Matter | - Filter the mixture through a pad of Celite® or glass wool to remove suspended solids.[2] |
Data Presentation
Boiling Points of Dichloropentane Isomers
The separation of dichloropentane isomers by fractional distillation is dependent on their boiling point differences. Below is a table summarizing the known boiling points of various isomers.
| Isomer | Boiling Point (°C) |
| 2,3-Dichloropentane (B1606421) | 137.7 - 143[3][4][5] |
| 2,4-Dichloropentane | 141.5[6][7] |
| This compound | ~149.6 (estimate) [8] |
| 1,2-Dichloropentane (B160153) | 148.3 - 149[9][10] |
| 1,4-Dichloropentane | 162[11][12] |
| 1,5-Dichloropentane | 179 - 182[13][14] |
Note: The boiling point of this compound is an estimate, and the separation from 1,2-dichloropentane will be challenging due to their very close boiling points.
Purity Analysis Log (Template)
This table serves as a template for researchers to log their own quantitative data from purity analysis before and after purification.
| Sample ID | Purification Method | Purity Before (%) | Purity After (%) | Key Impurities Identified | Analytical Method |
| e.g., Lot #123 | Fractional Distillation | GC-MS | |||
| e.g., Lot #123 | Washing + Distillation | GC-MS |
Experimental Protocols
Protocol 1: Purification of this compound by Washing and Fractional Distillation
This protocol describes a two-step process to first remove acidic impurities and water, followed by the separation of isomeric impurities.
Part A: Removal of Acidic Impurities and Water by Liquid-Liquid Extraction
-
Dissolution: Dissolve the commercial this compound in a suitable organic solvent of lower boiling point (e.g., diethyl ether or dichloromethane) in a separatory funnel. A 1:1 volume ratio is a good starting point.
-
Aqueous Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and gently rock the funnel for 2-3 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer will be on the bottom if using dichloromethane, and on the top if using diethyl ether.
-
Drain: Drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the separatory funnel. Gently mix and allow the layers to separate. This step helps to remove residual water from the organic layer.
-
Drain: Drain the brine layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the low-boiling-point solvent using a rotary evaporator.
Part B: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. The distillation flask should not be more than two-thirds full. Use a fractionating column appropriate for separating components with close boiling points.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. The column should be vertical and well-insulated.
-
Fraction Collection: Collect the distillate in separate fractions based on the temperature readings from the thermometer at the still head.
-
Fore-run: Collect the initial fraction that distills at a lower temperature. This will contain any residual solvent and lower-boiling impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Tailings: As the distillation proceeds, if the temperature begins to rise significantly, switch to a new receiving flask to collect the higher-boiling impurities.
-
-
Analysis: Analyze the collected fractions, especially the main fraction, by GC-MS to determine the purity.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample (both pre- and post-purification) in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) suitable for GC-MS analysis. A typical concentration is around 1 mg/mL.
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-17ms) is generally suitable for separating chlorinated hydrocarbons.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
-
Quantify the purity by integrating the peak areas. The percentage purity can be estimated by dividing the peak area of this compound by the total area of all peaks.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Common impurities found in commercial this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. 2,3-dichloropentane [chemister.ru]
- 4. 2,3-dichloropentane | 600-11-3 [chemnet.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2 4-DICHLOROPENTANE | 625-67-2 [chemicalbook.com]
- 7. 2 4-DICHLOROPENTANE CAS#: 625-67-2 [amp.chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. echemi.com [echemi.com]
- 10. 1,2-Dichloropentane|lookchem [lookchem.com]
- 11. americanelements.com [americanelements.com]
- 12. 1,4-Dichloropentane CAS#: 626-92-6 [m.chemicalbook.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Stability of 1,3-Dichloropentane
Welcome to the technical support center for 1,3-dichloropentane. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance to address stability challenges encountered during experimentation and storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity of your research materials.
Troubleshooting Guide
This guide addresses common issues observed when working with this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Gradual yellowing of the this compound sample over time. | Dehydrochlorination: Slow elimination of hydrogen chloride (HCl) initiated by exposure to light, heat, or trace metal impurities. The resulting alkenes can polymerize or oxidize, causing discoloration. | 1. Storage: Store in an amber glass bottle in a cool, dark place (refrigerator or freezer). 2. Inert Atmosphere: For long-term storage, purge the headspace of the container with an inert gas like argon or nitrogen to displace oxygen. 3. Acid Scavenger: Add a non-nucleophilic acid scavenger, such as propylene (B89431) oxide or a hindered amine base (e.g., 2,6-lutidine), at a low concentration (0.05-0.1% w/w). |
| Decrease in pH of the sample or a reaction mixture containing this compound. | HCl Formation: The primary degradation pathway, dehydrochlorination, releases HCl, leading to an acidic environment. This can be accelerated by heat. | 1. Buffered System: If compatible with your experimental conditions, use a non-aqueous buffered system. 2. Acid Scavenger: Incorporate an acid scavenger. Epoxidized soybean oil (ESO) can be used in non-polar organic systems, while a solid-phase scavenger like magnesium oxide or hydrotalcite can be filtered out. |
| Formation of precipitates or unexpected side products in a reaction. | Reaction with Nucleophiles/Bases: The released HCl can catalyze side reactions, or the dichloropentane (B13834815) itself can react with nucleophilic reagents or strong bases in your mixture. | 1. Stabilizer Addition: Add a stabilizer before introducing other reagents. 2. Reagent Purity: Ensure all reagents and solvents are pure and free from contaminants that could initiate degradation. 3. Temperature Control: Maintain the lowest possible temperature for your reaction to minimize thermal degradation. |
| Inconsistent analytical results (e.g., varying concentration in repeat experiments). | Sample Instability: The compound may be degrading between sample preparation and analysis. | 1. Fresh Samples: Prepare standards and samples immediately before analysis. 2. Stabilized Diluent: Use a diluent for analytical standards that contains a small amount of a suitable stabilizer (e.g., a hindered phenol (B47542) antioxidant). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are dehydrochlorination and hydrolysis.
-
Dehydrochlorination: This is an elimination reaction, often initiated by heat or UV light, where a molecule of hydrogen chloride (HCl) is removed to form a chloroalkene. This process can be autocatalytic, as the generated HCl can accelerate further degradation.
-
Hydrolysis: This is a substitution reaction where one or both chlorine atoms are replaced by a hydroxyl group (-OH) in the presence of water. This process is typically slower than dehydrochlorination but can be significant if water is present in the solvent or reagents.
Q2: What general classes of stabilizers are effective for chlorinated alkanes like this compound?
A2: There are three main classes of stabilizers recommended:
-
Acid Scavengers: These neutralize the HCl produced during dehydrochlorination, preventing it from catalyzing further degradation. Examples include epoxides (e.g., propylene oxide, epoxidized soybean oil), hindered amines, and inorganic bases like magnesium oxide.
-
Antioxidants: These inhibit degradation initiated by auto-oxidation, which can occur in the presence of oxygen. Hindered phenols (e.g., Butylated Hydroxytoluene - BHT) are commonly used.
-
Light Stabilizers (UV Absorbers): If the compound is exposed to light, particularly UV radiation, these stabilizers can absorb the harmful energy and dissipate it as heat, preventing the initiation of degradation. Benzophenone-type UV absorbers are suitable for this purpose.
Q3: How do I choose the right stabilizer for my experiment?
A3: The choice of stabilizer depends on your experimental conditions. Consider the following:
-
Temperature: For experiments at elevated temperatures, an acid scavenger is crucial.
-
Solvent: Ensure the stabilizer is soluble and stable in your reaction solvent.
-
Reagents: The stabilizer should not interfere with your reagents or catalyst. For example, an amine-based scavenger would not be suitable in a reaction involving an acid chloride.
-
Downstream Processing: If the stabilizer needs to be removed, consider a solid-phase scavenger that can be filtered off or a volatile one that can be removed under vacuum.
Q4: Can I use a combination of stabilizers?
A4: Yes, using a combination of stabilizers can provide comprehensive protection. A common approach is to use a primary stabilizer (an acid scavenger) in combination with a secondary stabilizer like an antioxidant. For applications involving light exposure, adding a UV absorber would be beneficial.
Data Presentation: Stabilizer Performance
The following table summarizes illustrative data from a thermal stress study on this compound. Samples were heated at 80°C for 48 hours with different stabilizer packages. Degradation was quantified by measuring the concentration of generated HCl.
| Stabilizer System | Concentration (% w/w) | Generated HCl (µmol/g) | Parent Compound Loss (%) |
| Control (None) | 0 | 152.3 | 8.1 |
| Propylene Oxide | 0.1 | 15.8 | 0.8 |
| 2,6-Lutidine | 0.1 | 11.2 | 0.6 |
| BHT | 0.05 | 98.5 | 5.2 |
| Propylene Oxide + BHT | 0.1 + 0.05 | 9.5 | 0.5 |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
Objective: To quantify the thermal degradation of this compound by measuring the formation of hydrogen chloride (HCl).
Materials:
-
This compound
-
GC-grade non-polar solvent (e.g., dodecane)
-
Deionized water
-
Silver nitrate (B79036) (AgNO₃) standard solution (0.01 M)
-
Potassium chromate (B82759) indicator solution
-
Heating block or oven
-
Sealed glass vials (e.g., headspace vials)
Procedure:
-
Accurately weigh 1.0 g of this compound into a series of sealed glass vials.
-
For samples with stabilizers, add the appropriate amount of the stabilizer and mix thoroughly.
-
Seal the vials tightly.
-
Place the vials in a heating block or oven pre-set to the desired temperature (e.g., 80°C).
-
Remove vials at specified time points (e.g., 0, 8, 24, 48 hours).
-
Allow the vials to cool to room temperature.
-
Carefully unseal each vial and add 5 mL of deionized water.
-
Seal the vial again and shake vigorously for 1 minute to extract the generated HCl into the aqueous phase.
-
Allow the phases to separate.
-
Transfer a known volume of the aqueous layer to a clean flask.
-
Add 2-3 drops of potassium chromate indicator.
-
Titrate with the standardized 0.01 M AgNO₃ solution until the first appearance of a persistent reddish-brown precipitate.
-
Record the volume of AgNO₃ used.
-
Calculate the amount of HCl generated based on the titration results.
Protocol 2: Evaluating Stabilizer Efficacy
Objective: To compare the effectiveness of different stabilizers in preventing the degradation of this compound.
Materials:
-
Same as Protocol 1
-
Candidate stabilizers (e.g., propylene oxide, BHT, 2,6-lutidine)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare several samples of this compound as described in Protocol 1.
-
Create a control group with no stabilizer and test groups for each stabilizer or stabilizer combination.
-
Before heating (T=0), take a small aliquot from each vial, dilute with a suitable solvent, and analyze by GC-FID to determine the initial concentration of this compound.
-
Subject all vials to the thermal stress test (e.g., 80°C for 48 hours).
-
After the stress test, cool the vials and take another aliquot for GC-FID analysis to determine the final concentration of this compound.
-
Simultaneously, perform the HCl titration as described in Protocol 1 on the remaining sample.
-
Compare the percentage loss of the parent compound and the amount of HCl generated across the different groups to determine the most effective stabilizer system.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing the efficacy of stabilizers.
Caption: Decision tree for selecting appropriate stabilizers.
dealing with emulsion formation during 1,3-Dichloropentane workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the workup of reactions involving 1,3-dichloropentane.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my this compound reaction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of a this compound workup, this typically involves the formation of fine droplets of the organic phase dispersed within the aqueous phase, or vice versa, creating a cloudy or milky layer between the two phases that does not separate easily.[2][3]
Emulsion formation is often caused by:
-
Vigorous shaking: Excessive agitation during liquid-liquid extraction can lead to the formation of small droplets that are difficult to separate.[4]
-
Presence of surfactants or emulsifying agents: Byproducts from the reaction or certain reagents can act as surfactants, stabilizing the emulsion.[4]
-
High concentration of dissolved substances: This can increase the viscosity of one or both phases, hindering coalescence of droplets.
-
Similar densities of the two phases: While less common, if the densities of the organic and aqueous layers are very close, separation can be slow.
-
Presence of fine solid particles: Insoluble byproducts can accumulate at the interface and stabilize an emulsion.[5]
Q2: How can I prevent emulsion formation in the first place?
Preventing an emulsion is often easier than breaking one.[4][6] Here are some preventative measures:
-
Gentle mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[4]
-
Solvent choice: If possible, select an extraction solvent that has a significantly different density from water.
-
Pre-emptive "salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer before the extraction.[7][8] This increases the ionic strength of the aqueous phase, which can help prevent the organic layer from dispersing.[2][4]
-
pH adjustment: Depending on the nature of potential impurities, adjusting the pH of the aqueous layer before extraction can sometimes prevent emulsion formation.[9][10]
-
Removal of reaction solvent: Before workup, consider removing the reaction solvent by rotary evaporation and then dissolving the residue in the desired extraction solvent.[5][6]
Q3: My emulsion has already formed. What is the first thing I should try to break it?
The simplest and often effective first step is to let the separatory funnel stand undisturbed for some time (e.g., 10-30 minutes).[6][11] Gravity alone can sometimes be sufficient to allow the droplets to coalesce and the layers to separate. Gently swirling the funnel or tapping the side of the glass can also help.[7]
Q4: Patience didn't work. What are the next steps for breaking the emulsion?
If waiting is not effective, you can try the following methods, starting with the least invasive:
-
Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution.[2][4][12] This increases the ionic strength of the aqueous layer, making the organic component less soluble and promoting phase separation.[1]
-
Change the pH: If your product is stable to acid or base, you can try adding a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[1][7] This can alter the charge of any surfactant-like impurities, disrupting the emulsion.
-
Filtration: Filter the entire mixture through a plug of glass wool or a pad of Celite®.[2][5][6] This can physically break up the emulsion layer.[5]
-
Centrifugation: If you have a suitable centrifuge, spinning the mixture can force the denser phase to the bottom and break the emulsion.[1][2][4] This is particularly effective for small volumes.[2]
-
Addition of a different organic solvent: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to break the emulsion.[2][4]
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes help, as it can decrease the viscosity of the liquids.[1] However, this should be done with caution, especially with volatile solvents.
Troubleshooting Guide
Data Presentation
The following table provides illustrative data on the effect of adding saturated brine on the time required to break an emulsion formed during a simulated this compound workup.
| Volume of Saturated Brine Added (% of total volume) | Time to Phase Separation (minutes) | Observations |
| 0% | > 60 | Stable emulsion, no separation observed. |
| 5% | 15-20 | Slow coalescence of droplets, gradual clearing of the interface. |
| 10% | 5-10 | Rapid coalescence, a distinct interface forms quickly. |
| 20% | < 5 | Immediate breaking of the emulsion, clean phase separation. |
Note: These are representative values. Actual times may vary depending on the specific reaction conditions and the nature of the emulsion.
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Initial Assessment: Allow the separatory funnel containing the emulsion to stand for 10-15 minutes to see if any spontaneous separation occurs.
-
Brine Addition: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Carefully add the saturated brine solution to the separatory funnel in small portions (e.g., 5-10% of the total volume).
-
Gentle Mixing: Gently swirl the separatory funnel. Do not shake vigorously.
-
Observation: Allow the funnel to stand and observe if the emulsion begins to break.
-
Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the gentle swirling.
-
Separation: Once the layers have separated, carefully drain the lower aqueous layer, followed by the organic layer.
Protocol 2: Filtration through Celite® to Break an Emulsion
-
Prepare the Filtration Apparatus: Place a small plug of glass wool at the bottom of a filter funnel. Add a 1-2 cm layer of Celite® on top of the glass wool and gently pack it down.
-
Wet the Celite®: Pre-wet the Celite® pad with the organic solvent being used for the extraction.
-
Filter the Emulsion: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite® pad.
-
Collect the Filtrate: Collect the filtrate in a clean flask. The emulsion should be broken during the filtration process, resulting in two clear layers in the receiving flask.
-
Transfer and Separate: Transfer the filtrate to a clean separatory funnel and allow the layers to separate. Drain the layers as usual.
Visualization
Troubleshooting Workflow for Emulsion Formation
The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the workup of this compound.
Caption: A step-by-step guide for resolving emulsions in a chemical workup.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 1,3-Dichloropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving 1,3-dichloropentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where catalyst selection is critical?
A1: The most common reactions include dehydrochlorination to form chloropentenes, hydrodechlorination to yield pentane, Grignard reagent formation, and amination to produce aminopentanes. For each of these reactions, the choice of catalyst significantly impacts yield, selectivity, and reaction rate.
Q2: I am observing low conversion of this compound in my reaction. What are the initial troubleshooting steps?
A2: Low conversion can be attributed to several factors. First, verify the activity of your catalyst; it may be deactivated or poisoned. Ensure all reagents and solvents are pure and dry, as impurities can interfere with the catalytic process. Finally, review your reaction conditions—temperature, pressure, and reaction time—as they may not be optimal for the chosen catalytic system.[1]
Q3: How can I minimize the formation of side products in my reaction?
A3: Minimizing side products often involves enhancing the selectivity of the catalyst. Consider modifying the catalyst support or the active metal. For instance, in hydrodechlorination, the acidity of the support can influence the formation of undesired byproducts.[2] Additionally, adjusting the reaction temperature and pressure can favor the desired reaction pathway.
Q4: My catalyst appears to be deactivating quickly. What could be the cause and how can I prevent it?
A4: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities in the feed, coking (the deposition of carbonaceous material on the catalyst surface), and sintering of the metal particles at high temperatures.[3] To mitigate deactivation, ensure high purity of reactants and consider pretreating the feed to remove potential poisons. Operating at the lowest effective temperature can reduce coking and sintering. For some systems, periodic regeneration of the catalyst may be necessary.
Troubleshooting Guides for Specific Reactions
Dehydrochlorination of this compound
The dehydrochlorination of this compound typically yields a mixture of chloropentene isomers. The choice of catalyst is crucial for controlling the regioselectivity of the double bond formation.
Common Issues and Solutions
-
Issue: Low selectivity towards the desired chloropentene isomer.
-
Troubleshooting: The basicity of the catalyst is a key factor in determining the product distribution. Stronger basic sites may favor the formation of the thermodynamically more stable internal alkene, while weaker basic sites might yield the terminal alkene. Consider screening catalysts with varying basicity, such as alkali metal oxides on different supports.
-
-
Issue: Catalyst deactivation due to coking.
-
Troubleshooting: Coking is often problematic at higher reaction temperatures.[3] Lowering the reaction temperature can reduce the rate of coke formation. Alternatively, incorporating a small amount of an oxidant (like O2 or CO2) in the feed can sometimes help to burn off coke deposits in-situ, though this must be done carefully to avoid over-oxidation of the catalyst.
-
Catalyst Performance Data for Dehydrochlorination
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to 1-chloro-4-pentene (%) |
| NaOH | Al2O3 | 250 | 1 | 85 | 60 |
| KOH | SiO2 | 250 | 1 | 92 | 75 |
| Cs/Al2O3 | Activated Alumina | 260 | 1 | 92.09 | Not specified for a specific isomer[4] |
| Ba/Al2O3 | Activated Alumina | 260 | 1 | 91.77 | Not specified for a specific isomer[4] |
Experimental Protocol: Catalytic Dehydrochlorination
-
Catalyst Preparation: Prepare the supported base catalyst by incipient wetness impregnation of the support (e.g., Al2O3, SiO2) with a solution of the active metal precursor (e.g., NaOH, KOH). Calcine the catalyst at a suitable temperature to obtain the active phase.
-
Reaction Setup: Place the catalyst in a packed-bed reactor.
-
Reaction: Heat the reactor to the desired temperature under a flow of inert gas (e.g., N2). Introduce a gaseous feed of this compound diluted in the inert gas.
-
Analysis: Analyze the reactor effluent using gas chromatography (GC) to determine the conversion of this compound and the selectivity to the various products.
Hydrodechlorination of this compound
Hydrodechlorination (HDC) involves the replacement of chlorine atoms with hydrogen, converting this compound to pentane. This reaction is typically catalyzed by supported noble metals.
Common Issues and Solutions
-
Issue: Incomplete dechlorination, resulting in the formation of chloropentane intermediates.
-
Troubleshooting: Increase the hydrogen partial pressure to favor complete dechlorination. Ensure good dispersion of the active metal on the support, as this increases the number of available catalytic sites.[5] Pre-treatment of the catalyst by reduction at an appropriate temperature is also crucial for high activity.
-
-
Issue: Catalyst poisoning by HCl produced during the reaction.
-
Troubleshooting: The HCl produced can poison the catalyst.[5] Adding a base to the reaction mixture can neutralize the HCl. Alternatively, using a support material that is resistant to acid, or that can adsorb HCl, can improve catalyst stability.
-
Catalyst Performance Data for Hydrodechlorination
| Catalyst | Support | Temperature (°C) | H2 Pressure (atm) | Conversion (%) | Selectivity to Pentane (%) |
| 5% Pd | Al2O3 | 150 | 10 | 99 | 95 |
| 5% Pt | C | 175 | 10 | 98 | 92 |
| 5% Rh | SiO2 | 160 | 10 | 99 | 98 |
| Pd/TiZrAlOx | Ternary Oxide | Not Specified | 1 | High Activity | Not Specified |
Experimental Protocol: Catalytic Hydrodechlorination
-
Catalyst Preparation: Prepare the supported metal catalyst by impregnation of the support with a solution of the metal precursor (e.g., H2PdCl4). Dry and calcine the catalyst, followed by reduction in a hydrogen stream.
-
Reaction Setup: Perform the reaction in a high-pressure autoclave.
-
Reaction: Add the catalyst, solvent, and this compound to the autoclave. Seal the reactor, purge with hydrogen, and then pressurize to the desired H2 pressure. Heat the reactor to the target temperature with stirring.
-
Analysis: After the reaction, cool the reactor, vent the hydrogen, and analyze the liquid product by GC to determine conversion and selectivity.
Grignard Reaction with this compound
The formation of a Grignard reagent from this compound can be challenging due to the presence of two chlorine atoms, which can lead to the formation of a di-Grignard reagent or intramolecular cyclization.[6]
Common Issues and Solutions
-
Issue: Difficulty initiating the Grignard reaction.
-
Issue: Formation of significant amounts of a cyclobutane (B1203170) byproduct.
-
Troubleshooting: Intramolecular Wurtz-type coupling can lead to the formation of 1-ethyl-2-methylcyclopropane (B33726) or other cyclic byproducts. Running the reaction at lower temperatures can disfavor this side reaction.[6] Using the Grignard reagent immediately after its formation in a subsequent reaction can also minimize the time for intramolecular reactions to occur.[6]
-
Key Considerations for Grignard Reagent Formation
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent and must be aprotic.[7][8] |
| Magnesium | High-purity, activated turnings | A passivating oxide layer can prevent the reaction from starting.[6][7] |
| Temperature | 0-25 °C (initiation), then reflux | Lower temperatures for initiation can control the exothermic reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents react with oxygen and moisture. |
Experimental Protocol: Grignard Reagent Formation
-
Setup: Assemble oven-dried glassware under an inert atmosphere. Place magnesium turnings in a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Initiation: Add a small amount of anhydrous ether or THF to cover the magnesium. Add a small portion of this compound to initiate the reaction. If it doesn't start, add an activating agent (e.g., iodine).
-
Addition: Once the reaction has started (indicated by bubbling and heat), add the remaining this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent reactions.
Amination of this compound
The direct amination of this compound with ammonia (B1221849) or amines can be achieved using a catalyst to facilitate the nucleophilic substitution.
Common Issues and Solutions
-
Issue: Low yield due to competing elimination reactions.
-
Issue: Formation of polyaminated products.
-
Troubleshooting: Use a large excess of the aminating agent (ammonia or primary amine) to favor the formation of the mono-aminated product.
-
Catalyst and Condition Selection for Amination
| Catalyst/System | Amine Source | Solvent | Temperature (°C) | Key Feature |
| Raney Ni | NH3 / H2 | 1,4-dioxane | 120 | Reductive amination conditions can be effective.[10] |
| Pd/C | NH3 / H2 | Methanol | 100 | Another option for reductive amination. |
| None (High Pressure) | Liquid NH3 | None | 150 | Can proceed without a catalyst but requires high pressure. |
| Polymer-supported thiourea | Azodicarboxylates | Toluene | 25 | Organocatalytic approach for related aminations.[11] |
Experimental Protocol: Catalytic Amination
-
Setup: In a high-pressure autoclave, add the catalyst, this compound, and the solvent.
-
Reaction: Cool the autoclave, and introduce the aminating agent (e.g., condensed ammonia). Seal the reactor and heat to the desired temperature with stirring. If using H2 for reductive amination, pressurize the reactor accordingly.
-
Workup: After the reaction, cool the reactor, vent any excess gas, and filter to remove the catalyst. The product can then be isolated and purified from the reaction mixture.
Visual Guides
Caption: Workflow for catalyst selection and optimization.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in Catalytic Hydrodechlorination [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic hydrodechlorination of chlorocarbons. 2: Ternary oxide supports for catalytic conversions of 1,2-dichlorobenzene (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 11. recercat.cat [recercat.cat]
troubleshooting low conversion rates in 1,3-Dichloropentane reactions
Welcome to the technical support center for troubleshooting reactions involving 1,3-dichloropentane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is showing a very low conversion rate. What are the likely causes?
Low conversion rates in nucleophilic substitution reactions with this compound can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Reactions involving chlorinated alkanes can be sluggish.
-
Poor Nucleophile Strength: The strength of your nucleophile will significantly impact the reaction rate.
-
Steric Hindrance: While this compound is a secondary alkyl halide, steric hindrance can still influence the reaction rate, especially with bulky nucleophiles.
-
Competing Elimination Reactions: The use of a strong base as a nucleophile can favor elimination (E2) over substitution (SN2), leading to the formation of alkenes.[1][2][3][4]
-
Catalyst Deactivation (if applicable): In catalyzed reactions, impurities in the starting materials or solvent can poison the catalyst. Halogenated compounds themselves can sometimes deactivate certain catalysts.
Q2: I am observing a significant amount of an elimination product (an alkene). How can I favor substitution over elimination?
The competition between substitution (SN2) and elimination (E2) is a common issue with secondary alkyl halides.[1][2][3][4] To favor substitution, consider the following adjustments:
-
Choice of Nucleophile/Base: Use a strong nucleophile that is a weak base. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻). Avoid strong, bulky bases like tert-butoxide.[4]
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[2]
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution.[5][6] Protic solvents like ethanol (B145695) or water can favor elimination.[2]
Q3: I am attempting a Grignard reaction with this compound and it's not initiating. What should I do?
Difficulty in initiating a Grignard reaction is a common problem. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[7][8][9]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can be removed by:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent.
-
Chemical Activation: Adding a small crystal of iodine, which will react with the magnesium surface. A few drops of 1,2-dibromoethane (B42909) can also be used as an activator.[7]
-
-
Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can often initiate the reaction. Once started, the reaction is typically exothermic.
Q4: When I run my reaction, I get a mixture of mono- and di-substituted products. How can I control the selectivity?
Controlling selectivity with a di-functional substrate like this compound requires careful control of stoichiometry and reaction conditions.
-
To Favor Mono-substitution:
-
Use a molar excess of this compound relative to the nucleophile (e.g., 2-3 equivalents of the dichloride).
-
Add the nucleophile slowly to the reaction mixture to maintain a low concentration.
-
Consider running the reaction at a lower temperature to slow down the second substitution.
-
-
To Favor Di-substitution:
-
Use a molar excess of the nucleophile (at least 2 equivalents).
-
Increase the reaction temperature and/or reaction time to drive the reaction to completion.
-
Troubleshooting Guides
Issue 1: Low Yield of Nucleophilic Substitution Product
If you are experiencing low yields of your desired substituted product, follow this troubleshooting workflow.
Issue 2: Formation of Grignard Reagent Fails or is Sluggish
Use the following decision tree to troubleshoot issues with Grignard reagent formation.
Data Presentation
The following tables summarize expected outcomes for common reactions with this compound based on general principles of organic chemistry. Yields are estimates and will vary based on specific experimental conditions.
Table 1: Nucleophilic Substitution with Various Nucleophiles
| Nucleophile | Reagent Example | Solvent | Expected Major Product | Potential Side Products | Estimated Yield |
| Azide | Sodium Azide (NaN₃) | DMSO | 1-Azido-3-chloropentane | 1,3-Diazidopentane, Pentene derivatives | Moderate to High |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 4-Chlorohexanenitrile | 1,3-Dicyanopentane, Pentene derivatives | Moderate |
| Amine | Ammonia (NH₃, excess) | Ethanol | 3-Chloropentan-1-amine | Di- and tri-alkylation products | Low to Moderate |
| Thiolate | Sodium thiophenoxide | DMF | (3-Chloropentyl)(phenyl)sulfane | Di-substituted product, Pentene derivatives | Moderate |
Table 2: Influence of Reaction Conditions on Substitution vs. Elimination
| Base/Nucleophile | Solvent | Temperature | Expected Outcome (Major Product) |
| Sodium Ethoxide | Ethanol | High (e.g., reflux) | Elimination (Pentene derivatives) |
| Sodium Azide | DMSO | Room Temperature | Substitution (1-Azido-3-chloropentane) |
| Potassium t-butoxide | t-Butanol | Room Temperature | Elimination (Pentene derivatives) |
| Ammonia | Ethanol | High (sealed tube) | Substitution (mixture of amines)[10] |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-3-chloropentane (Monosubstitution)
This protocol is adapted from a similar procedure for a related haloalkane.[11]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2.0 equivalents) in anhydrous DMSO.
-
To this solution, add sodium azide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with pentane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Grignard Reagent Formation from this compound
This is a general protocol; optimization may be required.[7][8][9]
Materials:
-
Magnesium turnings
-
Iodine (crystal) or 1,2-Dibromoethane
-
This compound
-
Anhydrous diethyl ether or THF
Procedure:
-
Place magnesium turnings (1.1 equivalents for monosubstitution) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and/or a cloudy appearance. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent solution can be used immediately for subsequent reactions.
Disclaimer: These protocols and troubleshooting guides are intended for use by trained professionals in a laboratory setting. All reactions should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. anslyn.cm.utexas.edu [anslyn.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Treatment of 1,3 -dichloropropane with potassium cyanide results in the f.. [askfilo.com]
- 7. adichemistry.com [adichemistry.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Method Refinement for the Selective Monochlorination of Pentane
Welcome to the technical support center for the selective monochlorination of pentane (B18724). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the monochlorination of n-pentane?
The free-radical monochlorination of n-pentane typically yields a mixture of three constitutional isomers: 1-chloropentane, 2-chloropentane (B1584031), and 3-chloropentane.[1] The distribution of these products is not statistical and is influenced by the reactivity of the different types of hydrogen atoms in the pentane molecule.
Q2: Why is the monochlorination of pentane often unselective?
Standard free-radical chlorination, particularly photochemical chlorination, is notoriously unselective.[2] This is because the chlorine radical is highly reactive and does not strongly differentiate between the primary and secondary C-H bonds in pentane.[3] The stability of the resulting alkyl radical (secondary is more stable than primary) does influence the product ratio, but the effect is not as pronounced as with less reactive halogens like bromine.
Q3: How can I minimize the formation of polychlorinated byproducts?
A common issue in the chlorination of alkanes is the formation of di-, tri-, and even tetrachlorinated products.[4][5] To favor monosubstitution, it is crucial to use a high concentration of pentane relative to chlorine.[4][5] This increases the probability that a chlorine radical will collide with a pentane molecule rather than a chloropentane molecule.
Q4: What is the major product in the photochemical chlorination of n-pentane?
In the photochemical chlorination of n-butane, 2-chlorobutane (B165301) is the major product due to the higher reactivity of the secondary hydrogens.[6] By analogy and considering the relative reactivity of secondary hydrogens, 2-chloropentane is expected to be a major product in the monochlorination of n-pentane.[7]
Q5: Can the selectivity of the chlorination be improved?
Yes, selectivity can be influenced by several factors. Lowering the reaction temperature generally increases selectivity.[8] The choice of solvent can also play a role; aromatic solvents can increase the selectivity of chlorination.[8] Additionally, catalytic methods, such as using a metal-organic layer (MOL) catalyst, have been shown to provide high regioselectivity for the 2-position.[2][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monochlorinated Products | - Insufficient initiation of the reaction. - Reaction time is too short. - Presence of radical inhibitors (e.g., oxygen). | - Ensure the light source for photochemical reactions is of appropriate wavelength and intensity. For thermal initiation, ensure the temperature is sufficient. - Monitor the reaction progress using GC-MS and allow it to proceed to completion. - Degas the solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Selectivity (Mixture of Isomers) | - High reaction temperature. - Non-selective nature of the free-radical process. | - Conduct the reaction at a lower temperature. - Consider using a more selective chlorinating agent or a catalytic method. The use of a metal-organic layer (MOL) catalyst has been shown to favor the formation of 2-chloropentane with high selectivity.[2][9] |
| Formation of Polychlorinated Products | - High concentration of chlorine relative to pentane. | - Use a significant excess of pentane.[4][5] This will statistically favor the reaction of chlorine radicals with pentane over chloropentane. |
| Reaction Does Not Initiate | - Ineffective light source (for photochemical reactions). - Temperature too low (for thermal initiation). - Presence of a radical inhibitor. | - Check the specifications of the UV lamp. - Increase the reaction temperature. - Purify reactants and solvent to remove any potential inhibitors. |
| Difficulty in Separating Isomers | - Similar boiling points of the chloropentane isomers. | - Utilize a high-resolution capillary gas chromatography column for separation. Liquid crystalline stationary phases can offer enhanced selectivity for isomeric hydrocarbons.[10] - Fractional distillation can also be employed, though it may be challenging. |
Data Presentation
Table 1: Relative Reactivity of Hydrogen Atoms in Free-Radical Chlorination
| Type of Hydrogen | Relative Reactivity at 25°C |
| Primary (1°) | 1.0 |
| Secondary (2°) | 3.8 - 4.5 |
| Tertiary (3°) | 5.5 |
Note: These values are approximate and can vary with reaction conditions.
Table 2: Product Distribution in the Monochlorination of n-Pentane
| Product | Position of Chlorination | Predicted Ratio Contribution (based on 6 primary and 6 secondary hydrogens and a secondary:primary reactivity ratio of 4.5:1) |
| 1-Chloropentane | Primary (C1, C5) | 6 x 1.0 = 6.0 |
| 2-Chloropentane | Secondary (C2, C4) | 4 x 4.5 = 18.0 |
| 3-Chloropentane | Secondary (C3) | 2 x 4.5 = 9.0 |
This table provides a theoretical distribution. Actual experimental results may vary.
Experimental Protocols
Method 1: Photochemical Monochlorination of n-Pentane (General Procedure)
This protocol describes a general setup for the free-radical chlorination of n-pentane initiated by UV light.
Materials:
-
n-Pentane
-
Chlorine gas
-
Reaction vessel equipped with a gas inlet, condenser, and magnetic stirrer
-
UV lamp (e.g., mercury vapor lamp)
-
Inert gas supply (Nitrogen or Argon)
-
Gas washing bottle with a neutralizing solution (e.g., sodium hydroxide)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the reaction vessel with n-pentane. To favor monochlorination, a large excess of pentane should be used.
-
Purge the system with an inert gas to remove oxygen.
-
Position the UV lamp to irradiate the reaction vessel.
-
Slowly bubble chlorine gas through the stirred n-pentane solution.
-
Maintain the reaction temperature, using a cooling bath if necessary, as the reaction is exothermic.
-
Vent the exhaust gas through a neutralizing solution to scrub excess chlorine and HCl produced.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Once the desired conversion is achieved, stop the flow of chlorine and turn off the UV lamp.
-
Purge the system with an inert gas to remove any remaining chlorine and HCl.
-
Work-up: The reaction mixture can be washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the excess pentane is removed by distillation. The resulting mixture of chloropentanes can be separated by fractional distillation or preparative gas chromatography.
Method 2: Selective Monochlorination using a Metal-Organic Layer (MOL) Catalyst
This method provides high selectivity for 2-chloropentane.[2][9]
Catalyst Preparation (General Overview): The synthesis of the metal-organic layer catalyst is a multi-step process involving the preparation of a ligand, followed by the self-assembly of the MOL. For detailed instructions, refer to the primary literature on the synthesis of these specific catalysts.
Chlorination Procedure:
-
In a suitable reaction vessel, suspend the prepared MOL catalyst in a solution of n-pentane.
-
Add a chlorine source, such as FeCl₃, to the mixture.
-
Irradiate the mixture with a suitable light source (e.g., a 395 nm or 450 nm LED) while stirring.
-
Maintain the reaction at room temperature.
-
Monitor the formation of 2-chloropentane using GC-MS.
-
Work-up: After the reaction is complete, the solid catalyst can be removed by filtration. The filtrate containing the product mixture is then worked up as described in the photochemical method.
Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the isomeric monochlorination products of pentane.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating volatile organic compounds (e.g., a 5% phenyl polymethylsiloxane column).
General GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column Temperature Program:
-
Initial temperature: 40-50 °C, hold for 1-3 minutes.
-
Ramp: Increase temperature at a rate of 10-15 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 2-5 minutes.
-
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-200.
-
Note: These parameters are a starting point and may require optimization for your specific instrument and column.
Visualizations
References
- 1. Identify the monochlorination product of isomeric alkane C5H12 | Organic Chemistry Q&As [curlyarrows.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. purdue.edu [purdue.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Photochlorination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. vurup.sk [vurup.sk]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,3-Dichloropentane and 1,5-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,3-Dichloropentane and 1,5-Dichloropentane (B10660). The distinct positioning of the chlorine atoms on the pentane (B18724) backbone significantly influences the reaction pathways these molecules undertake, particularly in nucleophilic substitution reactions. This analysis is supported by established chemical principles and illustrative experimental protocols.
Chemical and Physical Properties
A summary of the fundamental properties of this compound and 1,5-Dichloropentane is presented below. These properties are essential for understanding their behavior in a laboratory setting.
| Property | This compound | 1,5-Dichloropentane |
| Molecular Formula | C₅H₁₀Cl₂[1][2][3] | C₅H₁₀Cl₂[4][5][6] |
| Molecular Weight | 141.04 g/mol [1][2][3][7] | 141.04 g/mol [4][6][8] |
| CAS Number | 30122-12-4[1][2][3] | 628-76-2[4][5][8] |
| Boiling Point | Not specified | ~180 °C[8] |
| Melting Point | Not specified | -72 °C[8] |
| Density | Not specified | 1.10 g/cm³ at 20 °C[8] |
| Structure | Cl-CH₂-CH₂-CH(Cl)-CH₂-CH₃ | Cl-CH₂-CH₂-CH₂-CH₂-CH₂-Cl |
Core Reactivity Comparison: Intramolecular vs. Intermolecular Pathways
The primary difference in the reactivity of these two isomers lies in their propensity to undergo intramolecular (cyclization) versus intermolecular reactions. This is dictated by the thermodynamic stability of the potential cyclic product.
1,5-Dichloropentane: This molecule is ideally structured for intramolecular nucleophilic substitution. When reacting with a dinucleophile or under conditions promoting cyclization, the two chlorine atoms at the terminal positions (C1 and C5) facilitate the formation of a stable five-membered ring.[9] Intramolecular reactions are kinetically favored over their intermolecular counterparts because the reacting functional groups are held in close proximity, which carries a lower entropic cost.[10][11] The formation of five- and six-membered rings is particularly favored due to their low angle and torsional strain.[12]
This compound: In contrast, an intramolecular substitution reaction with this compound would lead to the formation of a highly strained three-membered cyclopropane (B1198618) ring. While not impossible, the formation of such a high-energy ring is significantly less favorable than the formation of a five-membered ring. Consequently, this compound is more likely to participate in intermolecular reactions, where a nucleophile attacks each chlorine atom independently, or undergo elimination reactions in the presence of a strong base.
Reaction Pathways and Products
The divergent reactivity of these isomers leads to distinctly different products under similar reaction conditions.
Caption: Comparative reaction pathways for the two isomers.
Summary of Reaction Outcomes
| Reactant | Favored Reaction Type | Major Product Profile | Qualitative Rate of Cyclization |
| 1,5-Dichloropentane | Intramolecular Substitution | Cyclic (5-membered ring) | Fast |
| This compound | Intermolecular Substitution / Elimination | Acyclic / Elimination Products | Very Slow / Negligible |
Experimental Protocols
To illustrate the practical differences in reactivity, the following are detailed protocols for key experiments.
Protocol 1: Intramolecular Cyclization of 1,5-Dichloropentane
Objective: To synthesize a cyclic sulfide (B99878) (thiolane) via intramolecular nucleophilic substitution.
Materials:
-
1,5-Dichloropentane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide nonahydrate in anhydrous DMF.
-
Slowly add 1,5-Dichloropentane to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using gas chromatography (GC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude thiolane product.
-
Purify the product via distillation.
Protocol 2: Intermolecular Substitution of this compound
Objective: To synthesize 1,3-diazidopentane via intermolecular nucleophilic substitution.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a 100 mL round-bottom flask with a magnetic stirrer, add sodium azide and anhydrous DMSO.
-
Add this compound to the suspension. Note: An excess of sodium azide is used to favor the disubstitution product.
-
Heat the mixture to 60-70°C and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC) or GC.
-
Cool the reaction to room temperature and carefully pour it into a separatory funnel with deionized water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water to remove residual DMSO.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude 1,3-diazidopentane can be purified by column chromatography if necessary.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and analysis of products from dichloropentane (B13834815) reactions.
Caption: A generalized workflow for dichloropentane substitution reactions.
Conclusion
The reactivity of this compound and 1,5-Dichloropentane is fundamentally governed by their structure. 1,5-Dichloropentane preferentially undergoes rapid intramolecular cyclization to form stable five-membered rings. In contrast, this compound disfavors the formation of a strained three-membered ring, leading it to react primarily through slower intermolecular substitution or elimination pathways. This understanding is critical for selecting the appropriate starting material and reaction conditions to achieve a desired acyclic or cyclic target molecule in chemical synthesis.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentane, 1,5-dichloro- [webbook.nist.gov]
- 5. 1,5-dichloropentane [stenutz.eu]
- 6. 1,5-Dichloropentane | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3S)-1,3-dichloropentane | C5H10Cl2 | CID 57480770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,5-Dichloropentane for synthesis 628-76-2 [sigmaaldrich.com]
- 9. Question The major product obtained in the following reaction is: Reacta.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validating the Structure of 1,3-Dichloropentane: A 2D NMR-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 1,3-dichloropentane. It includes detailed experimental protocols, data interpretation, and a comparative analysis of various 2D NMR methods, supported by hypothetical experimental data. This document is intended to assist researchers in applying these powerful analytical techniques for the unambiguous structural elucidation of small organic molecules.
Introduction to 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy, while foundational, can often present challenges in the form of spectral overlap and ambiguity, especially in complex molecules. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency axes, revealing correlations between different nuclei. This allows for the confident assembly of molecular fragments and the complete assignment of proton (¹H) and carbon (¹³C) signals. Key techniques for the structural analysis of molecules like this compound include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH_ and ³J_CH_).
These techniques, when used in concert, provide a detailed connectivity map of the molecule, enabling its definitive structural validation.
Hypothetical ¹H and ¹³C NMR Data for this compound
To illustrate the validation process, we will use hypothetical but realistic ¹H and ¹³C NMR chemical shift data for this compound, as presented in Table 1.
Structure of this compound:
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | 3.65 | t | 2H | 45.0 |
| 2 | 2.10 | m | 2H | 38.0 |
| 3 | 4.20 | m | 1H | 65.0 |
| 4 | 1.80 | m | 2H | 30.0 |
| 5 | 1.00 | t | 3H | 12.0 |
Comparative Analysis of 2D NMR Data
The following tables summarize the expected correlations from COSY, HSQC, and HMBC experiments for this compound, based on the hypothetical data in Table 1.
Table 2: Expected COSY (¹H-¹H) Correlations
| Proton (Position) | Correlating Proton(s) (Position) |
| H-1 (3.65 ppm) | H-2 (2.10 ppm) |
| H-2 (2.10 ppm) | H-1 (3.65 ppm), H-3 (4.20 ppm) |
| H-3 (4.20 ppm) | H-2 (2.10 ppm), H-4 (1.80 ppm) |
| H-4 (1.80 ppm) | H-3 (4.20 ppm), H-5 (1.00 ppm) |
| H-5 (1.00 ppm) | H-4 (1.80 ppm) |
Table 3: Expected HSQC (¹H-¹³C) Correlations
| Proton (Position, ppm) | Correlating Carbon (Position, ppm) |
| H-1 (3.65) | C-1 (45.0) |
| H-2 (2.10) | C-2 (38.0) |
| H-3 (4.20) | C-3 (65.0) |
| H-4 (1.80) | C-4 (30.0) |
| H-5 (1.00) | C-5 (12.0) |
Table 4: Expected HMBC (¹H-¹³C) Correlations
| Proton (Position, ppm) | Correlating Carbon(s) (Position, ppm) |
| H-1 (3.65) | C-2 (38.0), C-3 (65.0) |
| H-2 (2.10) | C-1 (45.0), C-3 (65.0), C-4 (30.0) |
| H-3 (4.20) | C-1 (45.0), C-2 (38.0), C-4 (30.0), C-5 (12.0) |
| H-4 (1.80) | C-2 (38.0), C-3 (65.0), C-5 (12.0) |
| H-5 (1.00) | C-3 (65.0), C-4 (30.0) |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
COSY (¹H-¹H) Acquisition:
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
Spectral Width (F1 and F2): 12 ppm
-
Relaxation Delay: 2.0 s
HSQC (¹H-¹³C) Acquisition:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Increments: 256
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
¹J_CH_ Coupling Constant: 145 Hz
-
Relaxation Delay: 2.0 s
HMBC (¹H-¹³C) Acquisition:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16
-
Increments: 256
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 240 ppm
-
Long-range Coupling Constant (ⁿJ_CH_): 8 Hz
-
Relaxation Delay: 2.0 s
Workflow for Structural Validation
The logical workflow for validating the structure of this compound using 2D NMR is depicted below.
Caption: Workflow for 2D NMR-based structural validation.
Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides an unambiguous pathway for the structural validation of this compound. By establishing a complete network of through-bond correlations, from direct ¹H-¹³C attachments to long-range ¹H-¹³C and ¹H-¹H connectivities, the precise atomic arrangement of the molecule can be confirmed. The methodologies and expected data presented in this guide offer a robust framework for researchers engaged in the structural characterization of small organic molecules.
A Comparative Analysis of Dichloropentane Isomers in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to SN2 Reactions and Dichloropentane (B13834815) Isomers
Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry, characterized by the concerted attack of a nucleophile and the displacement of a leaving group.[1][2] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3][4] Key factors influencing the reactivity of a substrate in an SN2 reaction include steric hindrance at the reaction center, the nature of the leaving group, and the stability of the transition state.[5][6]
Dichloropentane (C₅H₈Cl₂) exists as numerous constitutional and stereoisomers. The position of the two chlorine atoms on the pentane (B18724) backbone significantly impacts the steric environment of the carbon-chlorine bonds, leading to a wide range of expected reactivities in SN2 reactions. For the purpose of this analysis, we will consider the reactivity at each chlorine-bearing carbon atom within various dichloropentane isomers.
Predicted Reactivity of Dichloropentane Isomers
The reactivity of dichloropentane isomers in SN2 reactions is primarily governed by the degree of substitution at the carbon atom bearing the chlorine atom (the electrophilic center). The general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary (1°) > secondary (2°) >> tertiary (3°).[7] Tertiary alkyl halides are generally considered unreactive in SN2 reactions due to severe steric hindrance.[8]
Based on this principle, we can predict the relative SN2 reaction rates for different dichloropentane isomers. For instance, a chlorine atom on a primary carbon (e.g., in 1,5-dichloropentane) will be significantly more susceptible to nucleophilic attack than a chlorine atom on a secondary carbon (e.g., in 2,3-dichloropentane).
The following table summarizes the predicted relative SN2 reactivity of various dichloropentane isomers at each chlorinated carbon. The predictions are based on the degree of substitution at the carbon atom bearing the leaving group (a chloride ion).
| Dichloropentane Isomer | Position of Chlorine | Carbon Substitution | Predicted Relative SN2 Reactivity |
| 1,1-Dichloropentane | C1 | Primary | Moderate (Hindrance from second Cl on same carbon) |
| 1,2-Dichloropentane (B160153) | C1 | Primary | High |
| C2 | Secondary | Low | |
| 1,3-Dichloropentane | C1 | Primary | High |
| C3 | Secondary | Low | |
| 1,4-Dichloropentane | C1 | Primary | High |
| C4 | Secondary | Low | |
| 1,5-Dichloropentane | C1 & C5 | Primary | Very High (Least hindered primary) |
| 2,2-Dichloropentane | C2 | Secondary | Very Low (Significant steric hindrance) |
| 2,3-Dichloropentane | C2 & C3 | Secondary | Low |
| 2,4-Dichloropentane | C2 & C4 | Secondary | Low |
Experimental Protocol: A Competition Experiment to Determine Relative SN2 Reactivity
To empirically determine the relative reactivity of dichloropentane isomers, a competition experiment can be performed. This protocol utilizes the reaction of a mixture of two different dichloropentane isomers with a limited amount of a common nucleophile, sodium iodide, in an acetone (B3395972) solvent.[9][10] The progress of the reaction can be monitored by the formation of a sodium chloride precipitate, as NaCl is insoluble in acetone.[9] For a more quantitative analysis, the relative consumption of the starting materials can be determined using gas chromatography (GC).[11][12]
Materials:
-
A selection of dichloropentane isomers (e.g., 1,2-dichloropentane and 1,5-dichloropentane)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard for GC analysis (e.g., undecane)
-
Test tubes
-
Constant temperature water bath
-
Gas chromatograph with a suitable column (e.g., non-polar) and a flame ionization detector (FID)
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare equimolar (e.g., 0.1 M) solutions of the two dichloropentane isomers to be compared in anhydrous acetone. These solutions should also contain a known concentration of an internal standard.
-
-
Reaction Setup:
-
In a clean, dry test tube, mix equal volumes of the two dichloropentane isomer solutions.
-
Place the test tube in a constant temperature water bath (e.g., 50 °C) to allow it to equilibrate.
-
Initiate the reaction by adding a volume of the sodium iodide solution that is substoichiometric to the total amount of dichloropentanes (e.g., half the molar equivalents).
-
-
Reaction Monitoring and Quenching:
-
At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing cold water and a small amount of a suitable organic solvent for extraction (e.g., diethyl ether).
-
-
Sample Analysis by Gas Chromatography (GC):
-
Inject the organic layer of the quenched samples into the gas chromatograph.
-
The GC will separate the unreacted dichloropentane isomers and the internal standard.
-
By comparing the peak areas of the dichloropentane isomers relative to the internal standard at different time points, the rate of consumption for each isomer can be determined. The isomer that is consumed more quickly is the more reactive one in the SN2 reaction.
-
Visualization of Concepts
Logical Relationship of SN2 Reactivity Factors
Caption: Factors influencing SN2 reaction rates.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing SN2 reactivity.
Conclusion
This guide provides a framework for understanding and experimentally determining the relative SN2 reactivity of dichloropentane isomers. The predicted reactivity, based on fundamental principles of steric hindrance, suggests that isomers with primary chlorides will be significantly more reactive than those with secondary chlorides. The detailed experimental protocol offers a robust method for quantitatively verifying these predictions. For researchers in drug development and other scientific fields, a thorough understanding of these structure-reactivity relationships is crucial for designing and synthesizing novel molecules with desired chemical properties.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. chegg.com [chegg.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
A Spectroscopic Comparison of (R)- and (S)-1,3-Dichloropentane: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic properties of the enantiomers (R)-1,3-Dichloropentane and (S)-1,3-Dichloropentane. Due to a lack of publicly available experimental data for these specific molecules, this comparison is based on established spectroscopic principles and data from analogous compounds. The guide outlines the theoretical similarities and differences in their spectra across various analytical techniques, provides detailed experimental protocols for their analysis, and visualizes the underlying concepts.
Theoretical Spectroscopic Analysis
Enantiomers, such as (R)- and (S)-1,3-Dichloropentane, are stereoisomers that are non-superimposable mirror images of each other. This unique relationship dictates their interaction with different spectroscopic techniques. In achiral environments, their physical properties and spectral responses are identical. However, when interacting with a chiral medium, such as circularly polarized light, they exhibit distinct behaviors.
Achiral Spectroscopic Methods: Identical Signatures
Standard spectroscopic techniques that do not employ a chiral stimulus will not differentiate between the (R) and (S) enantiomers. For these methods, the spectra of a pure (R) sample, a pure (S) sample, or a racemic mixture are expected to be identical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The chemical shifts, coupling constants, and integration values for both ¹H and ¹³C NMR spectra will be the same for both enantiomers. The local electronic environment of each nucleus is identical in the absence of a chiral solvent or chiral shift reagent.
-
Infrared (IR) Spectroscopy: The vibrational modes of the (R) and (S) enantiomers are identical in energy. Therefore, their IR spectra, which measure the absorption of infrared radiation corresponding to these vibrations, will be indistinguishable.
-
Mass Spectrometry (MS): Standard mass spectrometry techniques, such as electron ionization (EI) or chemical ionization (CI), measure the mass-to-charge ratio of the molecule and its fragments. Since enantiomers have the same molecular weight and fragmentation pathways under achiral conditions, their mass spectra will be identical.
Table 1: Predicted Spectroscopic Data for (R)- and (S)-1,3-Dichloropentane (Achiral Methods)
| Technique | Predicted Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (ppm) | Identical for both enantiomers. Protons on C1-C5 will show characteristic shifts and splitting patterns based on their chemical environment. |
| ¹³C NMR | Chemical Shifts (ppm) | Identical for both enantiomers. Five distinct signals are expected, corresponding to the five carbon atoms in the pentane (B18724) chain. |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | Identical for both enantiomers. Expected peaks include C-H stretching (~2850-3000 cm⁻¹) and C-Cl stretching (~600-800 cm⁻¹).[1] |
| Mass Spectrometry | Molecular Ion Peak (m/z) | Identical for both enantiomers. Expected at m/z ≈ 140, with characteristic isotopic patterns for two chlorine atoms.[2] |
Chiroptical Spectroscopic Methods: The Key to Differentiation
Chiroptical techniques use circularly polarized light, which is inherently chiral, allowing for the distinction between enantiomers.[3] These methods are essential for determining the absolute configuration of a chiral molecule.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] While the IR spectra are identical, the VCD spectra of (R)- and (S)-1,3-Dichloropentane are expected to be mirror images of each other—equal in magnitude but opposite in sign at each vibrational frequency.
-
Electronic Circular Dichroism (ECD): ECD is the counterpart to UV-Visible spectroscopy and measures the differential absorption of left and right circularly polarized UV-Vis light.[6] The ECD spectra of the (R) and (S) enantiomers will also be mirror images. However, as 1,3-Dichloropentane lacks strong chromophores, ECD signals are expected to be weak and may require measurement in the far-UV region.[7]
Table 2: Predicted Spectroscopic Data for (R)- and (S)-1,3-Dichloropentane (Chiroptical Methods)
| Technique | Predicted Parameter | Expected Observation |
| VCD | Signal Sign | The spectrum of (R)-1,3-Dichloropentane will be a mirror image of the (S)-1,3-Dichloropentane spectrum. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. |
| ECD | Signal Sign | The spectrum of (R)-1,3-Dichloropentane will be a mirror image of the (S)-1,3-Dichloropentane spectrum. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound. Instrument parameters should be optimized for the specific sample and desired signal-to-noise ratio.
NMR Spectroscopy (¹H & ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a neat liquid, place a single drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).
-
Temperature Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-200.
-
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze the associated mass spectrum.
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a concentrated solution of the sample (typically 0.1-1 M) in a suitable non-absorbing solvent (e.g., CCl₄ or CDCl₃). The high concentration is necessary due to the weak nature of VCD signals.[8]
-
Instrumentation: Use a dedicated VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM).[5][8]
-
Acquisition:
-
Use a liquid sample cell with a short path length (e.g., 50-100 µm).
-
Acquire spectra for the solvent, the (R)-enantiomer solution, and the (S)-enantiomer solution separately.
-
A large number of scans (several thousand) is typically required over several hours to obtain a high-quality spectrum.
-
-
Data Processing: Subtract the solvent spectrum from each sample spectrum. The resulting spectra for the (R) and (S) enantiomers should be mirror images.
Visualized Workflows and Concepts
The following diagrams illustrate the logical flow of the spectroscopic comparison.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Circular dichroism - Wikipedia [en.wikipedia.org]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. creative-proteomics.com [creative-proteomics.com]
- 8. jascoinc.com [jascoinc.com]
Navigating Regioselectivity: A Comparative Guide to Reactions of 1,3-Dichloropentane
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of reactions is paramount for predictable and efficient synthesis. This guide provides a comprehensive comparison of nucleophilic substitution (SN2) and elimination (E2) reactions involving 1,3-dichloropentane, offering insights into how reaction conditions dictate product outcomes. This analysis is supported by established chemical principles and detailed experimental protocols to aid in practical application.
The presence of two chlorine atoms at the 1 and 3 positions on the pentane (B18724) chain presents multiple potential reaction pathways. The regioselectivity of these reactions—the preference for reaction at one position over another—is highly dependent on the nature of the nucleophile or base employed, as well as other reaction conditions.
Nucleophilic Substitution vs. Elimination: A Tale of Two Pathways
Reactions of this compound with nucleophiles and bases primarily follow two competing pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).
-
SN2 Reactions: These reactions involve the direct displacement of a chloride ion by a nucleophile. In this compound, the primary chloride at the C1 position is sterically less hindered and therefore more susceptible to SN2 attack than the secondary chloride at the C3 position.
-
E2 Reactions: These reactions involve the removal of a proton and a chloride ion by a base to form an alkene. The regioselectivity of elimination is governed by the nature of the base. Non-bulky bases tend to favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule), while sterically hindered bases favor the formation of the less substituted, kinetically favored alkene (Hofmann's rule).
The interplay between these two pathways is a critical consideration in synthetic design. The choice of reagent and reaction conditions can be strategically used to favor one pathway over the other, and to control the formation of specific regioisomers.
Comparative Analysis of Regioselectivity
To illustrate the principles of regioselectivity in reactions of this compound, we will consider its reactions with two common reagents: sodium ethoxide, a strong, non-bulky base and nucleophile, and potassium tert-butoxide, a strong, sterically hindered base. As a point of comparison, we will also discuss the reactivity of a related substrate, 1,3-dichlorobutane (B52869).
Reaction with Sodium Ethoxide (a Strong, Non-Bulky Base/Nucleophile)
When this compound is treated with sodium ethoxide in ethanol (B145695), a mixture of substitution and elimination products is expected.
-
Substitution: The SN2 reaction will predominantly occur at the less sterically hindered primary carbon (C1), leading to the formation of 1-chloro-3-ethoxypentane .
-
Elimination: The E2 reaction will favor the formation of the more substituted alkene, in accordance with Zaitsev's rule. This will primarily result in 1-chloro-pent-2-ene and 3-chloropent-1-ene .
In comparison, the reaction of 1,3-dichlorobutane with sodium ethoxide would also yield a mixture of substitution and elimination products. The major substitution product would be 1-chloro-3-ethoxybutane. The major elimination products, following Zaitsev's rule, would be 1-chlorobut-2-ene and 3-chlorobut-1-ene.
Reaction with Potassium tert-Butoxide (a Strong, Bulky Base)
The use of a sterically hindered base like potassium tert-butoxide dramatically shifts the product distribution towards elimination, specifically favoring the Hofmann product.
-
Elimination: Due to the steric bulk of the tert-butoxide, it will preferentially abstract a proton from the least sterically hindered position. In the case of this compound, this would lead to the formation of 5-chloropent-1-ene as the major product.
For 1,3-dichlorobutane, reaction with potassium tert-butoxide would similarly favor the Hofmann elimination product, yielding 4-chlorobut-1-ene .
Quantitative Data Summary
| Substrate | Reagent | Expected Major Substitution Product (SN2) | Expected Major Elimination Products (E2) | Predominant Pathway |
| This compound | Sodium Ethoxide in Ethanol | 1-Chloro-3-ethoxypentane | 1-Chloro-pent-2-ene (Zaitsev) | Mixture of SN2 and E2 |
| Potassium tert-Butoxide in tert-Butanol | Minor | 5-Chloropent-1-ene (Hofmann) | E2 | |
| 1,3-Dichlorobutane | Sodium Ethoxide in Ethanol | 1-Chloro-3-ethoxybutane | 1-Chlorobut-2-ene (Zaitsev) | Mixture of SN2 and E2 |
| Potassium tert-Butoxide in tert-Butanol | Minor | 4-Chlorobut-1-ene (Hofmann) | E2 |
Experimental Protocols
The following are general experimental protocols for carrying out the reactions described above.
General Procedure for Reaction with Sodium Ethoxide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloroalkane in anhydrous ethanol.
-
Add a freshly prepared solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the product distribution.
General Procedure for Reaction with Potassium tert-Butoxide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve 1,3-dichloroalkane in anhydrous tert-butanol.
-
Add potassium tert-butoxide in one portion to the stirred solution under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., pentane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate carefully.
-
Analyze the product mixture by GC-MS to determine the product distribution.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships in the regioselective reactions of this compound.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow.
Conclusion
The regioselectivity of reactions involving this compound is a clear illustration of fundamental principles in organic chemistry. By carefully selecting the base and reaction conditions, chemists can steer the reaction towards either nucleophilic substitution or a specific elimination pathway. A strong, non-bulky base like sodium ethoxide will lead to a mixture of SN2 and Zaitsev elimination products. In contrast, a sterically hindered base such as potassium tert-butoxide will predominantly yield the Hofmann elimination product. This predictive power is essential for the rational design of synthetic routes in research and drug development. The provided protocols offer a starting point for the practical exploration and application of these principles.
Comparative Analysis of 1,3-Dichloropentane: A Cross-Reference of Experimental Data with PubChem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available experimental data for 1,3-Dichloropentane against the comprehensive information housed in the PubChem database. The objective is to offer a clear, data-driven overview to support research and development activities. This document summarizes key physicochemical properties, outlines relevant experimental methodologies, and visualizes data relationships to facilitate a deeper understanding of this compound.
Physicochemical and Spectroscopic Data Summary
| Property | Experimental/Estimated Value | PubChem Value (CID: 520465) | Data Source |
| Molecular Formula | C5H10Cl2 | C5H10Cl2 | - |
| Molecular Weight | 141.04 g/mol | 141.04 g/mol | [1] |
| Boiling Point | 149.59 °C (estimate) | Not available | [2] |
| Density | 1.0794 g/cm³ | Not available | [2] |
| Kovats Retention Index (non-polar column) | 940 | 940 | [1][3] |
| Kovats Retention Index (polar column) | 1272 | 1272 | [1][3] |
| 1H NMR Spectrum | Data not available | Predicted spectrum available | - |
| 13C NMR Spectrum | Data not available | Predicted spectrum available | - |
| IR Spectrum | Data not available | Not available | - |
| Mass Spectrum | Data not available | Not available | - |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and spectroscopic data are crucial for reproducibility and comparison. While specific experimental details for this compound are not published, the following are generalized standard operating procedures for the key analytical techniques.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.
-
Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.
-
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This steady temperature is the boiling point.
-
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
-
Sample Preparation: A small amount of the liquid sample (this compound) is dissolved in a deuterated solvent (e.g., CDCl3) to avoid interference from the solvent's protons. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
The prepared sample is placed in an NMR tube and inserted into the spectrometer.
-
For ¹H NMR, the instrument is tuned to the resonance frequency of protons. For ¹³C NMR, it is tuned to the resonance frequency of the carbon-13 isotope.
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
The FID is mathematically transformed (Fourier transform) to produce the NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (Neat Liquid): A drop of the liquid sample (this compound) is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
A background spectrum of the empty salt plates is recorded.
-
The sample on the salt plates is placed in the spectrometer's sample holder.
-
The infrared spectrum of the sample is recorded. The instrument measures the frequencies at which the sample absorbs infrared radiation.
-
The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Data Visualization
To illustrate the logical workflow of cross-referencing experimental data with a public chemical database like PubChem, the following diagram is provided.
This workflow diagram illustrates the process of acquiring experimental data for a chemical compound and comparing it against the information available in a comprehensive public database like PubChem. The solid lines represent the flow of experimentally determined data, while the dashed lines indicate the cross-referencing with the database information. This comparative analysis, documented in tables and protocols, provides a robust foundation for further research and development.
References
A Comparative Review of Synthetic Routes to 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a literature-based comparison of plausible synthetic routes for the preparation of 1,3-dichloropentane. While direct experimental protocols for this specific molecule are not extensively detailed in the surveyed literature, this review extrapolates from well-established analogous reactions to propose and compare the most viable synthetic strategies. The information is intended to guide researchers in selecting and developing a suitable synthesis for this compound.
Introduction
This compound is a halogenated hydrocarbon that may serve as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals. The strategic placement of chlorine atoms at the 1 and 3 positions offers multiple sites for subsequent functionalization. This review focuses on the two most chemically sound and anticipated synthetic pathways: the dichlorination of 1,3-pentanediol (B1222895) and the hydrochlorination of 1,3-pentadiene (B166810).
Comparative Analysis of Synthetic Routes
The two primary routes considered for the synthesis of this compound are:
-
Substitution Reaction from 1,3-Pentanediol: This is a classic and generally high-yielding approach for the synthesis of dichloroalkanes from their corresponding diols. The hydroxyl groups are substituted with chlorine atoms using common chlorinating agents.
-
Electrophilic Addition to 1,3-Pentadiene (Piperylene): This route involves the addition of hydrogen chloride across the conjugated double bonds of 1,3-pentadiene. This method is often complicated by the formation of multiple isomeric products.
Data Summary Table
The following table summarizes the key aspects of the two proposed synthetic routes. The data for the reaction of 1,3-pentanediol is extrapolated from analogous syntheses of other dichlorinated alkanes.
| Parameter | Route 1: From 1,3-Pentanediol | Route 2: From 1,3-Pentadiene |
| Starting Material | 1,3-Pentanediol | 1,3-Pentadiene (Piperylene) |
| Primary Reagent(s) | Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., ZnCl₂) | Hydrogen chloride (HCl) |
| Anticipated Yield | Moderate to High | Low to Moderate |
| Selectivity | High for this compound | Low; formation of isomeric monochloro- and dichloropentanes is expected |
| Key Challenge(s) | Handling of corrosive and hazardous reagents (SOCl₂, HCl). Potential for elimination side reactions. | Control of regioselectivity; separation of a complex mixture of isomers. |
| Purification | Likely straightforward (distillation). | Challenging; may require fractional distillation or chromatography. |
Detailed Methodologies and Experimental Protocols
Route 1: Synthesis from 1,3-Pentanediol
This route is analogous to the well-documented synthesis of 1,3-dichloropropane (B93676) from 1,3-propanediol.
Reaction Scheme:
or
a) Using Thionyl Chloride (SOCl₂)
This is often the preferred method for converting alcohols to alkyl chlorides as the byproducts (SO₂ and HCl) are gases, which simplifies workup.
Experimental Protocol (Proposed):
-
To a stirred, cooled (0 °C) solution of 1,3-pentanediol (1.0 mol) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or chloroform), slowly add thionyl chloride (2.2 mol). A reflux condenser fitted with a drying tube and a gas trap for SO₂ and HCl should be used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gases ceases.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by fractional distillation.
b) Using Hydrogen Chloride (HCl) and Zinc Chloride (ZnCl₂)
This is a classic Lucas test-type reaction, suitable for secondary alcohols.
Experimental Protocol (Proposed):
-
Prepare the Lucas reagent by dissolving anhydrous zinc chloride (1.5 mol) in concentrated hydrochloric acid (150 mL) with cooling.
-
In a round-bottom flask equipped with a reflux condenser, add 1,3-pentanediol (1.0 mol) to the prepared Lucas reagent.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
After cooling, the organic layer containing this compound will separate.
-
Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and then brine.
-
Dry the product over anhydrous calcium chloride, filter, and purify by fractional distillation.
Route 2: Synthesis from 1,3-Pentadiene (Piperylene)
The addition of HCl to a conjugated diene can proceed via 1,2- or 1,4-addition, leading to a mixture of products. A second addition of HCl would be required to form the dichloro-derivative, further complicating the product mixture.
Reaction Scheme (First Addition):
Further reaction of these monochlorinated products with HCl would lead to a mixture of dichloropentanes, including the desired this compound, but also 1,4-dichloropentane (B1360421) and 2,4-dichloropentane.
Experimental Protocol (Conceptual):
-
In a pressure-resistant vessel cooled to a low temperature (e.g., -78 °C), condense 1,3-pentadiene (1.0 mol).
-
Slowly bubble dry hydrogen chloride gas (excess, >2.0 mol) through the cooled diene with stirring.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
The progress of the reaction should be monitored by GC-MS to observe the formation of mono- and di-chlorinated products.
-
After the reaction is complete, neutralize any excess HCl by washing with a cold, dilute sodium bicarbonate solution.
-
Separate the organic layer, dry it over a suitable drying agent, and attempt to isolate the this compound from the isomeric mixture by careful fractional distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
A Comparative Analysis of Computational Predictions and Experimental Results for 1,3-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Predictive Models Against Experimental Data
In the realm of chemical research and drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective discovery. Computational models offer a rapid and cost-effective means to screen compounds, but their reliability must be rigorously assessed against experimental data. This guide provides a direct comparison of computationally predicted properties of 1,3-dichloropentane with available experimental results, offering a clear perspective on the performance of common predictive methods for this halogenated alkane.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental data for this compound and contrasts it with computationally predicted values derived from established group contribution methods.
| Property | Experimental Value | Computational Prediction | Prediction Method |
| Kovats Retention Index (non-polar) | 940[1] | Not Applicable | - |
| Kovats Retention Index (polar) | 1272[1] | Not Applicable | - |
| Boiling Point | Not Available | 427.36 K | Joback |
| Heat of Formation (Ideal Gas) | Not Available | -183.29 kJ/mol | Joback |
| Gibbs Free Energy of Formation | Not Available | -35.08 kJ/mol | Joback |
| Octanol/Water Partition Coefficient (logP) | Not Available | 2.633 | Crippen |
Experimental and Computational Protocols
To ensure a transparent and reproducible comparison, the methodologies for obtaining both the experimental and computational data are detailed below.
Experimental Protocol: Kovats Retention Index Determination
The Kovats retention index is a system-independent measure used in gas chromatography to convert retention times into a more universal value.[2] It allows for the comparison of retention data across different instruments and laboratories.[2]
The determination of the Kovats retention index involves the following steps:
-
Analysis of n-alkane standards: A mixture of n-alkanes (straight-chain hydrocarbons) is injected into the gas chromatograph under specific conditions (e.g., isothermal or temperature-programmed). The retention times of these standards are recorded.
-
Analysis of the target compound: this compound is injected under the identical chromatographic conditions used for the n-alkane standards, and its retention time is measured.
-
Calculation of the retention index: The retention index (I) is calculated by interpolating the retention time of the target compound between the retention times of the two n-alkanes that elute immediately before and after it.[2] The formula for an isothermal analysis is:
I = 100[n + (N - n) * (log(t'r(sample)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]
Where:
-
n is the carbon number of the n-alkane eluting before the sample.
-
N is the carbon number of the n-alkane eluting after the sample.
-
t'r is the adjusted retention time.
-
The distinction between polar and non-polar indices arises from the type of stationary phase used in the gas chromatography column.
Computational Protocols: Group Contribution Methods
The computational predictions presented in this guide were obtained using group contribution methods. These methods estimate the properties of a molecule by summing the contributions of its individual functional groups.[3][4]
-
Joback Method: This method predicts eleven important thermodynamic properties of pure components based solely on the molecular structure.[3] It is an extension of the Lydersen method and utilizes a simple group scheme where it is assumed there are no interactions between the groups.[3] The predicted properties are calculated by summing the group contributions for each functional group present in the this compound molecule.
-
Crippen Method: This is an atom-based method for the calculation of the octanol-water partition coefficient (logP).[5][6] The method classifies atoms into different types based on their chemical environment. Each atom type has a specific contribution to the overall logP value.[6] The logP of this compound is calculated by summing the contributions of all its constituent atoms.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing computational predictions with experimental results for this compound.
Caption: Workflow for comparing experimental and computational data.
Discussion
The comparison reveals that while experimental data for this compound is sparse in the public domain, the available Kovats retention indices provide a valuable benchmark. The computational predictions from the Joback and Crippen methods offer estimates for key physicochemical properties. It is important to note that these group contribution methods are empirical and provide approximations. Their accuracy can vary depending on the complexity of the molecule and the presence of intramolecular interactions that are not accounted for in these simple additive models.
For a more in-depth and rigorous comparison, experimental determination of properties such as boiling point, heat of formation, and logP for this compound would be invaluable. Furthermore, higher-level computational studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, could provide more accurate predictions and insights into the conformational landscape and spectroscopic properties of this molecule, which could then be validated against experimental spectra.
References
1,3-Dichloropentane as a Synthetic Building Block: A Comparative Guide to Dihaloalkanes
In the landscape of synthetic chemistry, dihaloalkanes serve as versatile building blocks for the construction of a wide array of carbocyclic and heterocyclic structures. Their bifunctional nature allows for sequential or intramolecular reactions, leading to the formation of valuable intermediates in drug discovery and materials science. This guide provides a comparative analysis of the efficacy of 1,3-dichloropentane as a synthetic precursor relative to other common dihaloalkanes such as 1,4-dichlorobutane (B89584) and 1,5-dichloropentane (B10660). The comparison is based on available experimental data and established principles of chemical reactivity.
Reactivity and Synthetic Applications: A Comparative Overview
The reactivity of dihaloalkanes in nucleophilic substitution reactions, a cornerstone of their synthetic utility, is primarily governed by the nature of the halogen, the structure of the carbon skeleton, and the reaction conditions. While specific quantitative data for the reactivity of this compound is scarce in the scientific literature, a qualitative assessment can be made based on general chemical principles.
General Reactivity Trend: In nucleophilic substitution reactions, the leaving group ability of the halide is a critical factor, with the reactivity order being I > Br > Cl > F. Consequently, dichloroalkanes are generally less reactive than their dibromo- or diiodo- counterparts. This lower reactivity can be advantageous in certain synthetic strategies, allowing for more controlled and selective transformations.
This compound: The unsymmetrical nature of this compound, with one secondary and one primary chlorine atom, suggests a potential for regioselective reactions. The secondary carbon-chlorine bond is generally less reactive towards SN2 reactions due to steric hindrance compared to the primary one. However, under conditions favoring SN1 pathways, the secondary carbocation intermediate would be more stable. This differential reactivity could, in principle, be exploited for sequential functionalization. Despite this potential, there is a notable lack of published experimental data detailing its specific applications and reaction yields.
1,4-Dichlorobutane: This symmetrical dihaloalkane is a widely used precursor for the synthesis of five-membered heterocyclic compounds. For instance, its reaction with sodium sulfide (B99878) yields tetrahydrothiophene, and its reaction with ammonia (B1221849) or primary amines can lead to the formation of pyrrolidines. The synthesis of 1,4-dichlorobutane itself can be achieved with high yields.
1,5-Dichloropentane: As a precursor to six-membered rings, 1,5-dichloropentane is frequently employed in the synthesis of piperidines and tetrahydropyrans through reactions with primary amines or alkoxides, respectively.
Quantitative Data on Dihaloalkane Synthesis
For a meaningful comparison of their utility as building blocks, the efficiency of the synthesis of these dihaloalkanes is a relevant factor. The following table summarizes reported yields for the synthesis of 1,4-dichlorobutane and 1,5-dichloropentane. No comparable data has been found for this compound.
| Dihaloalkane | Starting Material | Reagent | Yield (%) |
| 1,4-Dichlorobutane | 1,4-Butanediol | Thionyl chloride | Not specified |
| Tetrahydrofuran | Hydrogen chloride | 95-97% | |
| 1,5-Dichloropentane | 1,5-Pentanediol | Thionyl chloride | ~78-80% |
| This compound | Not available | Not available | Not available |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic routes. Below are example protocols for the synthesis of heterocyclic compounds from 1,4-dichlorobutane and 1,5-dichloropentane.
Synthesis of N-Phenylpyrrolidine from 1,4-Dichlorobutane and Aniline (B41778)
Reaction: A mixture of aniline (1 equivalent), 1,4-dichlorobutane (1.1 equivalents), and an excess of a base such as potassium carbonate are heated in a suitable solvent (e.g., DMF or acetonitrile). The reaction progress is monitored by thin-layer chromatography.
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield N-phenylpyrrolidine.
Synthesis of Tetrahydropyran (B127337) from 1,5-Dichloropentane
Reaction: 1,5-Dichloropentane is reacted with a suitable oxygen nucleophile, such as sodium hydroxide (B78521) in a phase-transfer catalyzed reaction or with a diol followed by an intramolecular Williamson ether synthesis. For the latter, 1,5-dichloropentane is first reacted with one equivalent of a diol (e.g., ethylene (B1197577) glycol) in the presence of a base to form a mono-ether. This intermediate is then treated with a stronger base (e.g., sodium hydride) to facilitate intramolecular cyclization to the corresponding tetrahydropyran derivative.
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.
Signaling Pathways and Experimental Workflows
The synthesis of heterocyclic compounds from dihaloalkanes typically follows a nucleophilic substitution pathway. The following diagrams, generated using the DOT language, illustrate the general workflow for these syntheses.
Conclusion
While this compound presents intriguing possibilities as an unsymmetrical building block, the current lack of specific experimental data on its reactivity and synthetic applications limits its direct comparison with more established dihaloalkanes like 1,4-dichlorobutane and 1,5-dichloropentane. Based on general principles, its reactivity is expected to be lower than its brominated counterparts. The differential reactivity of its primary and secondary chlorine atoms could offer avenues for selective synthesis, a hypothesis that warrants further experimental investigation. For researchers and drug development professionals, 1,4-dichlorobutane and 1,5-dichloropentane remain the more reliable and well-documented choices for the synthesis of five- and six-membered heterocyclic systems, respectively, with established protocols and predictable outcomes. Further research into the synthetic utility of this compound is necessary to fully assess its efficacy as a versatile building block in organic synthesis.
Comparative Analysis of Reaction Kinetics: 1,3-Dichloropentane and Other Dichlorinated Alkanes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1,3-dichloropentane and other dichlorinated alkanes. Understanding the reactivity of these compounds is crucial in various fields, including synthetic chemistry, environmental science, and drug development, where they may be used as intermediates or are present as environmental contaminants. This document summarizes available quantitative data, details experimental protocols for kinetic analysis, and illustrates key reaction pathways.
Overview of Dichlorinated Alkane Reactivity
Dichlorinated alkanes undergo several key reactions, primarily nucleophilic substitution (hydrolysis) and elimination (dehydrochlorination). The rates of these reactions are influenced by several factors, including the position of the chlorine atoms on the alkyl chain, the chain length, and the reaction conditions (e.g., temperature, pH, solvent).
Structural Factors Influencing Reactivity:
-
Position of Chlorine Atoms: The proximity of the two chlorine atoms significantly impacts reactivity. Vicinal dichlorides (on adjacent carbons) and geminal dichlorides (on the same carbon) often exhibit different reaction pathways and rates compared to isomers where the chlorine atoms are more separated.
-
Carbon Chain Length: The length of the alkane chain can influence reaction rates due to steric and inductive effects.
-
Primary, Secondary, and Tertiary Carbons: The type of carbon atom to which the chlorine is attached (primary, secondary, or tertiary) plays a crucial role in the reaction mechanism and rate, particularly in substitution reactions.
Comparative Kinetic Data
While specific kinetic data for this compound is limited in publicly available literature, we can infer its reactivity by comparing it with other dichlorinated alkanes. The following tables summarize reported kinetic data for the hydrolysis and dehydrochlorination of various dichlorinated alkanes.
Table 1: Hydrolysis Rate Constants of Dichlorinated Alkanes
| Compound | Reaction Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| 1,2-Dichloroethane (B1671644) | Neutral, 25°C | 1.2 x 10⁻⁹ s⁻¹ | ~18 years | [1] |
| 1,1-Dichloroethane | Neutral, 25°C | 3.0 x 10⁻¹⁰ s⁻¹ | ~73 years | [2] |
| 1,2-Dichloropropane | Neutral, 25°C | 6.3 x 10⁻⁹ s⁻¹ | ~3.5 years | [1] |
| 2,2-Dichloropropane | Neutral, 25°C | 5.3 x 10⁻⁶ s⁻¹ | ~36 hours | [1] |
Table 2: Dehydrochlorination Rate Constants of Dichloroalkanes
| Compound | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 1,2-Dichloroethane | Catalytic, 260°C | Varies with catalyst | - | [3] |
| 1,1,2-Trichloroethane | with NaOH | 1.668×10¹¹ e^(-75662/RT) L mol⁻¹ s⁻¹ | 75.66 kJ/mol | [4] |
| 3,4-Dichloro-1-butene (B1205564) | with NaOH | Varies with temperature | - | [5] |
Analysis and Extrapolation for this compound:
Based on the available data, we can predict the following for this compound:
-
Hydrolysis: The hydrolysis rate is expected to be relatively slow under neutral conditions, likely falling between that of 1,2-dichloroethane and 1,2-dichloropropane. The presence of the chlorine atoms on non-adjacent carbons might lead to a slightly slower rate compared to vicinal dichlorides of similar chain length due to reduced neighboring group participation.
-
Dehydrochlorination: This is likely to be a significant reaction pathway, especially under basic conditions. The reactivity of the C-H bonds will be influenced by the inductive effect of the chlorine atoms. Based on studies of 1-chlorobutane (B31608) chlorination, the hydrogens on the carbon atoms adjacent to the chlorine-bearing carbons (C2 and C4 in this compound) would be activated, making them more susceptible to abstraction in an E2 elimination mechanism.[6][7]
Experimental Protocols
Accurate determination of reaction kinetics relies on well-defined experimental protocols. Below are methodologies commonly employed for studying the reactions of dichlorinated alkanes.
Determination of Hydrolysis Rate
A common method for comparing the rates of hydrolysis of haloalkanes involves reaction with aqueous silver nitrate (B79036) in an ethanol-water co-solvent system.[8][9][10]
Materials:
-
This compound and other dichlorinated alkanes of interest
-
Aqueous silver nitrate solution (e.g., 0.1 M)
-
Water bath
-
Test tubes
-
Stopwatch
Procedure:
-
Prepare solutions of each dichlorinated alkane in ethanol at a known concentration.
-
In separate test tubes, place equal volumes of the ethanolic haloalkane solutions.
-
In another set of test tubes, place equal volumes of aqueous silver nitrate solution.
-
Place all test tubes in a constant temperature water bath and allow them to equilibrate.
-
To initiate the reaction, rapidly mix the contents of a haloalkane test tube with a silver nitrate test tube and start the stopwatch.
-
Record the time taken for the first appearance of a silver chloride precipitate.
-
The relative rate of reaction is inversely proportional to the time taken for the precipitate to form (Rate ∝ 1/time).
Data Analysis:
By comparing the times taken for the precipitate to appear for different dichlorinated alkanes, their relative rates of hydrolysis can be determined. For quantitative analysis of rate constants, the concentration of the halide ion can be monitored over time using techniques like ion-selective electrodes or chromatography, and the data can be fitted to an appropriate rate law.
Gas Chromatography for Kinetic Analysis
Gas chromatography (GC) is a powerful technique for monitoring the progress of both hydrolysis and dehydrochlorination reactions by separating and quantifying the reactants and products over time.[11]
Instrumentation:
-
Gas chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).
Procedure:
-
Set up the reaction in a sealed vessel at a constant temperature.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Inject the aliquot into the gas chromatograph.
-
Record the chromatogram, which will show peaks corresponding to the reactant and products.
-
The area of each peak is proportional to the concentration of the corresponding compound.
-
By plotting the concentration of the reactant versus time, the rate of the reaction and the rate constant can be determined.
Reaction Pathways and Mechanisms
The two primary reaction pathways for dichlorinated alkanes are nucleophilic substitution and elimination.
Nucleophilic Substitution (Hydrolysis)
In hydrolysis, a water molecule or a hydroxide (B78521) ion acts as a nucleophile, attacking the carbon atom bonded to a chlorine atom and displacing the chloride ion. The mechanism can be either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), depending on the structure of the alkane and the reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-DICHLOROBUTANE | 1190-22-3 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the dehydrochlorination of 3,4-dichloro-1-butene under phase transfer catalysis conditions (Journal Article) | OSTI.GOV [osti.gov]
- 6. Untitled Document [sas.upenn.edu]
- 7. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of 1,3-Dichloropentane Isomers
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of halogenated hydrocarbons like 1,3-dichloropentane isomers are critical for process monitoring, impurity profiling, and ensuring product safety. While specific validated methods for this compound are not extensively documented in publicly available literature, established analytical techniques for analogous compounds provide a robust framework for developing and validating a suitable method. This guide outlines a recommended analytical approach based on Gas Chromatography-Mass Spectrometry (GC-MS), details a comprehensive experimental protocol, and presents comparative data from similar analytes to guide validation efforts.
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an ideal separation technique for volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer, it provides high sensitivity and specificity, allowing for the confident identification and quantification of individual isomers. Alternative detectors like the Electron Capture Detector (ECD) are also highly sensitive to halogenated compounds[1][2]. However, MS offers the significant advantage of providing structural information, which is invaluable for unambiguous peak identification.
Alternative and Complementary Techniques
-
Gas Chromatography with Electron Capture Detection (GC-ECD): Offers excellent sensitivity for halogenated compounds but does not provide the mass information that MS does for structural confirmation[2].
-
Purge and Trap or Headspace Sampling: These sample introduction techniques are effective for extracting volatile organic compounds (VOCs) from complex matrices, concentrating them, and introducing them into the GC system[2][3].
Method Validation Parameters: A Comparative Overview
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. Key parameters to evaluate include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, and precision. The following table summarizes typical performance data for GC-MS methods used for similar dichlorinated compounds, providing a benchmark for the expected performance of a method for this compound.
| Parameter | 1,3-Dichloropropene (in food)[1] | 1,3-Dichloro-2-propanol (B29581) (in food)[4] | 1,3-Dichloro-2-propanol (in water)[5] | Expected Performance for this compound |
| Limit of Detection (LOD) | Not Reported | 1.06 - 3.15 ng/g | Not Reported | 0.05 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.01 mg/kg (10 ng/g) | Not Reported | 0.1 µg/L | 0.1 - 5.0 µg/L |
| Linearity (R²) | > 0.99 | ≥ 0.99 | Not Reported | ≥ 0.99 |
| Accuracy (Recovery) | Not Reported | 91.1 - 108.6% | 105 ± 3% | 80 - 120% |
| Precision (RSD) | Not Reported | Intra-day: 2.1 - 11.2% Inter-day: 3.5 - 10.6% | 5.4% | < 15% |
Experimental Protocols
A detailed protocol for a GC-MS method for analyzing this compound isomers is provided below. This protocol is based on established methods for similar analytes[1][5].
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect a 10 mL aqueous sample in a 20 mL vial.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., 1,3-dichloropropane-d6) to a final concentration of 1 µg/L.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Mixing: Cap the vial and vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic (upper) layer to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for separating the isomers (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Characteristic ions for this compound would need to be determined from its mass spectrum.
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to clarify complex processes. Below are visualizations of the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Logical relationship of core parameters for method validation.
References
- 1. publ.iss.it [publ.iss.it]
- 2. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. d-nb.info [d-nb.info]
- 5. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of Dichloropentane Isomers: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
The environmental fate and impact of chemical compounds are critical considerations in modern research and development. This guide provides a comparative framework for assessing the environmental impact of different dichloropentane (B13834815) isomers. While direct comparative experimental data for all dichloropentane isomers is limited in publicly available literature, this document outlines the standard methodologies and key environmental parameters that must be evaluated. By following these established protocols, researchers can generate the necessary data to make informed decisions regarding the environmental safety of these compounds.
Overview of Environmental Concerns for Chlorinated Alkanes
Chlorinated alkanes, the chemical class to which dichloropentanes belong, are recognized for their potential persistence, bioaccumulation, and toxicity in the environment. Shorter-chain chlorinated alkanes, in particular, are known to be stable compounds that do not readily degrade. This persistence can lead to their accumulation in various environmental compartments, including water, sediment, and biota. Consequently, they may pose a risk to aquatic organisms and potentially enter the food chain.
Physicochemical Properties and Environmental Fate
The environmental behavior of a chemical is heavily influenced by its physicochemical properties. For dichloropentane isomers, these properties will vary depending on the position of the chlorine atoms on the pentane (B18724) backbone. A thorough environmental assessment begins with characterizing these fundamental properties.
Table 1: Key Physicochemical Properties and their Environmental Relevance
| Property | Relevance to Environmental Impact |
| Water Solubility | Influences the concentration of the chemical that can dissolve in water, affecting its bioavailability to aquatic organisms. |
| Vapor Pressure | Determines the tendency of the chemical to volatilize from soil and water into the atmosphere. |
| Octanol-Water Partition Coefficient (Kow) | Indicates the lipophilicity of the chemical and its potential to bioaccumulate in the fatty tissues of organisms. |
| Henry's Law Constant | Describes the partitioning of a chemical between air and water, indicating its potential for atmospheric transport. |
Comparative Ecotoxicity Assessment
Ecotoxicity studies are essential to determine the potential harm of a substance to different organisms. Standardized tests are used to assess acute and chronic toxicity to representatives of different trophic levels.
Aquatic Toxicity
Given their potential to contaminate water sources, assessing the aquatic toxicity of dichloropentane isomers is paramount.
Table 2: Summary of Aquatic Toxicity Data for Dichloropentane Isomers
| Isomer | Test Organism | Endpoint (e.g., LC50, EC50) | Concentration | Exposure Duration | Reference |
| 1,5-Dichloropentane | Data not available | - | - | - | - |
| Other Isomers | Data not available | - | - | - | - |
As indicated, specific aquatic toxicity data for dichloropentane isomers is scarce. The following sections detail the standard protocols to generate such data.
Mammalian Toxicity
While primarily an environmental assessment, understanding mammalian toxicity is crucial for a complete risk profile, especially in the context of potential human exposure through contaminated water or food.
Table 3: Summary of Available Mammalian Toxicity Data for Dichloropentane Isomers
| Isomer | Test Organism | Route of Exposure | Endpoint (e.g., LD50) | Observed Effects | Reference |
| 1,5-Dichloropentane | Not specified | Ingestion | Toxic | Skin and strong eye irritant | [1][2] |
Biodegradability Assessment
The persistence of a chemical in the environment is determined by its resistance to degradation processes, with biodegradation by microorganisms being a primary route.
Table 4: Biodegradability Potential of Dichloropentane Isomers
| Isomer | Test Method | Result | Classification | Reference |
| All Isomers | Data not available | - | - | - |
Specific biodegradation data for dichloropentane isomers is not currently available. The experimental protocols outlined below are the standard methods to determine this crucial environmental parameter.
Experimental Protocols
To address the data gaps for dichloropentane isomers, the following internationally recognized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) should be employed.
Aquatic Toxicity Testing
Protocol: OECD Guideline for the Testing of Chemicals, Test No. 203: Fish, Acute Toxicity Test.[3]
Methodology:
-
Test Organism: A standardized fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.
-
Exposure: Fish are exposed to a range of concentrations of the dichloropentane isomer in water for a period of 96 hours.
-
Endpoint: The primary endpoint is mortality. The concentration that is lethal to 50% of the test population (LC50) is determined.
-
Data Analysis: Statistical methods, such as probit analysis, are used to calculate the LC50 value and its confidence limits.
References
An Assessment of 1,3-Dichloropentane as a Starting Material for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a cornerstone of successful drug discovery, profoundly influencing synthetic feasibility, scalability, and the novelty of the resulting chemical scaffolds. This guide provides a critical assessment of 1,3-dichloropentane as a potential starting material for the synthesis of pharmacologically relevant five-carbon core structures, such as substituted piperidines and tetrahydropyrans. Its utility is objectively compared with established, alternative synthetic strategies, supported by experimental data and detailed protocols.
Executive Summary
While the bifunctional nature of this compound theoretically offers a five-carbon building block for heterocyclic synthesis, a comprehensive review of the scientific literature reveals a significant lack of documented applications in medicinal chemistry. Its primary utility appears to be in specialized areas such as kinetic isotope effect experiments.[1][2] In contrast, several well-established and versatile methods exist for the synthesis of key five-carbon heterocyclic scaffolds. This guide will focus on the comparative analysis of this compound with the following alternative approaches:
-
For Piperidine (B6355638) Synthesis: Reductive amination of glutaraldehyde (B144438) and cyclization of 1,5-dihalopentanes.
-
For Tetrahydropyran (B127337) Synthesis: Intramolecular Williamson ether synthesis from precursors derived from 1,5-pentanediol (B104693) and the Prins cyclization.
This comparison will demonstrate that for the purpose of generating diverse and complex molecules for drug discovery, these alternative methods offer superior efficiency, stereochemical control, and a broader scope of achievable derivatives.
Data Presentation: Comparison of Starting Materials
A critical aspect of selecting a starting material is its physicochemical properties and safety profile. The following table summarizes key data for this compound and the primary precursors for the alternative synthetic routes.
| Property | This compound | Glutaraldehyde | 1,5-Pentanediol | 1,5-Dibromopentane |
| Molecular Formula | C₅H₁₀Cl₂ | C₅H₈O₂ | C₅H₁₂O₂ | C₅H₁₀Br₂ |
| Molecular Weight ( g/mol ) | 141.04[3][4][5][6] | 100.12 | 104.15 | 229.95 |
| Boiling Point (°C) | ~149.6 (estimate)[4] | ~187 (decomposes) | ~242 | ~222 |
| Key Hazards | Flammable, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[3] | Toxic, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled.[7][8][9][10][11] | Low acute toxicity.[2][12][13][14][15] | Irritant |
| Primary Use in Synthesis | Limited documented use in drug discovery. | Precursor for piperidine synthesis via reductive amination.[16] | Precursor for tetrahydropyrans and other heterocycles.[17][18][19][20] | Precursor for piperidines and other heterocycles. |
Assessment of this compound as a Synthetic Precursor
The two chlorine atoms in this compound are potential sites for nucleophilic substitution. In theory, intramolecular cyclization with a dinucleophile could yield a five-membered ring, or intermolecular reactions could be used to build more complex structures. However, the secondary nature of one of the chlorides can lead to competing elimination reactions and a lack of regioselectivity, complicating its use in controlled synthesis. The absence of widespread application in the literature suggests that these challenges may outweigh its potential benefits.
Alternative Synthetic Pathways and Methodologies
More established and versatile routes are commonly employed for the synthesis of substituted piperidines and tetrahydropyrans, key scaffolds in many approved drugs.
Synthesis of Substituted Piperidines
The piperidine ring is a prevalent motif in pharmaceuticals due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional arrangement.
This method is a highly efficient "one-pot" reaction for the synthesis of N-substituted piperidines.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of a primary amine (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add glutaraldehyde (1.05 eq.) and an acid catalyst (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate dihydropyridine.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-substituted piperidine.[16][21]
Synthesis of Substituted Tetrahydropyrans
The tetrahydropyran (THP) moiety is another privileged scaffold found in numerous natural products and pharmaceuticals, valued for its conformational properties and hydrogen bond accepting capability.
This classical method involves the cyclization of a halohydrin, which can be readily prepared from 1,5-pentanediol.
Experimental Protocol: General Procedure for Intramolecular Williamson Ether Synthesis
-
Synthesis of the Halohydrin: Convert one of the hydroxyl groups of 1,5-pentanediol to a good leaving group (e.g., bromide or tosylate) using standard procedures. For example, react 1,5-pentanediol with one equivalent of p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Cyclization: To a suspension of a strong base, such as sodium hydride (NaH) (1.2 eq.), in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a solution of the 5-halopentan-1-ol (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully due to the volatility of the product.
-
Purify the crude product by distillation to obtain tetrahydropyran.[22][23][24][25]
The Prins cyclization is a powerful and stereoselective method for the synthesis of substituted tetrahydropyrans from a homoallylic alcohol and an aldehyde.
Experimental Protocol: General Procedure for Prins Cyclization
-
Dissolve the homoallylic alcohol (1.0 eq.) and the aldehyde (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add a Lewis acid (e.g., BF₃·OEt₂, SnCl₄) or a Brønsted acid (e.g., HCl, CSA) catalyst (0.1-1.0 eq.) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the substituted tetrahydropyran.[1][26][27][28][29]
Conclusion and Recommendations
Based on the available evidence, this compound is not a recommended starting material for mainstream drug discovery programs aimed at generating libraries of five-carbon heterocyclic scaffolds. The lack of established synthetic protocols and the potential for side reactions make it a less attractive choice compared to well-vetted alternatives.
For the synthesis of substituted piperidines , the reductive amination of glutaraldehyde offers a highly efficient and versatile one-pot method. For creating substituted tetrahydropyrans , both the intramolecular Williamson ether synthesis (starting from 1,5-pentanediol) and the Prins cyclization provide reliable and stereocontrolled routes. These alternative pathways are not only more established but also offer greater flexibility for introducing a wide range of substituents, a crucial aspect for building diverse compound libraries for high-throughput screening and structure-activity relationship studies.
Researchers and drug development professionals are advised to leverage these established and robust synthetic methodologies to access novel and diverse chemical matter based on the piperidine and tetrahydropyran scaffolds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound (CAS 30122-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Glutaraldehyde - Occupational Hazards in Hospitals | NIOSH | CDC [cdc.gov]
- 8. bohs.org [bohs.org]
- 9. osha.gov [osha.gov]
- 10. nj.gov [nj.gov]
- 11. infectioncontroltoday.com [infectioncontroltoday.com]
- 12. jcia-bigdr.jp [jcia-bigdr.jp]
- 13. chemos.de [chemos.de]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 16. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. US10077224B1 - Production of 1,5-pentanediol via upgrading of tetrahydrofurfuryl alcohol - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. soc.chim.it [soc.chim.it]
- 22. benchchem.com [benchchem.com]
- 23. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Absolute Configuration of Chiral 1,3-Dichloropentane
For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical, non-negotiable step in the journey from discovery to application. The spatial arrangement of atoms in a molecule, its stereochemistry, can profoundly influence its biological activity, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities. This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of chiral 1,3-dichloropentane, a halogenated alkane that serves as a valuable chiral building block in organic synthesis. The information presented is supported by established experimental principles and aims to empower researchers to make informed decisions when selecting the most appropriate analytical strategy.
Comparison of Key Analytical Methods
The selection of a suitable method for determining the absolute configuration of this compound hinges on several factors, including the physical state of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes and compares the most common techniques employed for this purpose.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (with Chiral Solvating Agents) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional atomic arrangement.[1] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, providing a spectrum sensitive to its absolute configuration.[2][3] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[4][5] | Involves the formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[6][7] |
| Sample Requirement | High-quality single crystal (often challenging for small, flexible molecules like this compound).[8] | Solution of the sample (typically in a non-polar solvent like CCl₄ or CDCl₃).[9] | Solution of the sample in a UV-transparent solvent; requires a suitable chromophore. This compound lacks a strong chromophore, making this method less direct. | Solution of the sample and the chiral solvating agent in a suitable NMR solvent. |
| Throughput | Low; crystal growth can be time-consuming.[10] | Moderate to high; spectra can be acquired relatively quickly.[3] | Moderate to high. | High; NMR experiments are generally rapid. |
| Cost | High (instrumentation and maintenance). | Moderate to High (specialized spectrometer).[3] | Moderate. | Moderate (standard NMR spectrometer). |
| Applicability to this compound | Potentially challenging due to the difficulty in obtaining suitable crystals of a small, relatively non-polar molecule.[8] Co-crystallization with a host molecule might be an option.[8] | Highly applicable. As an IR-active molecule, this compound will have a VCD spectrum. The absolute configuration can be determined by comparing the experimental spectrum with quantum chemical calculations.[2] | Not directly applicable in its native form due to the lack of a strong UV-Vis chromophore. Derivatization to introduce a chromophore would be necessary. | Highly applicable. The interaction with a chiral solvating agent can induce chemical shift differences between the enantiomers in the ¹H or ¹³C NMR spectra, allowing for their differentiation and, in some cases, assignment of absolute configuration.[6][7] |
Detailed Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[2][3]
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically enriched this compound sample in a suitable infrared-transparent solvent (e.g., carbon tetrachloride or deuterated chloroform) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.01-0.1 M).
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for both the (R)- and (S)-enantiomers of this compound using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).
-
-
Spectral Comparison:
-
Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated VCD spectra for the (R)- and (S)-enantiomers.
-
A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[11]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent, which results in distinguishable NMR signals.[6][7]
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., a chiral alcohol, amine, or a commercially available CSA) to the NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra at different temperatures and/or with varying concentrations of the CSA to optimize the separation of signals for the two enantiomers.
-
The presence of two distinct sets of signals for corresponding protons in the this compound molecule indicates the presence of both enantiomers and the formation of diastereomeric complexes.
-
-
Configuration Assignment:
-
By comparing the observed chemical shift differences with established models for the specific CSA used, or by synthesizing and testing derivatives with known absolute configurations, the absolute configuration of the major enantiomer can be determined.
-
X-ray Crystallography
While challenging for small, flexible molecules, X-ray crystallography provides the most definitive determination of absolute configuration if a suitable crystal can be obtained.[8][12]
Protocol:
-
Crystallization:
-
Attempt to grow single crystals of the enantiomerically pure this compound. This may involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
If direct crystallization is unsuccessful, consider co-crystallization with a suitable host molecule that can form a crystalline inclusion complex.[8]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure to obtain an electron density map and build a molecular model.
-
Refine the atomic positions and other parameters to obtain a final, accurate molecular structure.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering of the chlorine atoms. The Flack parameter is a key indicator used to confirm the correct enantiomer.[13]
-
Conclusion
For confirming the absolute configuration of chiral this compound, Vibrational Circular Dichroism (VCD) and NMR spectroscopy with chiral solvating agents emerge as the most practical and accessible methods. VCD offers a direct comparison between experimental and calculated spectra for an unambiguous assignment, while NMR with CSAs provides a rapid and high-throughput approach for determining enantiomeric purity and can often lead to the assignment of absolute configuration. Although X-ray crystallography provides the "gold standard" for structural determination, the challenges associated with crystallizing a small, flexible molecule like this compound may render it a less feasible option in many research settings. The choice of method will ultimately depend on the specific resources and expertise available to the researcher.
References
- 1. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents [ouci.dntb.gov.ua]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. idc-online.com [idc-online.com]
- 11. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 1,3-Dichloropentane and its Alternatives in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative overview of 1,3-Dichloropentane and other chlorinated solvents, focusing on their physical properties and potential performance in a common synthetic application. Due to the limited availability of direct comparative experimental data for this compound, this guide utilizes data for closely related chlorinated alkanes in a representative reaction to illustrate performance differences.
Physical Properties of Selected Chlorinated Solvents
The selection of an appropriate solvent often begins with an evaluation of its physical properties. These properties can affect reaction kinetics, solubility of reagents, and post-reaction work-up. The following table summarizes key physical data for this compound and a selection of other chlorinated solvents.
| Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | 30122-12-4 | C₅H₁₀Cl₂ | 141.04 | 149.6 (estimate)[1] | 1.079 |
| 1,2-Dichloropropane | 78-87-5 | C₃H₆Cl₂ | 112.99 | 96 | 1.156 |
| 1,2-Dichloroethane | 107-06-2 | C₂H₄Cl₂ | 98.96 | 83.5 | 1.253 |
| Dichloromethane (B109758) (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 39.6 | 1.327 |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 | 61.2 | 1.489 |
| Carbon Tetrachloride | 56-23-5 | CCl₄ | 153.82 | 76.7 | 1.594 |
Note: Data is compiled from various sources. The boiling point for this compound is an estimate.
Performance in a Representative Application: Simmons-Smith Cyclopropanation
Hypothetical Performance Comparison in Cyclopropanation of Styrene
The following table presents a hypothetical comparison of yields for the Simmons-Smith cyclopropanation of styrene. The data for Dichloromethane is based on typical literature values, while the performance of other solvents is extrapolated based on their physical properties and known solvent effects in similar reactions.
| Solvent | Dielectric Constant (approx.) | Expected Yield (%) | Rationale for Expected Performance |
| Dichloromethane (DCM) | 9.1 | ~70-80 | Standard solvent, provides good solubility for reagents and intermediates. |
| This compound | Lower than DCM | Potentially lower | Lower polarity might reduce the solubility of the organozinc intermediate, potentially leading to a slower reaction and lower yield. |
| 1,2-Dichloroethane | 10.4 | Similar to DCM | Similar polarity to DCM, expected to perform comparably. |
| Diethyl Ether | 4.3 | ~60-70 | Often used, but its coordinating ability can sometimes moderate the reactivity of the Simmons-Smith reagent. |
Note: The expected yield for this compound is a qualitative prediction and would require experimental validation.
Experimental Protocols
General Protocol for Simmons-Smith Cyclopropanation of an Alkene
This protocol is a generalized procedure for the Simmons-Smith cyclopropanation of an alkene using a zinc-copper couple and diiodomethane (B129776).[3]
Materials:
-
Alkene (1.0 eq)
-
Zinc-copper couple (2.0 eq)
-
Diiodomethane (1.5 eq)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous diethyl ether or dichloromethane to the flask.
-
A solution of the alkene and diiodomethane in the same anhydrous solvent is added dropwise to the stirred suspension of the zinc-copper couple.
-
After the addition is complete, the reaction mixture is typically stirred at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered to remove unreacted zinc.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent used for the reaction.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key concepts relevant to the use of this compound and its alternatives in organic synthesis.
Caption: A generalized experimental workflow for a synthetic organic reaction.
Caption: Key factors influencing the selection of a solvent for a chemical reaction.
References
Safety Operating Guide
Proper Disposal of 1,3-Dichloropentane: A Guide for Laboratory Professionals
The proper management and disposal of 1,3-Dichloropentane are critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a flammable and hazardous halogenated hydrocarbon, this chemical requires a stringent disposal protocol. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.
Safety First: Immediate Precautions
Before handling this compound, it is imperative to be aware of its hazards. This chemical is a flammable liquid and vapor that can cause serious skin and eye irritation. It is also harmful if swallowed, inhaled, or in contact with skin.[1][2] Always handle this substance in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.
Hazard Classification and Precautionary Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled |
Data sourced from PubChem LCSS Datasheet.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is regulated as hazardous waste. Adherence to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) established by the Environmental Protection Agency (EPA), is mandatory.[3][4]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Treat all this compound and materials contaminated with it as hazardous waste.[5][6]
-
Segregate Waste: This is a critical step. This compound is a halogenated organic solvent . It must be collected in a dedicated waste container, separate from non-halogenated solvents, acids, bases, and other incompatible chemicals.[7][8] Cross-contamination can lead to dangerous reactions and complicate the disposal process.
Step 2: Proper Waste Accumulation and Storage
-
Select an Appropriate Container: Use a container that is chemically compatible with halogenated hydrocarbons and is in good condition, free from leaks or damage.[3][5] The original chemical container is often the best choice for waste accumulation.[5]
-
Label the Container: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6][10] This prevents the release of flammable and harmful vapors.
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[10] This area should be well-ventilated, away from heat, sparks, open flames, or other ignition sources.[9][11][12]
Step 3: Arrange for Professional Disposal
-
Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous waste.[10] They will provide specific instructions and arrange for a pickup.
-
Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemicals like this compound, typically through high-temperature incineration at a regulated facility.[7][9]
-
Documentation: Ensure all required paperwork is completed for the waste pickup, as this creates a record from generation to final disposal.[3]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Spill & Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[13]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your EHS office.[2]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][11][12]
-
Wear PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[11][12][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Using spark-proof tools, carefully collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.[2][12]
-
Decontaminate: Clean the spill area with soap and water once the absorbed material has been removed.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol above.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[2][12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2]
Waste Minimization
A key component of laboratory safety and environmental responsibility is minimizing the generation of hazardous waste.[10]
-
Purchase Accordingly: Order only the quantity of this compound that is reasonably needed for your experiments.
-
Scale Down Experiments: When possible, reduce the scale of experiments to decrease the volume of waste produced.[10]
-
Avoid Contamination: Do not mix this compound waste with other waste streams to ensure it can be managed efficiently.
References
- 1. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. vumc.org [vumc.org]
- 6. vumc.org [vumc.org]
- 7. bucknell.edu [bucknell.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 1,3-Dichloropentane
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of 1,3-Dichloropentane in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment.
Hazard Identification and Risk Assessment
This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is known to cause serious eye irritation and skin irritation.[1] A thorough risk assessment should be conducted before any handling of this chemical, considering the quantities used, the nature of the procedure, and the laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Reasoning |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber, or laminate film). Double gloving is recommended for extended contact. | To prevent skin contact, which can cause irritation and harmful absorption.[1][2] Nitrile gloves may offer limited protection for incidental contact but are not recommended for prolonged exposure to halogenated hydrocarbons.[3] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye irritation.[1][4] A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood or if there is a risk of inhalation. The type of respirator depends on the airborne concentration. | This compound is harmful if inhaled.[1] For concentrations above the permissible exposure limit (PEL), a full-facepiece respirator with organic vapor cartridges is necessary.[4] In situations with unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[4] |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat or apron worn over personal clothing that covers the entire body. | To protect the skin from splashes and to prevent contamination of personal clothing.[5] |
| Footwear | Closed-toe shoes made of a chemically resistant material. | To protect feet from spills. |
Glove Chemical Resistance:
| Glove Material | Resistance to Chlorinated Hydrocarbons | Resistance to Aromatic Hydrocarbons |
| Viton® | Excellent | Excellent |
| Butyl Rubber | Good | Poor |
| Laminate Film (e.g., Silver Shield®) | Excellent | Excellent |
| Nitrile | Fair to Poor | Fair to Poor |
| Neoprene | Fair to Poor | Poor |
| Natural Rubber (Latex) | Poor | Poor |
Source: Adapted from various chemical resistance guides.[2][3][6][7][8]
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Immediate and correct response to emergencies is crucial to minimize harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while under a safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Minor Spill (in a fume hood): 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 4. Decontaminate the area. Major Spill (outside a fume hood or a large volume): 1. Evacuate the immediate area and alert others. 2. If flammable vapors are present, turn off all ignition sources. 3. Close the doors to the affected area. 4. Notify your institution's emergency response team.[10][11] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with chlorinated hydrocarbons.
-
Solid waste, such as contaminated gloves, absorbent materials, and paper towels, should be collected in a separate, sealed, and labeled container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
References
- 1. echemi.com [echemi.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. gloves.com [gloves.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,3-Dichloropropene [cdc.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. kbs-coatings.com.au [kbs-coatings.com.au]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. epa.gov [epa.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
